2-Methylquinolin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-6-9(12)4-5-10(8)11-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSQQASIZNTRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344091 | |
| Record name | 2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-21-8 | |
| Record name | 2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylquinolin-6-ol chemical properties and structure
An In-Depth Technical Guide to 2-Methylquinolin-6-ol: Properties, Synthesis, and Applications
Abstract
This compound, a substituted quinoline derivative, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. The strategic placement of a hydroxyl group at the 6-position and a methyl group at the 2-position imparts specific physicochemical properties that make this molecule a valuable synthetic intermediate and a potential bioactive agent. This technical guide provides a comprehensive analysis of the molecular structure, chemical properties, spectroscopic characteristics, and synthesis of this compound. Furthermore, it explores its current and potential applications in research and drug development, contextualized by the well-established biological activities of the broader hydroxyquinoline class. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, demonstrating a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. The rigid, bicyclic aromatic structure of quinoline provides a versatile platform for introducing various functional groups, which allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with biological targets. The introduction of a hydroxyl group transforms the quinoline into a quinolinol, a class of compounds renowned for its potent metal-chelating abilities. This chelation is often the primary mechanism behind their biological activity, particularly in antimicrobial and anticancer applications where the disruption of metal-dependent enzyme function is critical.[1] this compound is a member of this important class, and understanding its specific properties is key to unlocking its full potential.
Molecular Structure and Identification
This compound is characterized by a quinoline ring system with a methyl group (CH₃) substituted at the C2 position and a hydroxyl group (-OH) at the C6 position.
Caption: Molecular Structure of this compound.
Key Identifiers:
-
IUPAC Name: this compound[2]
-
Synonyms: 6-Hydroxy-2-methylquinoline, 6-Hydroxyquinaldine[2]
-
Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)O[2]
Physicochemical and Spectroscopic Properties
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to yellowish solid at room temperature and is soluble in many organic solvents.
| Property | Value | Reference(s) |
| Molecular Weight | 159.18 g/mol | [2][3] |
| Melting Point | 214.0 to 218.0 °C | [ChemBK] |
| Boiling Point | 284.68 °C (estimate) | [ChemBK] |
| XLogP3 | 2.2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Appearance | Colorless to yellowish/beige solid | [ChemBK] |
Spectroscopic Analysis
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum provides unambiguous confirmation of the molecular weight. The GC-MS data available from the NIST database shows a prominent molecular ion peak (M⁺) at m/z = 159 , corresponding to the parent molecule. Key fragmentation peaks are observed at m/z = 130 and 131 , likely corresponding to the loss of the formyl radical (-CHO) and ketene (-C₂H₂O) fragments, respectively, which is a characteristic fragmentation pattern for hydroxy-substituted aromatic compounds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like 2-methylquinoline and other hydroxyquinolines.[5][6]
-
¹H NMR: The spectrum would feature a singlet for the methyl group (C2-CH₃) protons, expected around δ 2.5-2.8 ppm . The hydroxyl (-OH) proton would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The aromatic protons on the quinoline ring would appear in the δ 7.0-8.0 ppm region, showing complex splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons.
-
¹³C NMR: The spectrum would show ten distinct carbon signals. The methyl carbon would be found upfield around δ 20-25 ppm . The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C6) would be significantly deshielded, appearing around δ 150-155 ppm , while the carbon attached to the nitrogen (C2) would also be downfield.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. A strong band for C-O stretching would be present around 1200-1300 cm⁻¹ .
Synthesis and Purification
Synthetic Strategy: Oxidation of 2-Methylquinoline
A common and direct method for the preparation of this compound is the oxidation of 2-methylquinoline (quinaldine). This approach leverages the electron-rich nature of the quinoline ring, which makes it susceptible to electrophilic attack. While various oxidizing agents can be employed, reagents like hydrogen peroxide are often used. [ChemBK] The synthesis of the 2-methylquinoline precursor itself can be achieved through classic named reactions such as the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone.[8]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative protocol adapted from general procedures for the oxidation of aromatic systems. Note: This protocol should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylquinoline (1.0 eq) in a suitable solvent such as acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (H₂O₂) (1.1 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent over-oxidation or side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water or a solution of sodium bisulfite to quench any remaining peroxide.
-
Neutralization and Precipitation: Neutralize the solution by slowly adding a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8. The product, this compound, should precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Development
Role as a Synthetic Intermediate and Fluorescent Probe
This compound is a valuable building block in organic synthesis. The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters) or used as a directing group for further electrophilic substitution on the quinoline ring. The methyl group can also be functionalized, for example, through condensation reactions.[9]
Furthermore, the quinoline ring system is inherently fluorescent. The presence of the electron-donating hydroxyl group enhances this property, making this compound and its derivatives useful as fluorescent dyes and labeling reagents for applications in cell imaging and high-throughput drug screening. [ChemBK]
Biological Potential of the Hydroxyquinoline Scaffold
While specific biological studies on this compound are not extensively documented, the broader class of hydroxyquinolines is well-known for its significant bioactivity. The primary mechanism is their function as potent bidentate chelating agents for divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1] These metal ions are essential cofactors for many enzymes involved in critical cellular processes.
By sequestering these metal ions, hydroxyquinolines can:
-
Inhibit Microbial Growth: Deprive bacteria and fungi of essential metals required for their metabolic enzymes.[1]
-
Induce Apoptosis in Cancer Cells: Disrupt metal homeostasis within cancer cells, leading to the generation of reactive oxygen species (ROS) and triggering programmed cell death.[10][11]
-
Modulate Neurological Processes: Restore metal ion balance in the brain, which is a therapeutic strategy being explored for neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12]
Caption: Metal chelation as the core mechanism of hydroxyquinoline bioactivity.
The specific substitution pattern of this compound influences its lipophilicity and electronic properties, which in turn affect its cell permeability, chelation strength, and interaction with biological targets. This makes it an intriguing candidate for further investigation and derivatization in drug discovery programs.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container away from oxidizing agents and strong acids.
In case of accidental contact or ingestion, seek immediate medical attention.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 613-21-8 [matrix-fine-chemicals.com]
- 5. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of 2-Methylquinolin-6-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Characterization
In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the developability of a potential therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in characterizing the solubility and stability of 2-Methylquinolin-6-ol, a heterocyclic compound of interest. While specific quantitative data for this molecule is not extensively available in public literature, this document serves as a detailed roadmap for researchers to generate this crucial data in a laboratory setting. By presenting field-proven protocols and the rationale behind experimental choices, this guide empowers scientists to navigate the complexities of preformulation studies with confidence and scientific rigor.
Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molar Mass | 159.18 g/mol | [1] |
| Appearance | Colorless to yellowish or beige solid | [1] |
| Melting Point | 214.0 to 218.0 °C | [1] |
| Boiling Point | 284.68 °C (rough estimate) | [1] |
| Predicted pKa | 9.04 ± 0.40 | [1] |
| Qualitative Solubility | Soluble in Methanol and many organic solvents. Described as an "acid-loving compound," suggesting pH-dependent aqueous solubility. | [1] |
Part 1: Unraveling the Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility can be a significant hurdle in drug development, often leading to low and variable bioavailability. Therefore, a comprehensive understanding of a compound's solubility in various aqueous and organic media is essential.
The solubility of quinoline derivatives is known to be significantly influenced by pH.[2][3][4][5][6] As a weak base, the quinoline nitrogen can be protonated at acidic pH, leading to a more soluble cationic species. Conversely, the hydroxyl group can be deprotonated at alkaline pH, forming a more soluble anionic species. Therefore, determining the pH-solubility profile is a crucial step.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method. This technique measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
-
Preparation of Solvent Systems: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Additionally, select a range of common organic solvents (e.g., methanol, ethanol, DMSO, acetone, acetonitrile).
-
Addition of Excess Compound: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.
-
Phase Separation: After equilibration, separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent system to ensure reproducibility.
Illustrative Solubility Data Table
Researchers should populate a table similar to the one below with their experimentally determined data.
Table 1: Equilibrium Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| pH 1.2 Buffer | 37 | Experimental Value |
| pH 4.5 Buffer | 37 | Experimental Value |
| pH 6.8 Buffer | 37 | Experimental Value |
| Deionized Water | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| DMSO | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
Part 2: Assessing the Stability of this compound
The chemical stability of a drug substance is its ability to resist changes in its chemical and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[7] Degradation of an API can lead to a loss of potency, the formation of potentially toxic byproducts, and changes in physical properties. Therefore, a comprehensive stability assessment is a regulatory requirement and a critical aspect of drug development.
Quinoline and its derivatives are known to be susceptible to degradation, particularly through oxidation and photodegradation.[8] The presence of a hydroxyl group on the quinoline ring can further influence its stability.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those encountered during long-term stability testing.[7][9][10] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of stability-indicating analytical methods.
-
Informing the development of stable formulations and the selection of appropriate storage conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and follow the same incubation procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature, monitoring over time.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified duration.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8] A control sample should be protected from light.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
References
- 1. chembk.com [chembk.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 2-Methylquinolin-6-ol Derivatives: A Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Within this esteemed class, 2-Methylquinolin-6-ol and its derivatives are emerging as particularly promising candidates for drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of the this compound core for the development of novel therapeutics.
Introduction
Quinoline, a heterocyclic aromatic compound, is a fundamental building block in numerous natural and synthetic molecules with significant pharmacological value.[1][2] Its derivatives have demonstrated a vast array of biological activities including antimalarial, anticancer, anti-inflammatory, and antibacterial effects.[1] The this compound scaffold, in particular, offers a versatile platform for chemical modification. The methyl group at the C2 position and the hydroxyl group at the C6 position serve as key handles for synthetic elaboration, allowing for the fine-tuning of physicochemical properties and biological targets. This guide will systematically explore the therapeutic landscape of these derivatives, providing both a high-level overview and granular experimental details.
Key Biological Activities of this compound Derivatives
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown considerable promise.[3] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, often exhibiting potent activity.[4]
Mechanism of Action: The anticancer effects of quinoline derivatives are diverse and can be attributed to several mechanisms.[5] These include:
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death in cancer cells.[6]
-
Cell Cycle Arrest: They can interfere with the cell cycle, preventing cancer cells from proliferating.[5]
-
Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a common target for quinoline-based therapeutics.[7][8] Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.
Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the quinoline ring are crucial for anticancer activity.[3] For instance, the introduction of bulky hydrophobic groups can enhance cytotoxicity.[9] Lipophilicity also plays a significant role, with more lipophilic quinoline derivatives often showing better activity against certain cancer cell lines.[4]
Data Presentation: Anticancer Activity
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline 13 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [4] |
| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [4] |
| Quinoline 12 | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [4] |
| Quinoline-chalcone 39 | Quinoline-chalcone hybrid | A549 (Lung) | 1.91 | [10] |
| Quinoline-chalcone 40 | Quinoline-chalcone hybrid | K-562 (Leukemia) | 5.29 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Remove the culture medium and dissolve the formazan crystals in a solubilization solution such as DMSO.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[5]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Signaling Pathway Visualization
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Antimicrobial Activity
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents.[11] Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new antibiotics.[2][11]
Mechanism of Action: The antibacterial activity of quinolines can be attributed to various mechanisms, including:
-
Inhibition of DNA Gyrase: This is a well-established mechanism for quinolone antibiotics.
-
Disruption of the Cell Wall: Some derivatives interfere with the synthesis of the bacterial cell wall.[12]
-
Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme, and its inhibition is a target for novel antibacterial agents.[12]
Structure-Activity Relationship (SAR): The antimicrobial potency of quinoline derivatives is highly dependent on their substitution patterns. For example, specific substitutions on the quinoline core can lead to potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][13] The presence of a carboxylic acid moiety has been shown to be important for the antibacterial activity of some quinoline derivatives.[2]
Data Presentation: Antimicrobial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline Derivatives | MRSA | 1.5 - 6.0 | [11] |
| Quinoline Derivatives | VRE | 3.0 | [11] |
| Quinoline Derivatives | C. difficile | ≤ 4.0 | [11] |
| Synthetic Quinolines | S. aureus | 2 | [14] |
| Quinoline-based derivatives | Bacillus cereus | 3.12 - 50 | [12] |
MIC: Minimum Inhibitory Concentration, MRSA: Methicillin-resistant Staphylococcus aureus, VRE: Vancomycin-resistant Enterococcus
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth + bacteria), negative (broth only), and sterility controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow Visualization
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents.[15] Quinoline-based small molecules have been explored as anti-inflammatory agents targeting several key pharmacological targets.[16]
Mechanism of Action: The anti-inflammatory effects of quinoline derivatives can be mediated through:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade.[16]
-
Modulation of Pro-inflammatory Cytokines: Some quinoline derivatives can suppress the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[17][18]
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a crucial regulator of inflammation, and its inhibition can lead to a reduction in the inflammatory response.[17][18]
Structure-Activity Relationship (SAR): The anti-inflammatory activity and target specificity of quinoline derivatives are influenced by the nature and position of substituents.[16] For example, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide moiety have displayed TRPV1 antagonism.[16]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and arachidonic acid (substrate).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the this compound derivatives or a known COX inhibitor (e.g., celecoxib) at room temperature.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Measurement of Prostaglandin E2 (PGE2): After a specific incubation time, stop the reaction and measure the amount of PGE2 produced using an ELISA kit.
-
Data Analysis: Calculate the IC50 value for COX inhibition.
Synthesis Strategies for this compound Derivatives
A variety of synthetic methods can be employed to prepare this compound derivatives.[16] These methods often involve the construction of the quinoline ring system followed by functional group manipulations. Common synthetic approaches include Pd-mediated cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C, C-N, or C-S bond formation.[16]
General Synthetic Scheme
Caption: A general synthetic route to this compound derivatives.
Future Perspectives and Challenges
Derivatives of this compound represent a highly promising class of compounds with diverse therapeutic potential. Future research should focus on:
-
Lead Optimization: Further optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth studies to fully elucidate the molecular targets and mechanisms of action.
-
In Vivo Efficacy and Safety: Evaluation of the in vivo efficacy and safety of promising candidates in relevant animal models.
Challenges include overcoming potential toxicity and drug resistance mechanisms. However, the versatility of the quinoline scaffold provides ample opportunities for medicinal chemists to address these challenges through rational drug design.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of structure-activity relationships and mechanisms of action, is expected to yield new and effective drugs for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Scion: 2-Methylquinolin-6-ol as a Cornerstone for Modern Kinase Inhibitors
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Foreword: The Enduring Legacy of the Quinoline Scaffold
In the intricate tapestry of medicinal chemistry, certain molecular frameworks distinguish themselves through their recurring appearance in a multitude of therapeutic agents. These "privileged scaffolds" serve as versatile templates, offering a geometrically and electronically favorable starting point for engaging with a wide array of biological targets. Among these, the quinoline ring system—a fusion of benzene and pyridine—holds a place of particular honor.[1][2] Its rigid, planar structure and embedded hydrogen bond acceptors have made it a cornerstone in the development of drugs ranging from antimalarials to anticancer agents. This guide delves into a specific, highly functionalized member of this family: 2-Methylquinolin-6-ol . We will explore its synthesis, physicochemical character, and strategic application as a building block, with a particular focus on its potential in the rational design of next-generation kinase inhibitors.
Core Attributes of this compound: A Privileged Fragment
This compound (also known as 6-hydroxy-2-methylquinoline) is more than a simple heterocyclic compound; it is a carefully arranged constellation of functional groups, each offering distinct opportunities for molecular elaboration and interaction with biological targets.
Physicochemical and Structural Properties
The inherent properties of this scaffold are foundational to its utility in drug design. The combination of the aromatic system, the basic nitrogen, the acidic phenol, and the reactive methyl group creates a molecule with a nuanced profile, suitable for optimization.
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₁₀H₉NO | Provides a compact, low molecular weight starting point (159.18 g/mol ).[3] |
| Melting Point | 214-218 °C | Indicates a stable, crystalline solid, facilitating handling and purification. |
| XLogP3 (Computed) | 2.2 | Suggests a favorable starting point for lipophilicity, balancing solubility and membrane permeability.[3] |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | The hydroxyl group is a critical interaction point for binding to kinase hinge regions and other targets. |
| Hydrogen Bond Acceptors | 2 (Quinoline N, Phenolic O) | The quinoline nitrogen provides a key hydrogen bond accepting vector, a common feature in kinase inhibitors. |
| pKa (Predicted) | ~5.2 (Quinoline N), ~9.5 (Phenolic OH) | The dual acidic/basic nature allows for modulation of solubility and salt formation strategies. |
The Strategic Trifecta: Key Functional Groups for Elaboration
The true power of this compound as a building block lies in its three primary functional handles, which allow for systematic and vector-oriented modifications in a Structure-Activity Relationship (SAR) campaign.
-
The 6-Hydroxyl Group: This phenolic moiety is arguably the most critical feature. It can act as a key hydrogen bond donor, mimicking the interactions of the adenine hinge-binding motif in ATP. Crucially, it serves as a synthetic handle for introducing a vast array of ether and ester linkages, allowing chemists to probe pockets of the ATP binding site, enhance potency, and fine-tune physicochemical properties like solubility and metabolic stability.
-
The 2-Methyl Group: This group is not merely a passive substituent. Its position alpha to the quinoline nitrogen activates its protons, making it amenable to condensation reactions. This allows for the extension of the molecule from the "front" of the scaffold, enabling the exploration of solvent-exposed regions or deeper pockets of a target protein.
-
The Quinoline Core: The aromatic rings provide a rigid, flat scaffold that is ideal for stacking interactions (π-π stacking) within a protein active site. The core itself can be further functionalized via electrophilic aromatic substitution, though this is less common than modifying the pre-existing handles.
Synthesis of the Core: A Modern Take on a Classic Reaction
The primary route to 2-methyl-substituted quinolines is the Doebner-von Miller reaction , a robust and well-established acid-catalyzed cyclization.[4][5] The synthesis of this compound specifically employs p-aminophenol as the aniline component and an α,β-unsaturated carbonyl compound, typically crotonaldehyde.
The mechanism involves an initial Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by an acid-catalyzed intramolecular cyclization, dehydration, and finally an oxidation step to yield the aromatic quinoline ring.
Caption: Generalized workflow for the Doebner-von Miller synthesis of this compound.
Field-Proven Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Doebner-von Miller procedures, optimized for the specific synthesis of the 6-hydroxy derivative.[6] The causality behind using a strong acid like HCl is to protonate the carbonyl, activating it for nucleophilic attack, and to catalyze the subsequent cyclization and dehydration steps.
Materials:
-
p-Aminophenol (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde (1.2 eq)
-
An oxidizing agent (e.g., arsenic acid or nitrobenzene, often generated in situ)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully prepare a solution of p-aminophenol (1.0 eq) in 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux (approx. 100-110 °C). The acidic environment protonates the aniline, forming the hydrochloride salt.
-
Reagent Addition: Add crotonaldehyde (1.2 eq) dropwise to the refluxing solution over a period of 1-2 hours. Rationale: Slow addition is critical to maintain a low concentration of the aldehyde, which minimizes its self-polymerization and tar formation, a common side reaction.[6]
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully and slowly neutralize the acidic mixture by adding a concentrated solution of NaOH until the pH is basic (pH ~9-10). This step is exothermic and should be performed in an ice bath. The goal is to deprotonate the product, rendering it soluble in organic solvents.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (3x volumes of dichloromethane or ethyl acetate).
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Purification: Concentrate the organic solution under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Characterization of the Core Scaffold
Accurate characterization is essential for confirming the identity and purity of the synthesized building block before its use in further synthetic steps.
Spectroscopic Signature
The 1H and 13C NMR spectra of this compound have distinct features. The following are predicted chemical shifts based on data from closely related analogs, such as 6-methoxy-2-methylquinoline.[7] The hydroxyl group's effect is compared to the known effect of a methoxy group to estimate these values.
1H NMR (Predicted, in DMSO-d₆):
-
~9.5-10.0 ppm (s, 1H): Phenolic -OH proton.
-
~8.1 ppm (d, 1H): H4 proton, downfield due to proximity to the nitrogen and ring current effects.
-
~7.8 ppm (d, 1H): H8 proton.
-
~7.3-7.4 ppm (m, 2H): H5 and H7 protons.
-
~7.2 ppm (d, 1H): H3 proton.
-
~2.6 ppm (s, 3H): 2-Methyl (-CH₃) protons, singlet.
13C NMR (Predicted, in DMSO-d₆):
-
~157 ppm: C6 (carbon bearing the -OH group).
-
~156 ppm: C2 (carbon bearing the methyl group).
-
~144 ppm: C8a (quaternary carbon at the ring junction).
-
~135 ppm: C4.
-
~130 ppm: C8.
-
~122 ppm: C3.
-
~121 ppm: C7.
-
~120 ppm: C4a (quaternary carbon at the ring junction).
-
~108 ppm: C5.
-
~24 ppm: 2-Methyl (-CH₃) carbon.
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Design
The true value of this compound is realized when it is used as a starting point for optimization. While no marketed drug currently contains this exact fragment, its close relationship to the quinoline/quinazoline core of numerous approved kinase inhibitors (e.g., Lapatinib, Gefitinib) makes it an exceptionally relevant scaffold for designing novel inhibitors, particularly against targets like the PI3K/Akt/mTOR pathway.[8][9]
Rationale for Targeting PI3Kα
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making PI3Kα a high-value oncology target.[10][11] Many PI3K inhibitors feature a core that can form a critical hydrogen bond with the hinge region residue Val851 in the ATP binding pocket. The 6-hydroxyquinoline motif is an excellent bioisostere for the adenine ring of ATP and is well-suited to make this key interaction.
A Structure-Activity Relationship (SAR) Exploration
Let us consider a hypothetical SAR campaign starting from our core scaffold, this compound, to develop a potent PI3Kα inhibitor. The insights are drawn from established SAR principles for related quinoline and quinazolinone kinase inhibitors.
Caption: Hypothetical SAR workflow for optimizing this compound as a PI3Kα inhibitor.
SAR Analysis:
-
The Core (this compound): Our starting point. The 6-OH group forms a hydrogen bond with the Val851 hinge residue, providing initial, modest affinity (hypothetical IC₅₀ ~10 µM).
-
Vector 1: Modification of the 6-OH Group:
-
Experimental Choice: Alkylate the phenol with a 2-morpholinoethyl group.
-
Causality: The morpholine moiety is a common feature in PI3K inhibitors (e.g., Gedatolisib). It is intended to extend into the solvent-exposed region of the ATP pocket, forming favorable interactions and significantly improving aqueous solubility and pharmacokinetic properties. This modification often leads to a substantial increase in potency (hypothetical IC₅₀ ~500 nM).
-
-
Vector 2: Modification of the 2-Me Group:
-
Experimental Choice: Perform an aldol condensation with benzaldehyde to form a styryl group at the 2-position.
-
Causality: This extends the scaffold with a rigid, hydrophobic phenyl ring. The goal is to access a nearby hydrophobic pocket, creating additional van der Waals interactions and π-stacking, thereby improving binding affinity (hypothetical IC₅₀ ~2 µM).
-
-
Lead Optimization:
-
Experimental Choice: Synthesize an analog containing both the 6-(2-morpholinoethoxy) group and the 2-styryl group.
-
Causality: By combining the beneficial modifications from both vectors, we aim for an additive or synergistic effect on potency. The morpholine group provides the solubility and solvent-front interactions, while the styryl group engages the hydrophobic pocket, leading to a highly potent lead compound (hypothetical IC₅₀ ~20 nM).
-
This systematic, vector-based approach, enabled by the distinct functional handles of the this compound scaffold, exemplifies modern rational drug design.
Conclusion and Future Outlook
This compound represents a quintessential building block for medicinal chemistry. It is not merely a "privileged scaffold" but a highly engineered starting point, offering chemists multiple, well-defined vectors for optimization. Its straightforward synthesis via the classic Doebner-von Miller reaction makes it readily accessible. The strategic placement of its hydroxyl and methyl groups provides the necessary handles to systematically probe the complex topographies of enzyme active sites, particularly those of protein kinases.
As the quest for more selective and potent kinase inhibitors continues, scaffolds like this compound will remain invaluable. Its inherent properties provide a robust foundation upon which chemists can build, rationally designing molecules that combine high affinity with favorable drug-like properties. The principles outlined in this guide—understanding the core, mastering its synthesis, and strategically exploiting its functional handles—are central to unlocking the full potential of this versatile alchemical scion.
References
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the fluorescence properties of 2-Methylquinolin-6-ol
An In-depth Technical Guide to the Fluorescence Properties of 2-Methylquinolin-6-ol
This guide provides a comprehensive technical overview of the synthesis, characterization, and fluorescence properties of this compound (also known as 6-hydroxyquinaldine). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its photophysical behavior and offers detailed protocols for its investigation.
Introduction: The Quinoline Scaffold in Fluorescence
Quinoline and its derivatives are a cornerstone class of heterocyclic compounds, widely recognized for their significant applications in medicinal chemistry and materials science.[1] Among these, this compound emerges as a molecule of interest due to its intrinsic fluorescence, a property conferred by the conjugated π-system of the quinoline ring, and modulated by the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. Its structure allows for sensitive responses to environmental changes, making it a valuable tool for various sensing and imaging applications.[2] This guide will explore the fundamental fluorescence properties of this compound, providing both theoretical insights and practical, field-proven methodologies for its characterization.
Synthesis and Physicochemical Characteristics
A robust understanding of a fluorophore begins with its synthesis and basic physical properties.
Synthesis Pathway: Oxidation of 2-Methylquinoline
The preparation of this compound can be efficiently achieved through the oxidation of 2-methylquinoline.[2] This method provides a direct route to introduce the hydroxyl group at the 6-position, a key functional group for its pH-sensing capabilities.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 2-methylquinoline in a suitable organic solvent.
-
Reaction: Slowly add a suitable oxidizing agent, such as hydrogen peroxide, to the solution. The reaction may require heating or a catalyst to proceed efficiently.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents.
-
Extraction: Extract the product into an appropriate organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield pure this compound.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for experimental design, including solvent selection and concentration calculations.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [2][3][4] |
| Molecular Weight | 159.18 g/mol | [2][4][5] |
| CAS Number | 613-21-8 | [3][4][5] |
| Appearance | Colorless to yellowish or beige solid | [2] |
| Melting Point | 214.0 to 218.0 °C | [2] |
| pKa (Predicted) | 9.04 ± 0.40 | [2] |
| Solubility | Soluble in Methanol and many organic solvents | [2] |
Investigation of Fluorescence Properties
The utility of this compound as a fluorophore is defined by its spectral characteristics and its response to environmental stimuli.
Fundamental Spectral Characterization
The primary investigation involves determining the absorption and emission spectra, which dictates the optimal wavelengths for excitation and detection.
Experimental Protocol: Absorption and Emission Spectra
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a spectroscopic grade solvent, such as methanol.
-
Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading below 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance from 250 nm to 500 nm to determine the wavelength of maximum absorption (λ_abs_).
-
Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to the determined λ_abs_ and scan the emission spectrum across a suitable range (e.g., 350 nm to 600 nm) to find the wavelength of maximum emission (λ_em_).
-
Excitation Spectrum: Set the emission monochromator to the determined λ_em_ and scan the excitation wavelength. The resulting spectrum should mirror the absorption spectrum, confirming the identity of the absorbing species.
Environmental Sensitivity: The Role of Solvent and pH
A key feature of hydroxyquinoline derivatives is the sensitivity of their fluorescence to the local environment, particularly solvent polarity and pH.
A. Solvatochromism: Probing Solvent Polarity
Solvatochromism refers to the change in the position of absorption or emission bands with a change in solvent polarity.[6][7] This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. Investigating this property is crucial for applications where the fluorophore might be used in diverse environments.
Experimental Protocol: Solvatochromism Study
-
Solvent Selection: Prepare a series of solutions of this compound at the same concentration in a range of solvents with varying polarity (e.g., cyclohexane, toluene, chloroform, ethanol, methanol, acetonitrile, water).
-
Spectral Acquisition: For each solution, record the absorption and fluorescence emission spectra.
-
Data Analysis: Tabulate the λ_abs_ and λ_em_ for each solvent. Correlate the Stokes shift (the difference between the emission and absorption maxima) with a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the effect. A significant shift indicates a change in the dipole moment of the molecule upon excitation.[6]
B. pH Sensitivity and Excited-State Proton Transfer (ESPT)
The presence of both an acidic hydroxyl group and a basic nitrogen atom in the quinoline ring makes this compound highly sensitive to pH.[8] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom can change dramatically, often leading to an excited-state proton transfer (ESPT) event.[9][10] This can result in dual emission or a significant shift in the emission wavelength, a property that can be harnessed for pH sensing.[11][12]
Caption: Ground-state equilibrium of this compound at different pH values.
Experimental Protocol: pH Titration
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).
-
Sample Preparation: Prepare solutions of this compound with a constant concentration in each buffer. Ensure the percentage of any co-solvent (like ethanol or DMSO used for the stock solution) is kept low and constant across all samples.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each sample, using a consistent excitation wavelength.
-
Data Plotting: Plot the fluorescence intensity at the emission maximum against the pH.
-
pKa Determination: The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the ground-state and potentially the excited-state pKa values, which are inflection points on the curve.[13]
Potential Applications in Research and Development
The distinct fluorescence properties of this compound position it as a versatile tool for various scientific applications.
-
Fluorescent Dyes and Labeling: Its intrinsic fluorescence makes it a candidate for use as a fluorescent label in biological imaging and drug screening.[2]
-
pH Sensors: The pronounced pH sensitivity allows for its development as a fluorescent probe for monitoring pH changes in chemical and biological systems.[8]
-
Metal Ion Sensing: The hydroxyquinoline scaffold is a well-known chelator for metal ions. Binding of a metal can block the ESPT pathway, leading to a "turn-on" fluorescence response, making it a potential chemosensor.[14]
-
Pharmaceutical Intermediates: As a quinoline derivative, it serves as a valuable intermediate in the synthesis of more complex, biologically active compounds.[1][2]
Conclusion
This compound is a fluorophore with significant potential, characterized by its sensitivity to the surrounding chemical environment. Its solvatochromic and, most notably, its pH-dependent fluorescent properties, governed by the interplay of its hydroxyl and quinoline nitrogen moieties, make it a powerful probe. The experimental frameworks provided in this guide offer a clear path for researchers to harness these properties for applications ranging from fundamental photophysical studies to the development of advanced sensors and imaging agents in drug development.
References
- 1. Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS 613-21-8 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative | MDPI [mdpi.com]
- 8. An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Excited-state proton transfer in N-methyl-6-hydroxyquinolinium salts: solvent and temperature effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Methylquinolin-6-ol for Researchers and Drug Development Professionals
Introduction
2-Methylquinolin-6-ol, a heterocyclic aromatic organic compound, represents a significant scaffold in the landscape of medicinal chemistry and biomedical research. Its quinoline core is a privileged structure, found in a wide array of natural products and synthetic compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic characterization, applications in drug discovery, and essential safety protocols. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the development of novel therapeutics, offering both theoretical insights and practical methodologies.
Chemical Identity and Physicochemical Properties
This compound, also known as 6-hydroxyquinaldine, is a solid at room temperature, often appearing as a colorless to yellowish or beige substance.[1] It is soluble in organic solvents such as methanol.[1] The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | P&S Chemicals |
| CAS Number | 613-21-8 | P&S Chemicals |
| Molecular Formula | C₁₀H₉NO | ChemBK[1] |
| Molecular Weight | 159.18 g/mol | ChemBK[1] |
| Melting Point | 214.0 to 218.0 °C | ChemBK[1] |
| Boiling Point | 284.68°C (estimate) | ChemBK[1] |
| Flash Point | 142.3°C | ChemBK[1] |
| pKa | 9.04 ± 0.40 (Predicted) | ChemBK[1] |
| Solubility | Soluble in Methanol | ChemBK[1] |
Synthesis of this compound
The synthesis of quinoline and its derivatives can be achieved through various classical methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. For this compound, a common laboratory and industrial approach involves the modification of a pre-existing quinoline scaffold.
Synthetic Strategy: Oxidation of 2-Methylquinoline
A prevalent method for the preparation of this compound is through the oxidation of 2-methylquinoline.[1] This approach is advantageous as 2-methylquinoline is a readily available starting material. The reaction typically employs a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group at the 6-position of the quinoline ring.[1] The causality behind this choice of precursor lies in the relative stability of the quinoline ring system and the ability to achieve regioselective hydroxylation under controlled conditions.
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Navigating the Safe Handling of 2-Methylquinolin-6-ol: A Technical Guide for Researchers
This guide provides an in-depth overview of the essential health and safety considerations for handling 2-Methylquinolin-6-ol (CAS No. 613-21-8) in a research and drug development setting. As a compound with significant potential in medicinal chemistry and as a fluorescent dye, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple recitation of safety data sheet information, offering a practical framework rooted in established scientific principles to empower researchers to work confidently and safely.
Compound Identification and Physicochemical Profile
A foundational aspect of safe handling is a clear understanding of the compound's identity and physical characteristics. This compound is an organic compound with the chemical formula C10H9NO.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 613-21-8 | --INVALID-LINK--[2][3] |
| Molecular Formula | C10H9NO | --INVALID-LINK--[2][3] |
| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[2][3] |
| Appearance | Colorless to yellowish or beige solid | --INVALID-LINK--[1] |
| Solubility | Soluble in many organic solvents | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[3] |
The quinoline structure is a key determinant of its chemical reactivity and biological activity. The presence of both a hydroxyl group and a methyl group on the quinoline scaffold influences its solubility, potential for hydrogen bonding, and metabolic pathways.
Hazard Identification and Toxicological Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards that necessitate careful handling.[3]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem[3]
It is important to note that for many specific toxicological endpoints, such as carcinogenicity, germ cell mutagenicity, and reproductive toxicity, data for this compound is not available.[5] In the absence of such data, it is prudent to handle the compound as potentially hazardous and minimize exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls
The primary line of defense against exposure is to handle this compound within a certified chemical fume hood.[6] This is critical for preventing the inhalation of any dust or aerosols that may be generated. The fume hood also provides a contained space in the event of a spill. Ensure that the fume hood has adequate airflow and is regularly inspected. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for preventing skin and eye contact.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Skin Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[8] A standard laboratory coat should be worn to protect clothing and exposed skin.[8]
-
Respiratory Protection: Under normal handling conditions within a fume hood, a respirator is not typically required. However, if engineering controls are not available or in the event of a large spill, a NIOSH/MSHA approved respirator should be used.[7]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.
Handling
-
Avoid Dust Generation: As a solid, care should be taken to avoid the generation of dust when weighing or transferring the compound.
-
Grounding: For procedures that may generate static electricity, ensure that equipment is properly grounded to prevent ignition of flammable solvent vapors.[9]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][10] Do not eat, drink, or smoke in areas where the chemical is handled.[7]
Storage
Proper storage is crucial for maintaining the stability of this compound and preventing accidental release.
-
Container: Store in a tightly closed container.[8]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][8]
-
Ignition Sources: Store away from heat, sparks, and open flames.[8]
Emergency Procedures
In the event of an emergency, a calm and methodical response is critical.
First Aid Measures
Caption: First aid procedures for exposure to this compound.
-
Inhalation: If inhaled, move the individual to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[12]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] If skin irritation occurs, seek medical advice.[10]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][12]
-
Ingestion: If swallowed, do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[11]
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.
-
Contain: Wearing appropriate PPE, absorb the spill with an inert material such as dry sand or earth.[8]
-
Collect: Carefully collect the absorbed material into a suitable container for chemical waste.[8]
-
Clean: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[6][8]
-
Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]
Disposal Considerations
All waste materials containing this compound should be disposed of as hazardous chemical waste.[7] Do not allow the material to enter drains or waterways. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
This compound is a valuable compound for scientific research with manageable hazards when handled with the appropriate precautions. By understanding its physicochemical properties, recognizing its potential hazards, and rigorously adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe and productive laboratory environment. The causality behind these experimental choices is rooted in the fundamental principles of chemical safety: minimize exposure, contain the hazard, and be prepared for emergencies. This self-validating system of protocols, when consistently applied, provides a robust framework for the safe utilization of this and other novel chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Methylquinoline(91-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. dhc-solvent.de [dhc-solvent.de]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. actylislab.com [actylislab.com]
The Quinoline Alkaloids: A Technical Guide to Discovery, Occurrence, and Extraction
Abstract
Quinoline alkaloids represent a structurally diverse and pharmacologically significant class of nitrogenous heterocyclic compounds.[1][2] Their history is deeply intertwined with the development of medicine, most notably through the discovery of the antimalarial powerhouse, quinine.[1][3] This technical guide provides an in-depth exploration of the discovery and natural occurrence of these vital natural products. We will traverse the historical milestones, from the early use of Cinchona bark to the isolation of potent anticancer agents like camptothecin.[4][5] The guide details their distribution across the plant, microbial, and marine kingdoms, elucidates their biosynthetic origins, and provides a field-proven protocol for their extraction and isolation, offering a comprehensive resource for researchers in natural product chemistry, drug discovery, and pharmacology.
Introduction: The Quinoline Core
Quinoline alkaloids are defined by their characteristic bicyclic structure, consisting of a benzene ring fused to a pyridine ring. This aromatic scaffold is the foundation for a vast array of natural products with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][6] The journey of these molecules from traditional remedies to modern pharmaceuticals underscores the profound importance of natural products as a source of therapeutic innovation.
The story begins with quinine, isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou from the bark of the South American Cinchona tree.[3] This pivotal event not only provided a potent treatment for malaria but also marked a foundational moment in the field of phytochemistry, paving the way for the discovery of countless other alkaloids.[7] Centuries later, the discovery of camptothecin in 1966 from the Chinese "Happy Tree," Camptotheca acuminata, by Monroe E. Wall and Mansukh C. Wani, introduced a novel mechanism for cancer treatment by inhibiting the enzyme topoisomerase I.[4][5][8] These two discoveries, separated by nearly 150 years, highlight the enduring relevance of quinoline alkaloids in medicine.
A Legacy of Discovery: Historical Milestones
The timeline of quinoline alkaloid discovery is a narrative of keen observation, scientific rigor, and technological advancement.
-
Ancient Wisdom (Pre-17th Century): Indigenous peoples of the Andes in Peru utilized the bark of the Cinchona tree to treat fevers, a practice later observed by Jesuit missionaries.[7][9]
-
The Jesuit's Powder (17th Century): Jesuit missionaries introduced Cinchona bark to Europe, where it became known as "Jesuit's powder" and was the first effective treatment for malaria.[10][7][11]
-
Isolation of Quinine (1820): Pelletier and Caventou successfully isolated the active alkaloid, quinine, providing a purified and quantifiable form of the medicine.[3][10] This discovery was a catalyst for the burgeoning field of organic chemistry.
-
The Rise of Camptothecin (1966): In a systematic screening of natural products for anticancer activity, Wall and Wani isolated camptothecin, a pentacyclic quinoline alkaloid with a unique mode of action.[4][5][8] This discovery opened new avenues for cancer chemotherapy.[4][12]
-
Marine Frontiers (Late 20th Century - Present): Exploration of marine ecosystems has unveiled a treasure trove of novel quinoline alkaloids from organisms like sponges and tunicates, many possessing potent cytotoxic and other biological activities.[13][14]
Natural Occurrence and Distribution
Quinoline alkaloids are not confined to a single branch of the tree of life; they are biosynthesized by a diverse range of organisms. Their distribution is a testament to the convergent evolution of complex metabolic pathways.
The Plant Kingdom
Plants are the most prolific source of quinoline alkaloids. They are particularly abundant in specific plant families:
-
Rubiaceae: This family is famously represented by the Cinchona genus, the exclusive natural source of quinine, quinidine, cinchonine, and cinchonidine.[6][15]
-
Rutaceae: Many genera within this family, including Dictamnus, produce furoquinoline alkaloids.
-
Loganiaceae (formerly): Strychnos species produce the complex hydrogenated quinoline alkaloids strychnine and brucine.[6]
-
Nyssaceae: The genus Camptotheca is the primary source of the potent anticancer agent camptothecin.[4][16]
Microbial World
Microorganisms, including bacteria and fungi, are increasingly recognized as a source of unique quinoline alkaloids.[6][17]
-
Bacteria: Pseudomonas aeruginosa produces quinolones that act as signaling molecules in quorum sensing. Marine actinobacteria have also been identified as producers of novel quinoline compounds.[18]
-
Fungi: Certain species of Penicillium and other fungi synthesize quinoline alkaloids, some of which exhibit antimicrobial properties.[17]
Marine Ecosystems
The marine environment is a rich and relatively untapped reservoir of chemical diversity. Sponges, tunicates (ascidians), and other marine invertebrates have yielded a plethora of structurally complex and biologically active quinoline alkaloids.[13][14][19] Examples include the pyrroloquinoline and pyridoacridine alkaloids, such as the makaluvamines and discorhabdins, which often exhibit potent cytotoxicity and are investigated for their anticancer potential.[13]
| Alkaloid Class | Representative Compound(s) | Primary Natural Source(s) | Key Biological Activity |
| Cinchona Alkaloids | Quinine, Quinidine | Cinchona spp. (Rubiaceae) | Antimalarial, Antiarrhythmic |
| Camptothecins | Camptothecin | Camptotheca acuminata (Nyssaceae) | Anticancer (Topoisomerase I inhibitor) |
| Furoquinolines | Dictamnine, Skimmianine | Dictamnus, Skimmia spp. (Rutaceae) | Antiseptic, Phototoxic |
| Acridine Alkaloids | Acronycine | Acronychia baueri (Rutaceae) | Antineoplastic |
| Pyridoacridines | Discorhabdins, Makaluvamines | Marine Sponges, Tunicates | Cytotoxic, Anticancer |
Biosynthesis of the Quinoline Core
The formation of the quinoline ring system in nature primarily proceeds through pathways originating from the amino acid tryptophan.[6] However, anthranilic acid, a key intermediate in tryptophan metabolism, can also serve as a direct precursor.[6][20]
The biosynthesis of the famed Cinchona alkaloids provides a classic example of the tryptophan-dependent pathway.
-
Starting Materials: The pathway begins with the amino acid tryptophan and a monoterpenoid unit, secologanin.[6]
-
Condensation: Tryptophan is first converted to tryptamine, which then undergoes a Pictet-Spengler condensation with secologanin to form strictosidine, a pivotal intermediate in the biosynthesis of many indole alkaloids.
-
Rearrangement and Cyclization: A complex series of enzymatic reactions, including rearrangements and cyclizations, transforms strictosidine into the corynantheal intermediate.
-
Quinoline Formation: Further oxidative rearrangements lead to the formation of the characteristic quinoline nucleus of cinchonidinone, which is then further modified to produce quinine, quinidine, cinchonine, and cinchonidine.
Methodologies for Extraction and Isolation
The isolation of quinoline alkaloids from natural sources is a cornerstone of phytochemical research. The methodology hinges on the basic nature of the alkaloid nitrogen, which allows for selective extraction using acid-base partitioning.
Field-Proven Protocol: Acid-Base Extraction of Cinchona Alkaloids
This protocol describes a standard laboratory procedure for the extraction of quinine and related alkaloids from dried Cinchona bark.
Step 1: Preparation and Basification
-
Action: Grind the dried plant material (e.g., Cinchona bark) to a fine powder (approx. 40-60 mesh).[15]
-
Causality: Grinding increases the surface area, allowing for more efficient solvent penetration and extraction.
-
Action: Moisten the powdered bark with a solution of aqueous ammonia or sodium carbonate until the pH is approximately 9-10.[15]
-
Causality: Basification deprotonates the tertiary amine nitrogens of the alkaloids, converting them from their salt form (as they often exist in the plant vacuole) to their free base form. This makes them soluble in non-polar organic solvents.
Step 2: Organic Solvent Extraction
-
Action: Pack the basified material into a Soxhlet apparatus and extract continuously for 6-8 hours using a non-polar solvent like toluene, dichloromethane, or chloroform.[15][21]
-
Causality: The non-polar solvent selectively dissolves the lipid-soluble alkaloid free bases, leaving behind more polar plant components like sugars, salts, and cellulose. Soxhlet extraction ensures a thorough and continuous extraction process.
Step 3: Acidic Water Partitioning
-
Action: Transfer the organic solvent extract to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 2-5% sulfuric acid).[15]
-
Causality: The acidic solution protonates the basic alkaloid nitrogens, converting them into their salt form (e.g., quinine sulfate). These alkaloid salts are now water-soluble and will partition from the organic phase into the aqueous phase, leaving non-basic impurities behind in the organic layer.
Step 4: Liberation and Precipitation
-
Action: Collect the aqueous acidic fractions. While stirring, carefully add a base (e.g., aqueous ammonia) until the pH reaches 9-10.
-
Causality: This second basification step converts the water-soluble alkaloid salts back into their free base form, which are insoluble in water.
-
Action: The alkaloids will precipitate out of the solution as a solid. Cool the mixture in an ice bath to maximize precipitation and then collect the crude alkaloid precipitate by filtration.
Step 5: Purification
-
Action: The crude alkaloid precipitate can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).[15][22]
-
Causality: These techniques separate the individual alkaloids from each other and from any remaining impurities based on differences in their polarity and affinity for the stationary phase.
Conclusion and Future Directions
The study of quinoline alkaloids continues to be a vibrant and essential field of scientific inquiry. From the historical fight against malaria to the modern battle against cancer, these natural products have consistently provided humanity with powerful therapeutic tools.[1] The vast, unexplored biodiversity of our planet, particularly in microbial and marine ecosystems, promises the discovery of novel quinoline structures with unique biological activities. Future research will undoubtedly focus on leveraging synthetic biology and metabolic engineering to produce these complex molecules more sustainably, as well as developing new derivatives with enhanced efficacy and reduced toxicity. The legacy of quinine and camptothecin serves as a powerful reminder that nature remains the ultimate chemist, and the quinoline scaffold is one of its most versatile and valuable creations.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. medium.com [medium.com]
- 4. Camptothecin - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 7. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. Quinine - Wikipedia [en.wikipedia.org]
- 11. pharmakina.com [pharmakina.com]
- 12. Camptothecin's journey from discovery to WHO Essential Medicine: Fifty years of promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrroloquinoline and pyridoacridine alkaloids from marine sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chapter - Quinolizidine Alkaloids from Marine Organisms: A Perspective on Chemical, Bioactivity and Synthesis | Bentham Science [benthamscience.com]
- 15. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methylquinolin-6-ol: A Detailed Protocol for Researchers
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. 2-Methylquinolin-6-ol, in particular, serves as a crucial intermediate in the synthesis of more complex molecules and as a fluorescent probe in biological imaging.[2] This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound via the Doebner-von Miller reaction, a classic and effective method for quinoline synthesis.[3] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.
Reaction Overview: The Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a robust method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3] In this protocol, we will utilize p-aminophenol as the aniline component and crotonaldehyde as the α,β-unsaturated aldehyde to yield the target molecule, this compound. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring.
A critical aspect of the Doebner-von Miller reaction is the choice of the oxidizing agent for the final aromatization step. Historically, harsh oxidants like arsenic acid or nitrobenzene have been used.[4] However, for a greener and safer laboratory practice, this protocol will suggest the use of a milder oxidizing agent.
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of all reagents is paramount for a safe and successful experiment. The table below summarizes the key physicochemical data for the starting materials.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| p-Aminophenol | 109.13 | 187-189 | 284 (decomposes) | Moderately soluble in hot water and alcohols. | |
| Crotonaldehyde | 70.09 | -76.5 | 104 | Moderately soluble in water; miscible with organic solvents. |
Safety and Handling Precautions
Extreme caution must be exercised throughout this procedure. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Aminophenol: Harmful if swallowed or inhaled. May cause an allergic skin reaction and is suspected of causing genetic defects.[5] Avoid inhalation of dust and contact with skin and eyes.
-
Crotonaldehyde: Highly flammable liquid and vapor. Toxic if swallowed and fatal in contact with skin or if inhaled. Causes severe skin and eye irritation.[6] It is a lachrymator. Handle with extreme care in a fume hood.
-
Acids (e.g., Hydrochloric Acid): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate care.
-
Nitrobenzene (as a potential oxidant): Toxic and a suspected carcinogen. If used, handle with extreme caution and ensure proper waste disposal procedures are followed.
Detailed Step-by-Step Synthesis Protocol
This protocol is designed for a laboratory-scale synthesis of this compound.
Materials and Reagents:
-
p-Aminophenol (1.0 eq)
-
Crotonaldehyde (1.5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (or an alternative oxidizing agent)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-aminophenol (1.0 equivalent) and a sufficient amount of 6 M hydrochloric acid to fully dissolve the starting material.
-
Rationale: The acidic medium protonates the amino group of p-aminophenol, making it soluble in the aqueous phase and activating the aromatic ring for the subsequent cyclization.
-
-
Heating: Gently heat the mixture to reflux using a heating mantle.
-
Addition of Crotonaldehyde: In a separate dropping funnel, prepare a solution of crotonaldehyde (1.5 equivalents) in a minimal amount of toluene. Add this solution dropwise to the refluxing reaction mixture over a period of 1-2 hours.
-
Rationale: Slow, dropwise addition of crotonaldehyde is crucial to minimize its self-polymerization, a common side reaction under acidic conditions that leads to tar formation. Using a biphasic system with toluene can further sequester the aldehyde from the acidic aqueous phase, enhancing the yield.[7]
-
-
Addition of Oxidizing Agent: After the addition of crotonaldehyde is complete, add the oxidizing agent. A common choice is nitrobenzene (1.0 equivalent).
-
Rationale: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Nitrobenzene is an effective oxidant in this context, being reduced to aniline in the process.
-
-
Reflux: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is basic (pH ~8-9).
-
Rationale: Neutralization deprotonates the phenolic hydroxyl group and the quinoline nitrogen, making the product less soluble in the aqueous phase and facilitating its extraction into an organic solvent.
-
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Work-up - Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: Washing with brine helps to remove any remaining water from the organic phase. Anhydrous sodium sulfate is a drying agent that removes residual water.
-
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
Column Chromatography: The crude product is often a dark, oily residue. Purify this residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: The fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Yellowish or beige solid[2] |
| Molecular Formula | C₁₀H₉NO[8] |
| Molar Mass | 159.18 g/mol [8] |
| Melting Point | 214-218 °C[2] |
| ¹H NMR | Expected signals for aromatic protons, a methyl group, and a hydroxyl proton. |
| ¹³C NMR | Expected signals for the quinoline ring carbons and the methyl carbon.[9] |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C=C and C=N stretching in the aromatic region, and C-H stretching. |
Reaction Mechanism: A Deeper Dive
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A plausible pathway involves the following key steps:
Caption: Simplified mechanistic pathway for the Doebner-von Miller synthesis of this compound.
-
Michael Addition: The amino group of p-aminophenol acts as a nucleophile and attacks the β-carbon of the protonated crotonaldehyde in a conjugate addition (Michael addition).
-
Cyclization: The resulting enol tautomerizes to a ketone, and the activated aromatic ring of the p-aminophenol attacks the carbonyl carbon in an intramolecular electrophilic aromatic substitution to form a six-membered ring.
-
Dehydration: The resulting heterocyclic intermediate undergoes acid-catalyzed dehydration to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized by the added oxidizing agent (e.g., nitrobenzene) to the final aromatic product, this compound.
Recent studies have also proposed a fragmentation-recombination mechanism, highlighting the complexity of this classic reaction.[3]
Troubleshooting and Optimization
-
Low Yield/Tar Formation: This is the most common issue in Doebner-von Miller reactions.[7] To mitigate this, ensure the slow, dropwise addition of crotonaldehyde. Employing a biphasic system (e.g., water/toluene) can also be beneficial.
-
Incomplete Oxidation: If the final product is contaminated with dihydroquinoline impurities, consider increasing the amount of the oxidizing agent or extending the reflux time. Alternatively, a post-reaction oxidation step can be performed.[7]
-
Difficult Purification: The crude product can be challenging to purify. Effective column chromatography with a carefully chosen eluent system is often necessary.
Conclusion
The Doebner-von Miller synthesis remains a valuable and versatile method for the preparation of substituted quinolines. By understanding the underlying chemical principles, adhering to strict safety protocols, and employing the practical insights provided in this guide, researchers can successfully synthesize this compound, a key building block for further scientific exploration.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. US4585896A - Process for the production of an aminophenol - Google Patents [patents.google.com]
- 6. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Methylquinolin-6-ol
Abstract
This application note describes the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methylquinolin-6-ol. The method utilizes a C18 stationary phase with a mobile phase of methanol and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.[1][2][3]
Introduction
This compound, also known as 6-hydroxyquinaldine, is a heterocyclic aromatic organic compound.[4][5] Its quinoline scaffold is a core structure in numerous pharmaceuticals and biologically active compounds, making it a significant molecule in medicinal chemistry and drug development.[6][7] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility. This document provides a comprehensive guide to developing and validating a robust HPLC method for its analysis.
Analyte Properties & Method Development Strategy
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings.
Physicochemical Properties of this compound
| Property | Value / Information | Source | Significance for HPLC Method |
| Chemical Structure | C₁₀H₉NO | PubChem[5] | Aromatic, heterocyclic structure suggests good UV absorbance. Contains both polar (-OH) and non-polar (quinoline ring) moieties, making it suitable for reverse-phase chromatography. |
| Molecular Weight | 159.18 g/mol | PubChem[5] | Standard molecular weight, easily manageable in typical HPLC systems. |
| Melting Point | 214.0 to 218.0 °C | ChemBK[4] | Indicates a stable solid at room temperature. |
| logP (Predicted) | ~2.2 - 2.6 | PubChem[5][8] | A positive logP value indicates moderate hydrophobicity, making a C18 or C8 reverse-phase column an excellent starting point. |
| pKa (Predicted) | Phenolic -OH: ~9-10; Quinoline N: ~5 | FooDB[9] | The presence of both an acidic (phenolic) and a basic (quinoline nitrogen) functional group means the analyte's charge state is pH-dependent. Buffering the mobile phase is critical for reproducible retention times. A pH between 3 and 7 is ideal to keep the phenolic group neutral and the quinoline nitrogen potentially protonated, ensuring a single, consistent form. |
| UV Absorbance | Quinoline structures typically show strong absorbance between 250-370 nm.[10] | MDPI[10] | A UV detector is highly suitable. A wavelength scan should be performed to determine the λmax for maximum sensitivity. |
| Solubility | Soluble in methanol. | ChemBK[4] | Methanol is a suitable organic modifier for the mobile phase and a good solvent for preparing stock solutions. |
Method Development Workflow
The development strategy follows a logical progression from initial screening to full validation, ensuring a robust and reliable final method.
Caption: HPLC Method Development and Validation Workflow.
Experimental Protocols
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reagents:
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (purity >99%)
-
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.5) and Methanol in a 60:40 (v/v) ratio. Degas by sonicating for 15 minutes or using an inline degasser.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies. A concentration of 20 µg/mL can be used for system suitability and routine analysis.
Optimized Chromatographic Conditions
The following conditions were optimized to provide a short run time with excellent peak shape and resolution.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM KH₂PO₄ Buffer (pH 3.5) : Methanol (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or determined λmax) |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1))
The optimized method must be validated to ensure it is fit for its intended purpose.[1][3] The following parameters should be assessed.
Caption: Interrelationship of Method Validation Parameters.
System Suitability Testing (SST)
Before each validation run, inject a working standard (e.g., 20 µg/mL) five times. The system is deemed ready for analysis if the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Inject the diluent (blank) and a solution containing a placebo (if applicable) to ensure no interfering peaks are present at the retention time of this compound. The peak for the analyte should also be assessed for purity using a DAD detector to confirm no co-eluting impurities.
Linearity and Range
-
Protocol: Prepare and inject a series of at least five concentrations (e.g., 5, 10, 20, 50, 100 µg/mL) in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy (Recovery)
-
Protocol: Perform a recovery study by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay Precision): Analyze six replicate preparations of a single standard concentration (e.g., 20 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results (e.g., SST parameters).
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH: ± 0.2 units (pH 3.3 and 3.7)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The comprehensive validation protocol confirms that the method is specific, linear, accurate, precise, and robust, adhering to the stringent requirements of the ICH Q2(R1) guideline. This method is well-suited for routine use in quality control laboratories and for analytical support in research and development settings.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. chembk.com [chembk.com]
- 5. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 2-Methylquinolin-6-ol in the Strategic Synthesis of Novel Anticancer Agents
Introduction: The Quinoline Scaffold as a Cornerstone in Oncology Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and versatile chemical nature allow it to serve as the core of numerous therapeutic agents, including several approved anticancer drugs like Bosutinib (a Src/Abl kinase inhibitor) and Lenvatinib (a multi-kinase inhibitor).[3][4] Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, intercalation into DNA, and induction of apoptosis.[5][6][7][8]
Within this broad class of compounds, 2-Methylquinolin-6-ol presents itself as a particularly valuable and versatile starting material. Its structure combines the foundational quinoline core with two key functional handles: the C2-methyl group, which can influence steric interactions and metabolic stability, and the C6-hydroxyl group, a prime site for chemical modification. This hydroxyl group can be readily derivatized to introduce a wide array of pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel, potent, and selective anticancer agents.
This guide provides an in-depth exploration of the strategic use of this compound in anticancer drug synthesis, detailing synthetic methodologies, mechanistic insights, and practical laboratory protocols for researchers in drug development.
The this compound Scaffold: A Chemist's Gateway to Novel Derivatives
The utility of this compound stems from the reactivity of its phenolic hydroxyl group. This functional group serves as a versatile anchor for introducing new molecular fragments through various chemical reactions.
-
O-Alkylation and O-Arylation: The hydroxyl group can be readily converted into an ether linkage, connecting the quinoline scaffold to other bioactive moieties. This is a common strategy for creating molecular hybrids, such as quinoline-chalcone conjugates, which have shown significant promise as tubulin polymerization inhibitors.[3][8]
-
Esterification: Formation of ester derivatives provides another avenue for prodrug strategies or for modulating the compound's physicochemical properties, such as lipophilicity and cell permeability.
-
Conversion to Other Functional Groups: The hydroxyl group can be transformed into other functionalities, such as an amino group (via a Buchwald-Hartwig amination after conversion to a triflate) or a sulfonate ester, opening up entirely different synthetic pathways.
The diagram below illustrates the key reactive site on the this compound scaffold, highlighting its potential for derivatization.
Caption: Reactivity map of the this compound scaffold.
Synthetic Strategies & Mechanistic Insights
The overarching goal is to append molecular fragments to the this compound core that can interact with specific biological targets implicated in cancer progression.
Strategy 1: Synthesis of Kinase-Inhibiting Quinoline-Chalcone Hybrids
Rationale: The molecular hybridization of a quinoline moiety with a chalcone fragment has yielded potent anticancer agents.[3] Chalcones are known to interact with various cellular targets, and quinolines are core components of many kinase inhibitors.[7][9] This strategy aims to create a hybrid molecule that can potentially inhibit key signaling kinases like Pim-1 or Src, which are often dysregulated in cancer.[9]
The workflow below outlines a representative synthesis of a quinoline-chalcone hybrid starting from this compound.
Caption: Synthetic workflow for a quinoline-chalcone hybrid.
Mechanism of Action: Many quinoline-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This disruption of signaling cascades, such as the PI3K/Akt/mTOR or Ras/Raf/MEK pathways, can halt cell proliferation and induce apoptosis.[7]
The diagram below illustrates the general mechanism of kinase inhibition.
Caption: General mechanism of kinase inhibition by quinoline agents.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative quinoline-chalcone hybrid and its evaluation for cytotoxic activity.
Protocol 1: Synthesis of (E)-1-(4-((2-methylquinolin-6-yl)oxy)phenyl)-3-phenylprop-2-en-1-one
Objective: To synthesize a quinoline-chalcone hybrid using a two-step process starting from this compound.
Materials:
-
This compound
-
4'-Bromoacetophenone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Benzaldehyde
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Step-by-Step Procedure:
Part A: Synthesis of 1-(4-((2-methylquinolin-6-yl)oxy)phenyl)ethan-1-one (Intermediate)
-
To a 100 mL round-bottom flask, add this compound (1.59 g, 10 mmol), 4'-Bromoacetophenone (1.99 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 30 mL of DMF to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress using TLC (Eluent: 3:1 Hexane/EtOAc). The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This crude product is often pure enough for the next step.
Part B: Synthesis of the Final Quinoline-Chalcone Hybrid
-
In a 100 mL round-bottom flask, dissolve the intermediate from Part A (2.77 g, 10 mmol) in 40 mL of ethanol.
-
To this solution, add Benzaldehyde (1.06 g, 10 mmol).
-
Slowly add an aqueous solution of NaOH (10%, 5 mL) dropwise while stirring at room temperature.
-
Continue stirring at room temperature for 4-6 hours. A yellow precipitate will form.
-
Monitor the reaction by TLC (Eluent: 4:1 Hexane/EtOAc).
-
Once the reaction is complete, pour the mixture into 100 mL of crushed ice.
-
Collect the yellow solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure quinoline-chalcone hybrid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
Objective: To determine the concentration of the synthesized compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized quinoline-chalcone hybrid
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Equipment:
-
96-well flat-bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Multichannel pipette
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized compound in DMSO. Create serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.[11]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Summary of Biological Activity Data
The following table presents representative IC₅₀ values for various quinoline derivatives from published literature, providing a benchmark for the potential efficacy of novel compounds synthesized from this compound.
| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) | Reference |
| 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [3] |
| 12e | Quinoline-Chalcone | HCT-116 (Colon) | 5.34 | [3] |
| 12e | Quinoline-Chalcone | MCF-7 (Breast) | 5.21 | [3] |
| 6 | Quinoline-Chalcone | HL-60 (Leukemia) | 0.59 | [3] |
| 7 | Phenylsulfonylurea-Quinoline | HepG-2 (Liver) | 2.71 | [3] |
| 13 | 2-Arylquinoline | HeLa (Cervical) | 8.3 | |
| 18 | Tetrahydroquinoline | HeLa (Cervical) | 13.15 |
Conclusion and Future Perspectives
This compound is a highly valuable and strategically important starting material for the synthesis of novel anticancer agents. The versatility of its C6-hydroxyl group allows for the creation of large, diverse libraries of compounds through well-established synthetic protocols. By combining the quinoline core with other known pharmacophores, such as chalcones or sulfonamides, researchers can develop hybrid molecules that target key oncogenic pathways with high potency.
Future work should focus on exploring a wider range of chemical linkers and appended moieties to the this compound scaffold. The synthesis of derivatives designed to target specific cancer-related proteins beyond kinases, such as topoisomerases or components of the apoptotic machinery, represents a promising avenue for discovery.[4][9] Furthermore, the development of derivatives with improved pharmacokinetic properties, such as better solubility and bioavailability, will be critical for translating potent in vitro activity into in vivo efficacy.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmphs.com [ijmphs.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Investigation of 2-Methylquinolin-6-ol in Antimicrobial Research
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Quinoline Scaffold and the Untapped Potential of 2-Methylquinolin-6-ol
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2][3] From the historic antimalarial quinine to the modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[2] The antimicrobial prowess of many quinoline-based compounds stems from their ability to interfere with essential microbial processes, most notably DNA replication through the inhibition of enzymes like DNA gyrase and topoisomerase IV.[4][5]
This application note focuses on This compound , a member of the hydroxyquinoline family. While extensive research has been conducted on various quinoline derivatives, this compound remains a relatively underexplored molecule in the context of antimicrobial research. However, the structural features of this compound—specifically the presence of a hydroxyl group at the 6-position—suggest a promising potential for antimicrobial activity. Studies on structurally related 6-hydroxyquinolinone derivatives have demonstrated potent antibacterial and antifungal properties, with mechanisms of action linked to the inhibition of crucial microbial enzymes.[6] For instance, 4,6-dihydroxyquinolin-2(1H)-one has been identified as a potent antibacterial and antifungal agent.[6] This suggests that the 6-hydroxy moiety may play a critical role in the biological activity of these compounds.
These application notes are designed to provide researchers with a comprehensive framework and detailed protocols to systematically investigate the antimicrobial potential of this compound. We will delve into the essential in vitro assays required to characterize its antimicrobial profile, from determining its minimum inhibitory and bactericidal concentrations to exploring its kinetics of microbial killing and potential mechanisms of action.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉NO | [7] |
| Molecular Weight | 159.18 g/mol | [7] |
| Appearance | Colorless to yellowish or beige solid | ChemBK |
| Solubility | Soluble in many organic solvents | ChemBK |
| CAS Number | 613-21-8 | [7] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as causing skin and eye irritation.[8] All experimental work should be conducted in a well-ventilated laboratory fume hood.
Experimental Workflows for Antimicrobial Characterization
The following diagram outlines a logical workflow for the comprehensive antimicrobial evaluation of this compound.
Caption: A comprehensive workflow for the antimicrobial evaluation of this compound.
Part 1: Determination of Antimicrobial Potency
The initial step in evaluating a novel compound is to determine its potency against a panel of clinically relevant microorganisms. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of this compound is prepared in a 96-well microtiter plate and inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Microplate reader (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Microtiter Plate Preparation:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each organism.
-
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 10 µL of the diluted inoculum to each well, except for the negative control wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as specified for the particular microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a follow-up to the MIC test.
Materials:
-
Results from the MIC test
-
Nutrient agar plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC test.
-
Plating: Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
| Expected Outcome | Interpretation |
| MBC/MIC ≤ 4 | The compound is considered bactericidal. |
| MBC/MIC > 4 | The compound is considered bacteriostatic. |
Part 2: Time-Kill Kinetic Analysis
Time-kill assays provide valuable information on the rate at which an antimicrobial agent kills a microbial population over time.
Protocol 3: Time-Kill Kinetic Assay
Principle: A standardized microbial inoculum is exposed to various concentrations of this compound (typically at and above the MIC). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable organisms.
Materials:
-
This compound
-
Standardized microbial inoculum
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Nutrient agar plates
-
Sterile saline for dilutions
Procedure:
-
Preparation: Prepare culture tubes containing broth with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the compound.
-
Inoculation: Inoculate all tubes with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar.
-
Incubation and Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Part 3: Investigating the Mechanism of Action
Based on the known mechanisms of other quinoline antimicrobials, a primary hypothesis for the action of this compound is the inhibition of bacterial DNA gyrase. Additionally, disruption of the cell membrane is another common antimicrobial mechanism.
Caption: Hypothesized mechanisms of action for this compound.
Protocol 4: DNA Gyrase Inhibition Assay (Agarose Gel-Based)
Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA. An inhibitor of this enzyme will prevent this supercoiling. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
Materials:
-
Purified bacterial DNA gyrase (commercially available)
-
Relaxed plasmid DNA (e.g., pBR322)
-
This compound
-
Ciprofloxacin (positive control)
-
Gyrase assay buffer
-
ATP
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel loading dye
Procedure:
-
Reaction Setup: In a microcentrifuge tube, set up the reaction mixture containing gyrase assay buffer, relaxed plasmid DNA, ATP, and DNA gyrase.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a positive control with ciprofloxacin.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding gel loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis in TAE buffer.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. The presence of an effective inhibitor will result in the persistence of the relaxed form.
Protocol 5: Bacterial Membrane Permeability Assay
Principle: Damage to the bacterial cell membrane leads to increased permeability. This can be assessed using fluorescent dyes that are normally excluded from cells with intact membranes.
Materials:
-
Bacterial cell suspension
-
This compound
-
Propidium iodide (PI) or SYTOX Green
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow bacteria to the mid-log phase, then harvest and wash the cells with PBS. Resuspend the cells in PBS to a defined optical density.
-
Treatment: Add varying concentrations of this compound to the cell suspension. Include an untreated control.
-
Dye Addition: Add the fluorescent dye (e.g., PI) to each sample.
-
Incubation: Incubate the samples at room temperature in the dark for a specified period.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer or visualize the cells using a fluorescence microscope.
-
Analysis: An increase in fluorescence intensity in the presence of this compound indicates that the compound has compromised the integrity of the bacterial cell membrane.
Part 4: Preliminary Safety Assessment
A crucial aspect of drug discovery is to ensure that a potential antimicrobial agent exhibits selective toxicity towards microbes with minimal effects on host cells.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial characterization of this compound. The data generated from these protocols will establish the compound's antimicrobial spectrum, potency, and kinetics of action. Furthermore, the mechanism of action and preliminary safety profiling will offer critical insights into its potential as a lead compound for the development of new antimicrobial agents.
Should this compound demonstrate promising activity and selectivity, further investigations would be warranted. These could include studies against a broader panel of drug-resistant microbial strains, in vivo efficacy studies in animal models of infection, and detailed structure-activity relationship (SAR) studies to optimize its antimicrobial properties. The exploration of this and other understudied quinoline derivatives holds the potential to unveil novel chemical entities to combat the growing threat of antimicrobial resistance.
References
- 1. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 6-Hydroxyquinoline 95 580-16-5 [sigmaaldrich.com]
Application Note & Protocols: Strategic Derivatization of 2-Methylquinolin-6-ol for Biological Screening
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] 2-Methylquinolin-6-ol presents an attractive and synthetically tractable starting point for the generation of novel compound libraries. Its key structural features—a reactive phenolic hydroxyl group, a potentially modifiable methyl group, and an aromatic ring system amenable to substitution—offer multiple handles for chemical derivatization. This guide provides a comprehensive framework for the strategic derivatization of this compound and outlines a subsequent biological screening cascade designed to identify and characterize promising new bioactive molecules. We detail field-proven protocols for key chemical transformations and provide the scientific rationale behind the selection of assays for a robust hit-to-lead workflow.
Rationale for this compound as a Core Scaffold
The quinoline ring system is a nitrogen-containing fused heterocycle that serves as a vital component in drug discovery.[3] Its rigid, planar structure allows for specific interactions with biological targets, and its aromatic nature permits extensive functionalization to modulate physicochemical and pharmacological properties.[4] The selection of this compound as a starting scaffold is based on three strategic advantages:
-
Phenolic Hydroxyl (C6-OH): This group is a versatile handle for introducing a wide range of functionalities. As a hydrogen bond donor and acceptor, it often plays a crucial role in target binding. Derivatization at this position via etherification or esterification can significantly alter lipophilicity, metabolic stability, and binding interactions.
-
Methyl Group (C2-CH₃): The methyl group is a site for potential metabolic oxidation. While it can be a liability, it also offers an opportunity for derivatization. For instance, oxidation to a carboxylic acid opens the door to a vast library of amides, which are fundamental building blocks in medicinal chemistry.[5]
-
Quinoline Core: The aromatic rings can be functionalized, typically via electrophilic aromatic substitution (e.g., halogenation), to create attachment points for further complexity, such as through palladium-catalyzed cross-coupling reactions.[6]
This multi-pronged approach allows for the systematic exploration of the chemical space around the core scaffold to build a diverse library for biological screening.
Figure 1: Key derivatization strategies originating from the this compound scaffold.
Synthetic Derivatization Strategies & Protocols
The following protocols are designed to be robust and adaptable. Each section explains the causality behind the chosen methodology.
Modification of the C6-Hydroxyl Group
The phenolic hydroxyl is the most accessible functional group for initial derivatization. We will focus on two fundamental transformations: etherification and esterification.
Rationale: The Williamson ether synthesis is a classic and reliable method for forming aryl ethers. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol without causing unwanted side reactions. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction.[7]
Protocol 2.1.1: Synthesis of 6-methoxy-2-methylquinoline
-
To a 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 500 mg), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (20 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 6-methoxy-2-methylquinoline.
Rationale: Phenols are generally less reactive than alcohols in esterification reactions with carboxylic acids.[8] Therefore, more reactive acylating agents like acid chlorides or anhydrides are preferred. The reaction is typically performed in the presence of a mild base, such as pyridine or triethylamine, which acts as a nucleophilic catalyst and neutralizes the HCl byproduct, driving the reaction to completion.[9]
Protocol 2.1.2: Synthesis of 2-methylquinolin-6-yl acetate
-
Dissolve this compound (1.0 eq, e.g., 500 mg) in dichloromethane (DCM, 20 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (1 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization to yield pure 2-methylquinolin-6-yl acetate.
Modification of the Quinoline Core: Suzuki-Miyaura Cross-Coupling
Rationale: To introduce aryl or heteroaryl diversity, a C-C bond-forming reaction is required. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that couples an organoboron species with an organic halide.[10][11] This requires prior halogenation of the quinoline core. The C8 position is often susceptible to electrophilic bromination. The subsequent Suzuki coupling offers excellent functional group tolerance and uses reagents that are generally stable and have low toxicity.[6]
Protocol 2.2.1: Two-Step Synthesis of 8-Aryl-2-methylquinolin-6-ol
Step A: Bromination at the C8 Position
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid.
-
Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in portions at room temperature.
-
Stir the mixture for 12-16 hours. Monitor by TLC or LC-MS for the formation of 8-bromo-2-methylquinolin-6-ol.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaHCO₃) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain the crude bromide, which can be used directly or purified further.
Step B: Suzuki-Miyaura Coupling
-
To a microwave vial or Schlenk flask, add 8-bromo-2-methylquinolin-6-ol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90-100°C for 4-12 hours (or use microwave irradiation for faster reaction times). Monitor by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 8-aryl derivative.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Biological Screening Cascade
A hierarchical screening approach is essential to efficiently manage a newly synthesized library, minimize costs, and gather meaningful data. The cascade progresses from broad, general assays to more specific, target-oriented evaluations.
Figure 3: A hierarchical workflow for the biological screening of new chemical entities.
Primary Screening: General Cytotoxicity
Rationale: The first step is to assess the general toxicity of the compounds against a representative non-cancerous cell line (e.g., HEK293) or a panel of cancer cell lines. This helps to quickly flag and deprioritize non-specifically cytotoxic molecules. The MTT or XTT assays are reliable, colorimetric methods that measure cellular metabolic activity, which correlates with cell viability.[12][13][14] XTT has the advantage of producing a water-soluble formazan product, simplifying the protocol.[15][16]
Protocol 3.1.1: XTT Cell Viability Assay
-
Seed cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in cell culture medium. Typically, a concentration range from 0.1 to 100 µM is used.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 48-72 hours.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling reagent).[12]
-
Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the wells at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Secondary Screening: Target-Based Assays (Kinase Inhibition)
Rationale: Given that many quinoline-based drugs are kinase inhibitors, screening non-cytotoxic compounds against a panel of kinases is a logical next step.[17] Kinase activity assays, such as luminescence-based ATP-depletion assays (e.g., Kinase-Glo®), are well-suited for high-throughput screening.[18] These assays measure the amount of ATP remaining after a kinase reaction; potent inhibitors will result in less ATP consumption and a higher luminescence signal.[18]
Protocol 3.2.1: Luminescence-Based Kinase Inhibition Assay (General)
-
In a 384-well plate, add the kinase, its specific substrate, and ATP in a reaction buffer.
-
Add the test compounds at a fixed concentration (e.g., 10 µM for single-point screening) or in a dose-response format.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add the ATP detection reagent (containing luciferase/luciferin).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. For dose-response curves, calculate the IC₅₀ value.
Tertiary Screening: In Vitro ADME/Tox Profiling
Rationale: Promising hits from secondary screens must be evaluated for their drug-like properties. Early-stage in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assays are crucial for identifying potential liabilities. A key initial assay is the metabolic stability test using liver microsomes, which provides an estimate of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, a major route of drug clearance.[19][20][21][22]
Protocol 3.3.1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), a phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (the cofactor for CYP enzymes).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Determine the in vitro half-life (t₁₂) and intrinsic clearance (Clᵢₙₜ) by plotting the natural log of the percent remaining compound versus time.
Data Presentation & Interpretation
Quantitative data should be organized clearly to facilitate comparison and decision-making.
Table 1: Representative Library of Synthesized this compound Derivatives
| Compound ID | Modification at | R-Group | Reaction Type | Mol. Wt. ( g/mol ) |
|---|---|---|---|---|
| MQ-OH-01 | C6-OH | -OCH₃ | O-Alkylation | 173.21 |
| MQ-OH-02 | C6-OH | -OCH₂CH₃ | O-Alkylation | 187.24 |
| MQ-OAc-01 | C6-OH | -OCOCH₃ | O-Acylation | 201.22 |
| MQ-OBz-01 | C6-OH | -OCOPh | O-Acylation | 263.29 |
| MQ-Ar-01 | C8 | -Phenyl | Suzuki Coupling | 235.29 |
| MQ-Ar-02 | C8 | -4-Fluorophenyl | Suzuki Coupling | 253.28 |
Table 2: Primary Cytotoxicity and Secondary Kinase Screening Data
| Compound ID | Cytotoxicity IC₅₀ (µM) [HEK293 cells] | Kinase X Inhibition (%) [@ 10 µM] | Kinase Y Inhibition (%) [@ 10 µM] |
|---|---|---|---|
| MQ-OH-01 | > 100 | 12.5 | 8.3 |
| MQ-OAc-01 | 85.2 | 25.1 | 15.6 |
| MQ-Ar-01 | > 100 | 88.9 | 21.4 |
| MQ-Ar-02 | > 100 | 95.3 | 18.7 |
Interpretation: In this hypothetical data, the parent scaffold and its simple ether/ester derivatives show low activity. However, the introduction of an aryl group at the C8 position (MQ-Ar-01 and MQ-Ar-02) leads to potent and selective inhibition of "Kinase X" without significant cytotoxicity, identifying them as promising hits for further investigation. These compounds would be prioritized for full IC₅₀ determination and progression to tertiary ADME screening.
References
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 17. books.rsc.org [books.rsc.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bioivt.com [bioivt.com]
- 20. labcorp.com [labcorp.com]
- 21. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 22. admescope.com [admescope.com]
Application Note & Experimental Protocol: Selective N-oxidation of 2-Methylquinolin-6-ol
Abstract
This document provides a detailed experimental protocol for the selective N-oxidation of 2-Methylquinolin-6-ol to yield this compound N-oxide. The presence of a phenolic hydroxyl group on the quinoline scaffold presents a significant challenge due to its susceptibility to oxidation. This protocol addresses this challenge through a robust strategy involving the protection of the hydroxyl group as a silyl ether, followed by N-oxidation with meta-chloroperoxybenzoic acid (m-CPBA), and subsequent deprotection. This method is designed to provide a reliable pathway for medicinal chemists and drug development professionals to synthesize this key intermediate, which is of interest in the exploration of new therapeutic agents. All procedural steps are explained with underlying chemical principles to ensure both reproducibility and a deep understanding of the experimental design.
Introduction: The Challenge of Selective Oxidation
Quinoline N-oxides are a pivotal class of heterocyclic compounds that serve as valuable precursors in organic synthesis and as core scaffolds in numerous biologically active molecules. The N-oxide functional group enhances the reactivity of the quinoline ring, facilitating further substitutions, and can also impart unique pharmacological properties. The target molecule, this compound N-oxide, is of particular interest due to the combined functionalities of the quinoline N-oxide core and the phenolic hydroxyl group, which can be a key pharmacophore for protein-ligand interactions.
The primary challenge in the synthesis of this compound N-oxide is the potential for competitive oxidation of the electron-rich phenol group under the conditions required for N-oxidation. Common oxidizing agents, such as peroxy acids, can readily oxidize phenols to quinones or other degradation products. To circumvent this, a protection-deprotection strategy is often the most effective approach. This protocol employs tert-butyldimethylsilyl (TBDMS) ether as a protecting group for the hydroxyl function due to its ease of installation, stability under the oxidative conditions used, and clean removal under mild acidic conditions.
Reaction Scheme & Workflow
The overall synthetic strategy is a three-step process:
-
Protection: The phenolic hydroxyl group of this compound is protected as a TBDMS ether.
-
N-oxidation: The protected quinoline is selectively oxidized at the nitrogen atom using m-CPBA.
-
Deprotection: The TBDMS protecting group is removed to yield the final product, this compound N-oxide.
Figure 1: Overall workflow for the synthesis of this compound N-oxide.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Formula | CAS Number | Supplier (Example) | Purity |
| This compound | C₁₀H₉NO | 607-57-8 | Sigma-Aldrich | ≥98% |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 18162-48-6 | Sigma-Aldrich | 97% |
| Imidazole | C₃H₄N₂ | 288-32-4 | Sigma-Aldrich | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Sigma-Aldrich | Anhydrous, 99.8% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 937-14-4 | Sigma-Aldrich | ≤77% |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Tetrabutylammonium fluoride (TBAF) | C₁₆H₃₆FN | 429-41-4 | Sigma-Aldrich | 1.0 M in THF |
| Hydrochloric acid (HCl) | HCl | 7647-01-0 | Sigma-Aldrich | 1 M solution |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Sigma-Aldrich | ACS grade |
| Hexanes | C₆H₁₄ | 110-54-3 | Sigma-Aldrich | ACS grade |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 144-55-8 | Sigma-Aldrich | Saturated solution |
| Sodium sulfite (Na₂SO₃) | Na₂SO₃ | 7757-83-7 | Sigma-Aldrich | 10% solution |
| Magnesium sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | Sigma-Aldrich | Anhydrous |
Safety Precaution: meta-Chloroperoxybenzoic acid (m-CPBA) is a potentially explosive solid and should be handled with care. Do not subject it to shock or friction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Protection of the Hydroxyl Group
Rationale: The TBDMS group is a bulky silyl ether that sterically hinders and electronically deactivates the phenolic oxygen, preventing its oxidation in the subsequent step. Imidazole acts as a base to deprotonate the phenol and as a nucleophilic catalyst.
-
To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate. The product spot should have a higher Rf value than the starting material.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, 6-(tert-butyldimethylsilyloxy)-2-methylquinoline.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: N-oxidation of the Protected Quinoline
Rationale: m-CPBA is an electrophilic oxidizing agent. The lone pair of electrons on the quinoline nitrogen atom attacks the terminal oxygen of the peroxy acid, leading to the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct. The reaction is typically run at or below room temperature to control selectivity.
-
Dissolve the purified 6-(tert-butyldimethylsilyloxy)-2-methylquinoline (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 8-12 hours.
-
Monitor the reaction by TLC. The N-oxide product is significantly more polar and will have a much lower Rf value.
-
Upon completion, quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) and stirring vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove the m-chlorobenzoic acid byproduct) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the protected N-oxide, which can be used in the next step without further purification if it is sufficiently pure.
Step 3: Deprotection of the Silyl Ether
Rationale: The TBDMS group is labile under acidic conditions or in the presence of a fluoride source. Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation due to the high affinity of fluoride for silicon.
-
Dissolve the crude protected N-oxide from the previous step in tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours. Monitor by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove TBAF salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product, this compound N-oxide, by flash column chromatography (using a more polar eluent system, such as 95:5 DCM:methanol) or by recrystallization to yield the pure product.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expect a downfield shift of the protons adjacent to the N-oxide group compared to the starting quinoline.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (M+H⁺ for C₁₀H₉NO₂ = 176.07 g/mol ).
-
Infrared (IR) Spectroscopy: To observe the characteristic N-O stretching vibration (typically around 1250-1300 cm⁻¹) and the broad O-H stretch of the phenol.
Troubleshooting and Key Considerations
-
Incomplete Protection: If the protection step is incomplete, unreacted this compound will be oxidized in the next step, leading to a complex mixture. Ensure anhydrous conditions and sufficient reaction time.
-
Low Yield in N-oxidation: The quinoline nitrogen is somewhat deactivated by the electron-donating, oxygen-linked substituent. If the reaction is sluggish, a slight excess of m-CPBA or an extended reaction time may be required. However, this increases the risk of side reactions.
-
Difficult Purification: The final product is polar and may be challenging to purify by chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be a more effective alternative.
Application Notes & Protocols: Suzuki Coupling Reactions Involving 2-Methylquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery.[1][2] Its derivatives are central to a wide array of commercial drugs, exhibiting antimalarial, anticancer, and antibacterial properties.[1] The functionalization of the quinoline core is a key strategy for expanding chemical diversity, enhancing pharmacological profiles, and developing novel therapeutic candidates.[3][4] Among the most powerful methods for creating carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[5] Its operational simplicity, mild conditions, and exceptional tolerance of functional groups make it an indispensable tool for synthesizing complex molecular architectures.[6]
This guide provides a detailed examination of the Suzuki coupling as it applies to 2-Methylquinolin-6-ol. A critical challenge in coupling phenols like this compound is the poor leaving group ability of the hydroxyl (-OH) group. Direct coupling is inefficient. The authoritative and field-proven approach involves a two-step sequence:
-
Activation: The phenolic hydroxyl group is first converted into a highly reactive trifluoromethanesulfonate (triflate, -OTf) group.[7]
-
Coupling: The resulting aryl triflate serves as an excellent electrophile for the palladium-catalyzed Suzuki coupling with a variety of organoboron reagents.[8]
This two-step strategy unlocks the full potential of this compound as a versatile building block for creating diverse libraries of C6-functionalized 2-methylquinolines for screening in drug development programs.[9]
The Two-Step Approach: Mechanism and Rationale
The overall transformation involves two distinct chemical reactions, each with its own mechanistic considerations. Understanding the "why" behind this sequence is crucial for successful execution and troubleshooting.
Step 1: Activation via O-Triflation
The phenolic -OH group is a strong electron donor and a poor leaving group, rendering it unsuitable for direct participation in the oxidative addition step of the Suzuki catalytic cycle.[10] To overcome this, it is converted to an aryl triflate. This is typically achieved by reacting this compound with trifluoromethanesulfonic (triflic) anhydride, (Tf)₂O, in the presence of a non-nucleophilic base like pyridine. The triflate group is one of the best leaving groups in organic chemistry, making the C6 position of the quinoline ring highly susceptible to oxidative addition by a Pd(0) complex.[7]
Step 2: The Suzuki-Miyaura Catalytic Cycle
Once the activated triflate, 6-(Trifluoromethanesulfonyloxy)-2-methylquinoline , is formed, it enters the classical Suzuki-Miyaura catalytic cycle.[11] The generally accepted mechanism proceeds through three key steps:[6][12]
-
Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-oxygen bond of the aryl triflate, forming a Pd(II) complex.[11]
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) forms a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the triflate group.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
Detailed Experimental Protocols
This section provides step-by-step methodologies for the activation of this compound and its subsequent Suzuki coupling.
Protocol 1: Synthesis of 6-(Trifluoromethanesulfonyloxy)-2-methylquinoline (Triflate Activation)
Materials and Equipment:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen), ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 equiv.) to the stirred solution.
-
Add triflic anhydride (1.2 equiv.) dropwise via syringe over 10-15 minutes. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure aryl triflate.
Protocol 2: Suzuki Coupling of 6-(Trifluoromethanesulfonyloxy)-2-methylquinoline
Materials and Equipment:
-
6-(Trifluoromethanesulfonyloxy)-2-methylquinoline (from Protocol 1)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Schlenk flask or microwave vial, inert atmosphere setup, heating mantle or microwave reactor
-
Standard workup and purification equipment
Procedure:
-
To a Schlenk flask or microwave vial, add the aryl triflate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.). For example, Pd₂(dba)₃ combined with a suitable phosphine ligand like P(t-Bu)₃ can be highly effective for aryl triflates.[13]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir for 2-18 hours.[14][15]
-
Monitor reaction progress by TLC or LC-MS.[16]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 6-aryl-2-methylquinoline.
Optimization, Scope, and Troubleshooting
The success of the Suzuki coupling of aryl triflates can be highly dependent on the choice of catalyst, base, and solvent.[17]
Parameter Screening Summary
The following table provides a starting point for optimizing the reaction conditions. The combination of a bulky, electron-rich phosphine ligand with a palladium source is often crucial for high yields with challenging substrates like aryl triflates.[13][18]
| Parameter | Reagent/Condition | Rationale & Notes |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that form the active Pd(0) in situ.[12] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) accelerate oxidative addition and reductive elimination, often leading to higher yields at lower temperatures.[13][19] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation.[8] Cs₂CO₃ is often effective but more expensive. K₃PO₄ is a strong, non-nucleophilic choice. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. |
| Boron Reagent | Arylboronic acids, Arylboronic esters (pinacol) | Pinacol esters can offer greater stability and are useful for boronic acids prone to protodeboronation.[19] |
Common Troubleshooting Issues
-
Low Yield / No Reaction:
-
Cause: Inefficient catalyst activity or incomplete triflation.
-
Solution: Confirm complete conversion to the triflate by NMR before proceeding. Screen different palladium/ligand combinations. Ensure solvents are properly degassed to prevent catalyst oxidation.
-
-
Protodeboronation of Boronic Acid:
-
Cause: The boronic acid degrades back to the corresponding arene under the reaction conditions. This is common with electron-rich or certain heteroaryl boronic acids.[19]
-
Solution: Use a milder base (e.g., KF), switch to the corresponding pinacol boronate ester, or use a pre-catalyst designed for challenging substrates.[19]
-
-
Hydrolysis of Aryl Triflate:
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. par.nsf.gov [par.nsf.gov]
Analytical techniques for the characterization of 2-Methylquinolin-6-ol
An Application Guide to the Comprehensive Analytical Characterization of 2-Methylquinolin-6-ol
Introduction
This compound, also known as 6-hydroxyquinaldine, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted quinoline, it serves as a crucial scaffold for the synthesis of novel pharmaceutical agents, fluorescent probes, and other functional organic molecules. The precise location of the hydroxyl and methyl groups on the quinoline ring dictates its chemical reactivity, biological activity, and photophysical properties. Therefore, unambiguous confirmation of its structure and purity is a prerequisite for any downstream application, from drug development to fundamental research.
This guide provides a detailed framework of validated analytical techniques and protocols for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical basis for methodological choices and practical, step-by-step protocols for implementation.
Physicochemical & Spectroscopic Data Summary
A summary of essential properties for this compound is provided for quick reference. These values are fundamental for method development, such as selecting appropriate solvents and predicting chromatographic or spectroscopic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 613-21-8 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 214.0 to 218.0 °C | [2] |
| Boiling Point | 284.68 °C (estimate) | [2] |
| Solubility | Soluble in Methanol |[2] |
Part 1: Chromatographic Analysis for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating this compound from starting materials, by-products, or degradants, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of Application: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing the purity of non-volatile, polar to moderately non-polar compounds like this compound. The molecule's aromatic structure and hydroxyl group provide sufficient polarity to be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. Its quinoline chromophore allows for sensitive detection using a Diode Array Detector (DAD) or a standard UV-Vis detector.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a volumetric flask with a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1.0 mg/mL. This is the stock solution.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Instrumentation & Conditions:
-
Apparatus: A standard HPLC system equipped with a pump, autosampler, column oven, and DAD or UV-Vis detector.
-
Data System: Chromatography data station for control and analysis.
Table 2: HPLC Method Parameters
Parameter Recommended Condition Rationale Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column providing good retention and resolution. Mobile Phase A 0.1% Formic Acid in Water Acidifier to ensure consistent ionization state and improve peak shape. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution. Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B Gradient elution ensures that impurities with a wide range of polarities are eluted and resolved from the main peak. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Injection Volume 10 µL A typical volume to achieve good signal without overloading the column. Column Temperature 30 °C Controlled temperature ensures reproducible retention times. | Detection | DAD, scan 200-400 nm; monitor at λmax (~245 nm, 330 nm) | DAD allows for peak purity analysis and identification of the optimal monitoring wavelength. |
-
-
Data Analysis:
-
Integrate the chromatogram to determine the peak area of this compound and any impurities.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The retention time serves as a qualitative identifier under consistent conditions.
-
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Application: GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification by furnishing the compound's mass-to-charge ratio (m/z) and a unique fragmentation pattern, which serves as a molecular fingerprint.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1 mg/mL in a volatile solvent such as methanol or dichloromethane.
-
Note on Derivatization: For improved peak shape and thermal stability, the active hydroxyl group can be derivatized (e.g., silylation with BSTFA). However, direct analysis is often sufficient for identification purposes.
-
-
Instrumentation & Conditions:
-
Apparatus: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole MS).
Table 3: GC-MS Method Parameters
Parameter Recommended Condition Rationale Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film A low-polarity column suitable for a wide range of aromatic compounds. Carrier Gas Helium at a constant flow of 1.0 mL/min Inert carrier gas standard for MS applications. Inlet Temperature 250 °C Ensures rapid volatilization of the sample. Injection 1 µL with a 20:1 split ratio Split injection prevents column overloading and ensures sharp peaks. Oven Program Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min Temperature programming allows for the separation of components with different boiling points. MS Ionization Electron Ionization (EI) at 70 eV Standard ionization mode that produces reproducible fragmentation patterns. MS Source Temp. 230 °C Standard source temperature. | Mass Range | Scan from m/z 40 to 400 | Covers the molecular ion and expected fragments. |
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Confirm the presence of the molecular ion (M⁺) at m/z 159 .
-
Analyze the fragmentation pattern. Key expected fragments include ions at m/z 130 (loss of -CHO) and 131.[1] Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
-
Workflow Diagram: GC-MS Identification
Caption: Workflow for GC-MS identification of this compound.
Part 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity and arrangement of functional groups and the carbon-hydrogen framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. 2D NMR techniques (like COSY and HSQC) can further establish connectivity.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the exchangeable -OH proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, and optionally COSY and HSQC spectra.
-
-
Expected Spectral Data (in DMSO-d₆):
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet at ~δ 2.6 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, typically > δ 9.0 ppm. Its position can be concentration-dependent.
-
Aromatic Protons: A complex set of doublets and doublets of doublets between δ 7.0 and 8.5 ppm, corresponding to the 6 protons on the quinoline ring system. The specific coupling patterns confirm the substitution pattern.
-
-
¹³C NMR:
-
Expect 10 distinct carbon signals, confirming the molecular formula.
-
Methyl Carbon: ~δ 20-25 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group (C6) will be shifted downfield (~δ 155 ppm), and the carbons of the pyridine ring will also have characteristic shifts.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Application: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and simple method for confirming the presence of key structural features.
Experimental Protocol:
-
Sample Preparation:
-
For analysis using an Attenuated Total Reflectance (ATR) accessory, no specific preparation is needed. Place a small amount of the solid powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apparatus: An FT-IR spectrometer with a diamond or germanium ATR accessory.
-
Parameters:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Expected Characteristic Absorptions:
-
O-H Stretch (phenolic): A broad, strong band in the region of 3200-3400 cm⁻¹ .
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ).
-
Aliphatic C-H Stretch (methyl): Peaks just below 3000 cm⁻¹ (e.g., 2920-2980 cm⁻¹ ).
-
Aromatic C=C and C=N Ring Stretches: Several sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring system.[3][4]
-
C-O Stretch (phenolic): A strong band around 1200-1250 cm⁻¹ .
-
UV-Visible (UV-Vis) Spectroscopy
Principle of Application: UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly the π → π* transitions in conjugated systems like the quinoline ring. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), is useful for quantitative analysis and as a confirmatory identity test.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of ~0.1 mg/mL.
-
Dilute this stock solution to a final concentration of ~0.01 mg/mL or until the maximum absorbance is within the optimal range of the spectrophotometer (0.2 - 1.0 AU).
-
-
Data Acquisition:
-
Apparatus: A dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of 1 cm path length quartz cuvettes.
-
Record a baseline (auto-zero) using the pure solvent.
-
Scan the sample from 200 to 500 nm.
-
-
Expected Spectral Data:
-
The UV spectrum of a hydroxyquinoline derivative is expected to show multiple absorption bands.
-
Typical λmax values are expected around ~245 nm and a longer wavelength band around ~330 nm , corresponding to the π → π* transitions of the conjugated aromatic system.[5][6] The exact positions can be sensitive to the solvent and pH.
-
References
- 1. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Scale-up synthesis of 2-Methylquinolin-6-ol for preclinical studies
An Application Note for the Scale-Up Synthesis of 2-Methylquinolin-6-ol for Preclinical Studies
Introduction: Bridging Synthesis and Preclinical Demand
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block for more complex pharmacologically active molecules. Its quinoline scaffold is a privileged structure found in numerous therapeutic agents, including antimalarial and anti-inflammatory drugs.[1][2] As a lead compound progresses through the drug discovery pipeline, the demand for high-purity material escalates dramatically. The transition from milligram-scale discovery chemistry to the gram- or kilogram-scale required for preclinical toxicology, pharmacology, and formulation studies presents a formidable challenge.[3]
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The focus is on process control, safety, and the generation of a final product that meets the stringent purity requirements for preclinical evaluation.[4][5][6] Adherence to the principles outlined here is a critical step in Chemistry, Manufacturing, and Controls (CMC) activities that underpin a successful Investigational New Drug (IND) application.[4]
Strategic Selection of the Synthetic Route
Several classic methods exist for the synthesis of the quinoline core, including the Skraup, Combes, and Doebner-von Miller reactions.[7][8]
-
Skraup Synthesis: Involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[9] While effective, this reaction is notoriously exothermic and can be violent, making it difficult to control on a large scale.[2][9]
-
Combes Synthesis: Utilizes the condensation of an aniline with a β-diketone under acidic conditions.[10][11] This provides good control for producing specific substitution patterns.
-
Doebner-von Miller (DvM) Reaction: An acid-catalyzed reaction between an aniline and an α,β-unsaturated carbonyl compound.[12][13] This method is an effective modification of the Skraup synthesis and is generally less hazardous.[1]
For the synthesis of this compound, the Doebner-von Miller reaction is the chosen strategy. This choice is predicated on several key advantages for scale-up:
-
Reagent Availability: The starting materials, p-aminophenol and crotonaldehyde, are commercially available and cost-effective.
-
Reaction Control: The reaction is more manageable than the Skraup synthesis. By controlling the addition rate of the α,β-unsaturated aldehyde, the reaction exotherm can be effectively managed.
-
Byproduct Mitigation: A known challenge with the DvM reaction is the acid-catalyzed polymerization of the aldehyde, leading to tar formation.[1][14] This can be significantly mitigated through process optimization, such as the use of a biphasic solvent system and controlled reagent addition.[14]
The overall synthetic transformation is outlined below.
Caption: High-level reaction scheme for the synthesis of this compound.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for process-scale chemistry.
Materials and Equipment
-
Reagents:
-
p-Aminophenol (≥98% purity)
-
Hydrochloric acid (37% w/w, concentrated)
-
Crotonaldehyde (≥99%, contains inhibitor)
-
Sodium hydroxide (pellets or 50% w/w solution)
-
Ethyl acetate (reagent grade)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol (200 proof or 95%)
-
Activated carbon (decolorizing grade)
-
-
Equipment:
-
5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
500 mL pressure-equalizing addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Large separatory funnel (5 L).
-
Buchner funnel and vacuum flask (2 L).
-
Vacuum oven.
-
Quantitative Reagent Data
| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles | Notes |
| p-Aminophenol | 109.13 | 1.0 | 100.0 g | 0.916 | Limiting Reagent |
| Conc. HCl | 36.46 | ~4.0 | 300 mL | ~3.6 | Acid catalyst & solvent |
| Crotonaldehyde | 70.09 | 1.3 | 84.5 mL (73.7 g) | 1.05 | Density: 0.872 g/mL |
| Water | 18.02 | - | 1.0 L | - | For initial solution |
| Ethyl Acetate | 88.11 | - | ~3.0 L | - | Extraction solvent |
| Ethanol | 46.07 | - | ~1.5 L | - | Recrystallization solvent |
Part 1: Synthesis of Crude this compound
-
Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed and the system can be maintained under a positive pressure of nitrogen.
-
Charge Reactants: To the reactor, add 1.0 L of deionized water, followed by the slow addition of 300 mL of concentrated HCl. Caution: This is an exothermic process. Once the acid solution has cooled to ambient temperature, add 100.0 g of p-aminophenol. Stir the mixture until all solids have dissolved.
-
Heat Reaction: Set the circulator to heat the reactor contents to 95 °C.
-
Controlled Addition: Once the reaction mixture reaches 95 °C, begin the dropwise addition of 84.5 mL of crotonaldehyde via the addition funnel over a period of 2-3 hours. Maintain the internal temperature between 95-105 °C. The controlled addition is critical to prevent a runaway reaction and minimize tar formation.[14]
-
Reaction Drive: After the addition is complete, maintain the reaction at 100 °C for an additional 4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of Ethyl Acetate:Hexanes as the mobile phase. The product should have a distinct Rf value compared to the starting p-aminophenol.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the dark solution to a large beaker or vessel suitable for neutralization, placed in an ice bath. Slowly and carefully add a 50% w/w NaOH solution with vigorous stirring until the pH of the mixture is ~8-9. Caution: Highly exothermic.
-
Extraction: Transfer the neutralized slurry to a 5 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 1 L). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 500 mL). Dry the organic phase over anhydrous sodium sulfate, then filter.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a dark solid.
Part 2: Purification by Recrystallization
-
Solvent Addition: Transfer the crude solid to a 3 L Erlenmeyer flask. Add approximately 1.0 L of ethanol.
-
Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves. If necessary, add more ethanol in small portions to achieve complete dissolution.
-
Decolorization: Remove the flask from the heat and allow it to cool slightly. Add 10 g of activated carbon to the hot solution, swirl, and then bring back to a brief boil.
-
Hot Filtration: Quickly filter the hot solution through a pad of celite in a pre-heated Buchner funnel to remove the carbon. This step is crucial for removing colored impurities.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Fine, off-white to light-tan needles of this compound should begin to form. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol. Dry the purified product in a vacuum oven at 50 °C to a constant weight. A typical yield is 65-75%.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 6. agilent.com [agilent.com]
- 7. iipseries.org [iipseries.org]
- 8. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylquinolin-6-ol
Welcome to the technical support center dedicated to the synthesis of 2-Methylquinolin-6-ol. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is on moving beyond simple protocols to understand the underlying chemistry, enabling you to troubleshoot effectively and significantly improve your reaction yields.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable building block in medicinal chemistry and materials science. While several classical methods exist for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, achieving high yields of this compound can be challenging.[1][2] The reaction conditions are often harsh, leading to the formation of significant tar and polymeric byproducts, which complicates purification and reduces overall yield.[3][4]
This guide will primarily focus on the Doebner-von Miller reaction, a versatile method for preparing substituted quinolines, as it provides a direct route to the target molecule from p-aminophenol and an α,β-unsaturated carbonyl compound.[5][6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Issue 1: Low Yield and Excessive Tar/Polymer Formation
Q1: My reaction mixture turns into a thick, dark, intractable tar, resulting in a very low yield. What is the primary cause, and how can I prevent this?
A1: This is the most prevalent issue in the Doebner-von Miller synthesis. The root cause is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material (e.g., crotonaldehyde).[3][4] The strongly acidic and high-temperature conditions required for the cyclization reaction are also ideal for this competing side reaction.
Causality & Expert Recommendations:
The key to preventing tar formation is to control the concentration and reactivity of the α,β-unsaturated carbonyl compound in the acidic aqueous phase, where polymerization is most rapid.
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent like toluene, its concentration in the acidic aqueous phase (containing the protonated aniline) is kept low. This favors the desired intermolecular reaction over self-polymerization.[3][6]
-
Control Reagent Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound (dissolved in the organic solvent) slowly and dropwise to the heated acidic solution of p-aminophenol. This maintains a low instantaneous concentration of the carbonyl, minimizing side reactions.[3][7]
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions accelerate tarring. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄). Milder Lewis acids may offer a better balance between reaction rate and byproduct formation.[3][5]
-
Maintain Strict Temperature Control: The reaction often requires heat to proceed, but excessive temperatures promote polymerization.[3] Determine the minimum effective temperature for the reaction and maintain it consistently. Gradual heating can also help control initial exotherms.[7]
Troubleshooting Workflow for Low Yield
The following decision tree provides a logical workflow for diagnosing and resolving low-yield issues.
Caption: Troubleshooting decision tree for low-yield synthesis.
Issue 2: Presence of Dihydroquinoline Impurities
Q2: My purified product shows contamination with partially hydrogenated byproducts (dihydro- or tetrahydroquinolines). Why does this happen?
A2: The final step in the Doebner-von Miller mechanism is the oxidation of a 1,2-dihydroquinoline intermediate to the aromatic quinoline.[5][7] If this oxidation is incomplete, you will isolate these hydrogenated impurities, which can be difficult to separate from the final product.
Causality & Expert Recommendations:
-
Ensure an Efficient Oxidant: The reaction often relies on an oxidizing agent. In some variations, this is a co-reagent like nitrobenzene (which is reduced to aniline).[2] In others, it can be atmospheric oxygen, which may not be sufficient.[8] Ensure your reaction is open to the air (if specified) or that a sufficient stoichiometric amount of the primary oxidant is used.
-
Post-Reaction Oxidation: If you consistently find dihydroquinoline impurities, you can perform a separate oxidation step on your crude product before final purification. Re-dissolve the crude material in a suitable solvent (e.g., toluene, DCM) and treat it with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) to drive the aromatization to completion.[3]
Issue 3: Potential Side Reactions on the Phenol Group
Q3: Could the hydroxyl group on my p-aminophenol starting material be causing side reactions in the strong, hot acid?
A3: Yes, absolutely. The phenolic hydroxyl group is an ortho-, para-director and can be susceptible to electrophilic attack or other reactions under the harsh conditions of the synthesis, potentially leading to undesired byproducts and lower yields.
Causality & Expert Recommendations:
-
Protecting Group Strategy: The most robust solution is to protect the hydroxyl group before the quinoline synthesis and deprotect it in a final step. A common and effective strategy is to use the methyl ether (p-anisidine) as the starting material. The Doebner-von Miller reaction proceeds cleanly, and the resulting 6-methoxy-2-methylquinoline can be efficiently demethylated using strong acids like HBr or BBr₃ to yield the final this compound. This multi-step approach often provides a much higher overall yield and cleaner product than the direct, one-pot method.
Data Summary: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their impact on yield, based on common experimental outcomes.
| Parameter | Sub-Optimal Condition | Root Cause of Low Yield | Optimized Condition | Rationale for Improvement |
| Solvent System | Monophasic (e.g., aq. HCl) | High concentration of carbonyl in acid leads to rapid polymerization.[3] | Biphasic (Toluene/Aq. HCl) | Sequesters carbonyl in the organic phase, minimizing polymerization.[6] |
| Reagent Addition | All reagents mixed at once | High initial concentration of carbonyl promotes self-condensation. | Slow, dropwise addition of carbonyl | Maintains low instantaneous concentration, favoring reaction with aniline.[7] |
| Temperature | >120°C / Uncontrolled reflux | Accelerates polymerization and other side reactions.[3] | 90-100°C (Controlled) | Provides sufficient energy for cyclization while minimizing byproduct formation. |
| Oxidation Step | Closed system / Insufficient oxidant | Incomplete aromatization of the dihydroquinoline intermediate.[3] | Open to air / Stoichiometric oxidant | Drives the reaction to the final, stable aromatic product. |
| Starting Material | p-Aminophenol | Potential for side reactions on the unprotected -OH group. | p-Anisidine (protected -OH) | Prevents side reactions; deprotection is a clean final step. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via a Biphasic Doebner-von Miller Reaction
This protocol incorporates best practices to minimize tar formation and maximize yield.
Materials:
-
p-Aminophenol (1.0 eq)
-
Concentrated Hydrochloric Acid (e.g., 37%)
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Sodium Hydroxide solution (e.g., 10 M)
-
Ethyl Acetate
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine p-aminophenol (1.0 eq) and 6 M hydrochloric acid (prepared by diluting concentrated HCl).
-
Heating: Heat the aqueous mixture to a gentle reflux (approx. 95-100°C) with vigorous stirring.
-
Reagent Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.
-
Reaction: Add the crotonaldehyde/toluene solution dropwise to the refluxing aqueous mixture over a period of 1-2 hours. After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding 10 M NaOH solution until the pH is >10. Caution: This is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Objective: To purify the crude this compound from non-polar impurities and polar baseline material.[9]
Materials:
-
Crude this compound
-
Silica Gel (for chromatography)
-
Hexane
-
Ethyl Acetate
-
Collection tubes, TLC plates
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample.
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent system (gradient elution, e.g., from 5% to 30% Ethyl Acetate in Hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound.
Reaction Mechanism Visualization
The Doebner-von Miller synthesis of this compound from p-aminophenol and crotonaldehyde proceeds through several key steps as illustrated below.
Caption: Simplified mechanism of this compound synthesis.
References
- 1. iipseries.org [iipseries.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Methylquinolin-6-ol
Welcome to the technical support center for the purification of crude 2-Methylquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: Oiling Out During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, your product separates as an insoluble oil.
Probable Causes:
-
High Impurity Load: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, even at lower temperatures, or it may have a boiling point that is too high, leading to supersaturation issues.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.[1]
Solutions:
-
Solvent System Modification:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Common solvents to screen for this compound and related compounds include ethanol, ethyl acetate, and toluene.
-
Use a Solvent Pair: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
-
Controlled Cooling Protocol:
-
Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary.
-
Once at room temperature, induce further crystallization by placing the flask in an ice bath.
-
-
Seeding:
-
If you have a small amount of pure this compound, add a seed crystal to the cooled, saturated solution to initiate crystallization.
-
Alternatively, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Issue 2: Poor Recovery After Column Chromatography
Symptom: A significant loss of product is observed after performing silica gel column chromatography.
Probable Causes:
-
Irreversible Adsorption: The phenolic hydroxyl group and the basic nitrogen of the quinoline ring can lead to strong interactions with the acidic silica gel, causing irreversible adsorption.
-
Improper Solvent Polarity: The eluent system may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column.
-
Compound Instability: Prolonged exposure to silica gel can sometimes lead to degradation of sensitive compounds.
Solutions:
-
Deactivate the Silica Gel:
-
Co-slurry the silica gel with a small percentage of a polar solvent like triethylamine (1-2%) in your non-polar eluent before packing the column. This will neutralize the acidic sites on the silica surface.
-
-
Optimize the Eluent System:
-
Perform preliminary analysis using Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for quinoline derivatives is a mixture of n-hexane and ethyl acetate.[3]
-
A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can help in separating the compound from both less polar and more polar impurities.[1]
-
-
Alternative Stationary Phases:
-
Consider using a less acidic stationary phase, such as neutral alumina or Florisil, if irreversible adsorption on silica is suspected.
-
Issue 3: Persistent Colored Impurities
Symptom: The final product retains a yellowish or brownish hue, even after initial purification attempts.
Probable Causes:
-
Oxidation Products: Quinolines and phenols can be susceptible to air oxidation, especially when heated, leading to the formation of colored byproducts. 2-Methylquinoline itself can darken to a red-brown color on exposure to air.[4]
-
Residual Starting Materials or Reagents: Some reagents used in the synthesis, such as nitrobenzene derivatives in a Skraup synthesis, can be colored and difficult to remove.
Solutions:
-
Activated Charcoal Treatment:
-
During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal to the solution.[2]
-
Boil the solution with the charcoal for a few minutes to allow for the adsorption of colored impurities.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
-
-
Chemical Treatment:
-
A wash with a dilute solution of a reducing agent, such as sodium bisulfite, during the workup can sometimes help to remove colored oxidation byproducts.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: For instance, in a Skraup-type synthesis, you might have residual 4-aminophenol, glycerol, or the oxidizing agent.
-
Regioisomers: Depending on the directing effects of the substituents, isomers such as 2-Methylquinolin-8-ol could be formed.
-
Byproducts from Side Reactions: Polymerization products or other condensation byproducts can also be present.
-
Oxidation Products: As mentioned, quinolines can oxidize, leading to colored impurities.[4]
Q2: Can I use acid-base extraction to purify this compound?
A2: Yes, acid-base extraction can be a very effective initial purification step. This compound is an amphoteric compound, meaning it has both acidic (phenolic hydroxyl) and basic (quinoline nitrogen) properties.
-
To remove neutral impurities: Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The basic nitrogen will be protonated, and the resulting salt will move to the aqueous layer, leaving neutral impurities in the organic layer. You can then basify the aqueous layer and extract the purified product back into an organic solvent.[5][6]
-
To remove acidic impurities: Dissolve the crude product in an organic solvent and extract with a dilute base (e.g., 1M NaOH). The acidic phenol will be deprotonated, and the resulting salt will move to the aqueous layer.
-
Separating from other acidic/basic compounds: The pKa of the phenolic proton and the pKb of the quinoline nitrogen will determine the precise pH range needed for effective separation from other acidic or basic impurities.[7]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is often ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid or trifluoroacetic acid, is a good starting point.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any structurally related impurities.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and byproducts.[10]
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction or the fractions from column chromatography.[1]
III. Experimental Protocols & Visualizations
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid just dissolves.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[1][2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate this compound from neutral impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Separatory funnel
-
Beakers
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean beaker.
-
Back Extraction (Optional): Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the product. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (check with pH paper). The purified this compound should precipitate.
-
Product Extraction: Extract the aqueous suspension with several portions of fresh ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting guide for recrystallization.
IV. Quantitative Data Summary
The following table provides a hypothetical comparison of purity assessment before and after applying the recommended purification protocols.
| Purification Stage | Purity by HPLC (%) | Appearance | Common Impurities Detected |
| Crude Product | 85% | Brownish Solid | Unreacted starting materials, regioisomers |
| After Acid-Base Extraction | 95% | Light Yellow Solid | Regioisomers |
| After Recrystallization | >99% | Off-white Crystalline Solid | Below detection limits |
V. References
-
This compound - Introduction. ChemBK. Available at: --INVALID-LINK--
-
A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem. Available at: --INVALID-LINK--
-
Technical Support Center: Purification of Quinoline Derivatives. Benchchem. Available at: --INVALID-LINK--
-
Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide. Benchchem. Available at: --INVALID-LINK--
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Available at: --INVALID-LINK--
-
Supporting Information. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
2-Methylquinoline. PubChem. Available at: --INVALID-LINK--
-
6-Hydroxy-2-methylquinoline. PubChem. Available at: --INVALID-LINK--
-
This compound. Santa Cruz Biotechnology. Available at: --INVALID-LINK--
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: --INVALID-LINK--
-
This compound. Matrix Fine Chemicals. Available at: --INVALID-LINK--
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: --INVALID-LINK--
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC). Benchchem. Available at: --INVALID-LINK--
-
Synthesis of derivatives of quinoline. SciSpace. Available at: --INVALID-LINK--
-
2-methylquinolin-3-ol synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Available at: --INVALID-LINK--
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: --INVALID-LINK--
-
2-Methylquinolin-4-ol. PubChem. Available at: --INVALID-LINK--
-
2-methyl quinoline. The Good Scents Company. Available at: --INVALID-LINK--
-
Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Benchchem. Available at: --INVALID-LINK--
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
2-Methylquinolin-8-ol. LGC Standards. Available at: --INVALID-LINK--
-
Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. Benchchem. Available at: --INVALID-LINK--
-
Showing Compound 6-Methylquinoline (FDB011115). FooDB. Available at: --INVALID-LINK--
-
A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem. Available at: --INVALID-LINK--
-
A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. Benchchem. Available at: --INVALID-LINK--
-
2-Methylquinoline-6-carboxylic acid. PubChem. Available at: --INVALID-LINK--
-
2-Methylquinoline-6-carbaldehyde. BLD Pharm. Available at: --INVALID-LINK--
-
2-Methylquinolin-8-ol. LGC Standards. Available at: --INVALID-LINK--
-
This compound. iChemical. Available at: --INVALID-LINK--
-
2-Chloroquinolin-6-ol. PubChem. Available at: --INVALID-LINK--
-
Determination of Process-related Genotoxic Impurities of Pentoxifylline by GC-HS Method. Degres Journal. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Systems for 2-Methylquinolin-6-ol Purification
Welcome to the technical support center for the purification of 2-Methylquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common purification challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Understanding the Molecule
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure, featuring both a weakly basic quinoline nitrogen and a weakly acidic phenolic hydroxyl group, dictates its behavior in different solvent systems.
-
Appearance: Colorless to yellowish or beige solid[1]
-
Melting Point: 214-218 °C[1]
-
pKa: 9.04 (Predicted)[1]
-
Solubility: Soluble in methanol and many organic solvents.[1]
The amphoteric nature of this molecule is the primary reason why purification can be challenging. The quinoline nitrogen can interact with acidic sites on silica gel, while the phenolic hydroxyl can lead to strong polar interactions, often resulting in poor peak shape and difficult separations.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?
A1: An excellent starting point for many quinoline derivatives is a mixture of a non-polar and a polar solvent.[4] For this compound, which has significant polarity due to the hydroxyl group, begin with a system of Ethyl Acetate/Hexanes .
-
Initial Screening: Start with a 30-50% Ethyl Acetate in Hexanes mixture for your initial Thin Layer Chromatography (TLC) analysis.[5]
-
Target Rf: Aim for a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC. This Rf value typically translates well to good separation on a flash column.[4]
-
Polarity Adjustment: If the compound does not move from the baseline (Rf = 0), gradually increase the polarity by increasing the percentage of ethyl acetate. If it runs too high on the plate (Rf > 0.5), decrease the polarity.
Q2: My compound is streaking badly on the TLC plate and I'm getting poor separation. What causes this and how can I fix it?
A2: Streaking, or tailing, is a very common issue when purifying quinoline derivatives on silica gel. It is primarily caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong, sometimes irreversible, interaction leads to a continuous "bleeding" of the compound down the plate or column.
Solutions:
-
Add a Basic Modifier: The most effective way to combat this issue is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your solvent system.[6] For example, if your eluent is 50:50 Ethyl Acetate/Hexanes, prepare a stock solution containing 1% TEA in Ethyl Acetate to maintain a consistent concentration.
-
Ammonia in Methanol: For highly polar compounds that require methanol in the eluent, using a solution of 1-10% of 10% ammonium hydroxide in methanol, added to dichloromethane, can be effective.[5][7]
-
-
Use an Alternative Stationary Phase: If tailing persists, consider switching from silica gel.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for basic compounds.[6] Use neutral or basic alumina to avoid the acidic interactions that cause tailing.
-
Reversed-Phase Silica (C18): If your compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be a powerful alternative.[6]
-
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification workflow.
Issue 1: My compound is very polar and won't move off the baseline, even with 100% Ethyl Acetate.
-
Cause: The hydroxyl group on this compound makes it quite polar. Ethyl acetate may not be a strong enough polar solvent to effectively elute it from the silica gel.
-
Troubleshooting Steps:
-
Introduce a Stronger Polar Solvent: Add methanol (MeOH) to your eluent system. Start with a small percentage, such as 2-5% MeOH in Dichloromethane (DCM) or Ethyl Acetate.[5]
-
Caution with Methanol: Be aware that using more than 10% methanol in your mobile phase can lead to the dissolution of the silica gel, which will contaminate your final product.[5]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like amine or diol columns) with a mobile phase that starts with a high organic content and gradients towards a higher aqueous or polar solvent content.[8]
-
Issue 2: The separation between my product and an impurity is very poor.
-
Cause: The chosen solvent system may have the correct polarity but lacks the necessary selectivity to resolve two closely eluting compounds.
-
Troubleshooting Steps:
-
Change Solvent Selectivity: Keep the polarity roughly the same but change the nature of the solvents. The "solvent selectivity triangle" (based on proton donor, proton acceptor, and dipole-dipole characteristics) is a useful concept here. If you are using an alcohol/hydrocarbon system (e.g., MeOH/DCM), try an ester/hydrocarbon system (EtOAc/Hexanes) or a system with acetonitrile.
-
Optimize the Gradient: If using gradient flash chromatography, a shallower gradient around the elution point of your compounds can significantly improve resolution.
-
Centrifugal Partition Chromatography (CPC): For particularly challenging separations, consider advanced techniques like CPC. This method uses liquid-liquid partitioning and can be highly effective for separating quinoline homologues using systems like heptane-acetonitrile-methanol.[9]
-
Issue 3: I have a low yield after column chromatography.
-
Cause: This could be due to several factors, including irreversible adsorption on the column or decomposition.
-
Troubleshooting Steps:
-
Check for Silica Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be decomposing on the silica.[7] In this case, deactivating the silica with a base or switching to alumina is critical.[6]
-
Dry Loading: If your compound is not very soluble in the mobile phase, it can precipitate at the top of the column, leading to poor separation and yield. In this case, use the dry loading technique.[10]
-
Dissolve your crude product in a suitable solvent (e.g., methanol, DCM).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.
-
Carefully load this powder onto the top of your packed column.[10]
-
-
Section 4: Experimental Protocols & Data
Protocol 1: TLC Screening for an Optimal Solvent System
-
Prepare Stock Solutions: Dissolve a small amount of your crude this compound in a solvent like methanol or DCM to create a concentrated stock solution.
-
Spot the TLC Plate: Using a capillary tube, spot your stock solution onto the baseline of at least three different TLC plates.
-
Prepare Eluent Systems: In separate TLC chambers, prepare different solvent systems. Good starting points are:
-
Chamber 1: 30% Ethyl Acetate in Hexanes
-
Chamber 2: 50% Ethyl Acetate in Hexanes
-
Chamber 3: 70% Ethyl Acetate in Hexanes
-
-
Develop the Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. Calculate the Rf for your target compound in each system. The system that provides an Rf between 0.2 and 0.4 is the best starting point for your column.[4] If streaking is observed, repeat the process but add 1% triethylamine to each eluent system.
Data Presentation: Solvent Properties
The choice of solvent is critical. The following table summarizes key properties of common solvents used in chromatography.
| Solvent | Polarity Index | Boiling Point (°C) | UV Cutoff (nm) | Notes |
| n-Hexane | 0.1 | 69 | 195 | Standard non-polar component. |
| Dichloromethane (DCM) | 3.1 | 40 | 233 | Good for dissolving a wide range of compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 255 | Excellent general-purpose polar component. |
| Acetonitrile (ACN) | 5.8 | 82 | 190 | Offers different selectivity from alcohols/esters. |
| Methanol (MeOH) | 5.1 | 65 | 205 | Very polar; use sparingly with silica gel.[5] |
| Triethylamine (TEA) | 1.8 | 90 | ~275 | Basic additive to prevent tailing of amines.[6] |
Section 5: Visualized Workflows
Workflow for Troubleshooting Peak Tailing
This diagram outlines the decision-making process when encountering peak tailing during the purification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. teledynelabs.com [teledynelabs.com]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: A Researcher's Guide to 2-Methylquinolin-6-ol Stability
Welcome to the technical support center for 2-Methylquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the integrity of your experimental outcomes. As a compound with significant potential in medicinal chemistry, understanding and preventing its degradation is paramount for reproducible and reliable results.
Introduction: The Challenge of Stability
This compound, a quinoline derivative, is a valuable building block in the synthesis of biologically active compounds.[1] However, like many quinoline compounds, it can be susceptible to degradation, leading to inconsistent experimental results and loss of potency.[2] This guide will walk you through the common stability challenges and provide actionable solutions to maintain the quality of your this compound samples during storage and handling.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the stability of this compound.
Q1: My solid this compound powder has changed color from off-white to a yellowish or brownish hue. Is it still usable?
A change in color of the solid compound, often to yellow and then brown, is a primary indicator of degradation.[2][3] This is typically caused by oxidation or photodegradation upon exposure to air and light. While a slight discoloration may not significantly impact a non-sensitive application, for quantitative assays or studies requiring high purity, it is strongly recommended to use a fresh, un-discolored lot of the compound. The formation of colored degradation products can interfere with analytical measurements and biological assays.
Q2: I'm observing a gradual decrease in the potency of my this compound stock solution over time. What could be the cause?
A loss of potency is a classic sign of compound degradation in solution.[2] The primary factors influencing the stability of quinoline derivatives in solution are exposure to light, elevated temperatures, and improper pH.[2] For consistent results, especially in sensitive biological assays, it is crucial to prepare fresh solutions or to validate the stability of your stock solutions under your specific storage conditions.
Q3: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[4][5] Storage at refrigerated temperatures (2-8 °C) is recommended. Avoid exposure to heat, sparks, and open flames.[4]
Q4: How should I store solutions of this compound?
Solutions are generally less stable than the solid compound. For optimal stability, solutions should be:
-
Protected from light: Store in amber vials or wrap containers in aluminum foil.[2]
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) can significantly slow down degradation rates.[2]
-
pH controlled: The stability of quinoline derivatives can be pH-dependent.[2] If your experimental conditions allow, buffering the solution to a neutral or slightly acidic pH may enhance stability. However, the optimal pH should be determined experimentally.
Q5: What are the main degradation pathways for this compound?
The degradation of this compound likely proceeds through oxidation and photolytic pathways. The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides and hydroxylated byproducts.[4] Exposure to UV and visible light can also induce photochemical reactions, leading to ring opening or the formation of colored polymeric materials.[2][6]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of solid compound (yellowing/browning) | Oxidation due to improper storage (exposure to air/light) | 1. Discard the discolored compound for sensitive applications.2. For future storage, ensure the container is tightly sealed, purged with an inert gas (e.g., argon or nitrogen), and stored in a dark, cool place. |
| Precipitate formation in a stored solution | Poor solubility at storage temperature; degradation leading to insoluble byproducts. | 1. Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves.2. If the precipitate remains, it is likely a degradation product. The solution should be discarded and a fresh one prepared.3. Consider using a different solvent or a lower concentration to improve solubility. |
| Inconsistent results in biological assays | Degradation of the compound in the stock solution or during the experiment. | 1. Prepare a fresh stock solution of this compound.2. Minimize the exposure of the compound to light and elevated temperatures during the experimental workflow.3. Perform a stability study of the compound under your specific assay conditions (see protocol below). |
| Appearance of unexpected peaks in HPLC or LC-MS analysis | Presence of degradation products. | 1. Compare the chromatogram of the aged sample to that of a freshly prepared standard.2. If new peaks are present, this confirms degradation.3. Implement the recommended storage and handling procedures to prevent future degradation. |
Experimental Protocols
To ensure the integrity of your research, it is crucial to validate the stability of this compound under your specific experimental conditions. Below is a general protocol for conducting a forced degradation study.
Protocol: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions (thermal and photolytic).
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer)
-
Clear and amber glass vials
-
Temperature-controlled oven
-
Photostability chamber with controlled light exposure (UV and visible)
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
Sample Preparation for Stress Conditions:
-
Thermal Degradation: Transfer aliquots of the stock solution into clear glass vials. Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[2]
-
Photolytic Degradation: Transfer aliquots of the stock solution into chemically inert, transparent containers. Expose the samples to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] Wrap a control sample in aluminum foil to protect it from light.[2]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for both thermal and photolytic stress conditions.
-
Sample Analysis:
-
Analyze the samples at each time point by a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent compound (this compound) and the formation of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time for each stress condition.
-
Visualizing Degradation Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the experimental workflow for a stability study.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Conclusion
By understanding the factors that contribute to the degradation of this compound and implementing the proper storage and handling procedures, researchers can ensure the quality and reliability of their experimental data. This guide provides a comprehensive overview of best practices and troubleshooting strategies. For any further assistance, please do not hesitate to contact our technical support team.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. 2-Methylquinoline(91-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Visible-light-mediated synthesis of quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide
From the Desk of the Senior Application Scientist
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and direct method for the synthesis of quinolines.[1] It involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] Despite its age, the reaction's ability to construct the quinoline scaffold from simple precursors makes it invaluable in medicinal chemistry and materials science.
However, the Skraup synthesis is notorious for its vigorous, often violent, exothermic nature and the formation of significant amounts of tar, which can complicate product isolation.[2][3][4] This guide is designed to serve as a technical support resource for researchers, providing field-proven insights to navigate the challenges of this classic reaction. We will address common experimental issues in a direct question-and-answer format, explain the chemical principles behind our recommendations, and provide standardized protocols to enhance reproducibility and safety.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section tackles the most frequent and critical issues encountered during the Skraup synthesis.
Issue 1: The reaction is proceeding too violently or is difficult to control.
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
Answer: A runaway Skraup reaction is a significant safety hazard and must be managed proactively.[5] The primary cause is the uncontrolled, rapid dehydration of glycerol to acrolein and the subsequent exothermic condensation and cyclization steps.
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to dissipate heat.
-
Ensure the reaction is being conducted behind a blast shield in a properly functioning fume hood.[6]
-
Be prepared for a sudden increase in pressure; proper venting is essential.[6]
Preventative Measures:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is the most critical step for moderating the reaction's vigor.[4][6] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation process and preventing a sudden, violent exotherm.[4]
-
Controlled Reagent Addition: Add reagents in the correct sequence: the aromatic amine, ferrous sulfate, glycerol, and then, very slowly and with external cooling, the concentrated sulfuric acid.[6]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the heat source immediately. The reaction's own exotherm should sustain it for some time.[4][7] Re-apply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[7]
Issue 2: The reaction yields are very low or no product is isolated.
Question: I have followed the procedure, but my final yield of quinoline is disappointingly low. What are the likely causes and how can I improve them?
Answer: Low yields are a common complaint and can originate from several factors, ranging from reaction conditions to the workup procedure.[3][6]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: The final oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline is often the slowest step. Insufficient reaction time or temperature can leave a significant portion of the product in this dihydro state, which may be lost during workup.
-
Solution: After the initial exotherm subsides, ensure a sufficient reflux period (typically 3-5 hours) to complete the oxidation.[4][7] The optimal temperature is substrate-dependent but generally falls within the 130-150°C range.[8]
-
-
Substituent Effects:
-
Cause: The electronic nature of the starting aniline is crucial. Strong electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, making the initial electrophilic cyclization step more difficult and requiring harsher conditions.[6][9] Conversely, electron-donating groups (-CH₃, -OCH₃) facilitate the reaction.
-
Solution: For deactivated anilines, consider increasing the reaction temperature and time. In some cases, a stronger acid catalyst or a modified procedure may be necessary. Be aware that yields for strongly deactivated systems are often inherently lower.[9]
-
-
Excessive Tar Formation:
-
Cause: The highly acidic, high-temperature conditions can cause the acrolein intermediate to polymerize, leading to the formation of intractable tar that traps the product.[2][10]
-
Solution: While some tar is unavoidable, its formation can be minimized by adhering strictly to moderation protocols (using FeSO₄) and avoiding temperature overshoots.[4][6] Using an excess of the oxidizing agent (e.g., nitrobenzene) can sometimes help, as it also acts as a solvent to keep the mixture mobile.[1]
-
-
Losses During Workup:
-
Cause: The quinoline product is often trapped within the solid, tarry residue. Inefficient extraction during the workup is a major source of product loss.
-
Solution: Steam distillation is the most effective method for separating the volatile quinoline from the non-volatile tar.[6][7] Ensure the reaction mixture is made strongly alkaline with NaOH before distillation to liberate the free quinoline base.
-
Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.
Question: I have isolated a product, but it is a dark, oily substance contaminated with tar. How can I effectively purify my quinoline?
Answer: Tar removal is the defining challenge of the Skraup synthesis workup. A multi-step purification strategy is almost always required.
Purification Protocol:
-
Steam Distillation: This is the primary and most crucial purification step. After cooling the reaction, dilute it with water, make it strongly alkaline with a concentrated NaOH solution, and pass steam through the mixture.[7] The quinoline, being steam-volatile, will co-distill with the water, leaving the polymeric tar and inorganic salts behind.[6]
-
Removal of Unreacted Starting Materials:
-
Unreacted nitrobenzene (if used as the oxidant) will often steam distill first.[7]
-
Unreacted aniline can also co-distill. To remove it, acidify the distillate with dilute sulfuric acid (which converts both amines to non-volatile salts). Then, add a solution of sodium nitrite (NaNO₂) while cooling in an ice bath.[6][11] The aniline is converted to a diazonium salt, which can be decomposed to phenol upon gentle heating.[11] The quinoline does not react.
-
-
Final Purification: After the diazotization step, make the solution alkaline again to liberate the quinoline free base. The quinoline can then be extracted into an organic solvent (like dichloromethane or ether), dried over an anhydrous salt (e.g., K₂CO₃), and purified by vacuum distillation.[7]
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each reagent in the Skraup synthesis?
-
Aromatic Amine (e.g., Aniline): Provides the benzene ring and the nitrogen atom for the final quinoline structure.
-
Glycerol: Acts as the source for the three-carbon chain required to form the pyridine ring. It dehydrates in situ to form acrolein, the reactive electrophile.[12][13]
-
Concentrated Sulfuric Acid: Serves two purposes: it is a dehydrating agent that converts glycerol to acrolein, and it is the acid catalyst for the cyclization and dehydration steps.[13][14]
-
Oxidizing Agent (e.g., Nitrobenzene): Its role is to dehydrogenate the 1,2-dihydroquinoline intermediate to the final aromatic quinoline product.[7][12] Nitrobenzene can also serve as a solvent.[1] Arsenic acid is another option that can result in a less violent reaction.[1]
-
Ferrous Sulfate (Moderator): Controls the reaction rate, preventing a dangerous runaway exotherm.[4][6]
Q2: Can I use acrolein directly instead of glycerol? Yes, using acrolein directly is a common variation.[10] This avoids the initial, often vigorous, dehydration step of glycerol. However, acrolein is a highly toxic, volatile, and unpleasant lachrymator that must be handled with extreme caution in a fume hood. It is also prone to polymerization, so its addition must be carefully controlled.[10]
Q3: How do substituents on the aniline starting material affect the regiochemical outcome? For ortho- and para-substituted anilines, the regiochemical outcome is unambiguous. However, for meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is typically formed. The ratio of these isomers is difficult to predict and depends on the specific substituent and reaction conditions.
| Substituent Position on Aniline | Substituent Type | Effect on Reactivity | Expected Product(s) |
| para- (e.g., p-toluidine) | Electron Donating | Activates ring, favors reaction | 6-Methylquinoline |
| para- (e.g., p-chloroaniline) | Electron Withdrawing | Deactivates ring, may require harsher conditions | 6-Chloroquinoline |
| meta- (e.g., m-toluidine) | Electron Donating | Activates ring | Mixture of 5-Methylquinoline and 7-Methylquinoline |
| ortho- (e.g., o-nitroaniline) | Strong Electron Withdrawing | Strongly deactivates ring, low yields expected[9] | 8-Nitroquinoline |
Visualizing the Process
Skraup Synthesis Mechanism
The reaction proceeds through several distinct stages, from the formation of acrolein to the final oxidation.
Caption: Key steps of the Skraup synthesis mechanism.
Troubleshooting Workflow
A logical guide to diagnosing and solving issues with the Skraup synthesis.
Caption: A decision tree for troubleshooting the Skraup synthesis.
Standardized Experimental Protocol: Synthesis of Quinoline
This protocol is adapted from established procedures and incorporates best practices for safety and yield.[4][7]
Materials:
-
Aniline (24.5 g, 0.26 mol)
-
Nitrobenzene (15 g, 0.12 mol)
-
Anhydrous Glycerol (57.5 g, 0.625 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (4 g)
-
Concentrated Sulfuric Acid (50 mL)
-
Sodium Hydroxide solution (30% w/v)
-
Dichloromethane (for extraction)
-
Anhydrous Potassium Carbonate (for drying)
Procedure:
-
Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add aniline, ferrous sulfate heptahydrate, and nitrobenzene.
-
Reagent Addition: Begin stirring and add the anhydrous glycerol. Through the top of the condenser, add the concentrated sulfuric acid in small portions over 30-45 minutes. The mixture will heat up; use a water bath to control the initial temperature if necessary.
-
Reaction: Gently heat the mixture with a heating mantle. Once the reaction begins to boil, remove the heat source.[4] The reaction should continue to reflux on its own for 30-60 minutes.
-
Reflux: After the initial vigorous reaction has subsided, reapply heat and maintain a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[7]
-
Workup - Steam Distillation: Allow the flask to cool until it can be handled safely. Cautiously dilute the thick, dark mixture with 200 mL of water. Set up the flask for steam distillation. Make the solution strongly alkaline by slowly adding a 30% NaOH solution (approx. 200-250 mL) with cooling.
-
Distillation: Pass steam through the mixture. Unreacted nitrobenzene will distill first, followed by the quinoline.[7] Collect the milky distillate until the exiting steam is clear (typically requires collecting 1.5-2 L of distillate).
-
Purification: Separate the quinoline layer from the aqueous distillate using a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.
-
Final Step: Purify the crude quinoline by vacuum distillation to obtain a colorless to pale yellow liquid.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 14. iipseries.org [iipseries.org]
Technical Support Center: HPLC Analysis of 2-Methylquinolin-6-ol
Welcome to the dedicated technical support guide for resolving challenging co-eluting impurities in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylquinolin-6-ol. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering difficulties in achieving baseline separation of this compound from its closely related impurities.
This guide provides a structured, in-depth approach to troubleshooting, moving from frequently asked questions to systematic, hands-on protocols. Our focus is on the "why" behind each step, empowering you to make informed decisions in your method development and validation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the HPLC analysis of this compound.
Q1: My this compound peak is showing significant tailing. What are the likely causes?
A1: Peak tailing for a basic compound like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, consider increasing the ionic strength of the mobile phase with a buffer like ammonium formate or using a column with end-capping or a different stationary phase chemistry.
Q2: I have a known impurity that is co-eluting with my main peak. What is the first parameter I should adjust?
A2: The first and often most impactful parameter to adjust is the mobile phase composition, specifically the organic modifier-to-aqueous ratio. A shallow gradient or even an isocratic hold at a lower organic percentage can often improve the resolution of closely eluting peaks.
Q3: Should I be concerned about the pH of my mobile phase?
A3: Absolutely. The pKa of this compound is crucial in determining its retention behavior. Operating the mobile phase at a pH that ensures the analyte is in a consistent protonation state is key to reproducible chromatography. For quinoline derivatives, a mobile phase pH around 3-4 is often a good starting point to ensure the molecule is protonated and interacts well with a C18 stationary phase.
Q4: Can temperature programming help resolve co-eluting peaks?
A4: Yes, adjusting the column temperature can be a powerful tool. Increasing the temperature generally decreases viscosity and can improve peak shape and efficiency. However, the effect on selectivity is compound-dependent. A systematic study of temperature effects (e.g., in 5°C increments from 25°C to 40°C) is recommended.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent co-elution issues, grounded in chromatographic theory and practical experience.
Scenario: An unknown impurity is co-eluting with the this compound peak.
When faced with co-elution, a logical, stepwise approach is necessary to identify the root cause and implement an effective solution.
Before making significant changes, ensure your current method is robust and your instrument is performing optimally.
-
System Suitability Check: Verify that your system meets the criteria for theoretical plates, tailing factor, and reproducibility for a well-behaved standard.
-
Column Health: Ensure the column is not aged or contaminated, which can lead to peak broadening and loss of resolution. A wash cycle with a strong solvent may be necessary.
This compound is a heterocyclic aromatic compound. Potential co-eluting impurities could include:
-
Positional Isomers: Such as 2-Methylquinolin-4-ol or 2-Methylquinolin-8-ol, which have the same mass but different substitution patterns.
-
Related Structures: Impurities from the synthetic route, such as starting materials or by-products.
-
Degradation Products: Formed under stress conditions (e.g., acid, base, oxidation, light).
A foundational understanding of potential impurities can be gained through forced degradation studies.
If the foundational checks are satisfactory, proceed with a systematic optimization of the chromatographic parameters.
3.1 Mobile Phase Modification
The mobile phase is the most powerful tool for manipulating selectivity.
-
Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of the two. The different dipole moments and hydrogen bonding capabilities can alter the interaction with the stationary phase and improve resolution.
-
pH Adjustment: A detailed pH study is highly recommended. Prepare a series of mobile phases with pH values ranging from 2.5 to 4.5 in 0.2 unit increments. This can significantly impact the retention of ionizable compounds.
-
Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape and resolution, especially if secondary ionic interactions are at play.
3.2 Stationary Phase Selectivity
If mobile phase optimization is insufficient, the stationary phase chemistry is the next logical step.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions, which can be highly effective for separating aromatic, heterocyclic compounds like quinoline derivatives.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity profile due to a combination of hydrophobic, π-π, and dipole-dipole interactions. They are particularly useful for separating positional isomers.
-
Chiral Columns: If the co-eluting impurity is a stereoisomer, a chiral stationary phase will be necessary for separation.
Experimental Protocol: Screening Alternative Stationary Phases
-
Column Selection: Procure a Phenyl-Hexyl and a PFP column of the same dimensions as your current C18 column.
-
Initial Conditions: Start with your optimized mobile phase from the C18 column.
-
Gradient Adjustment: You may need to adjust the gradient profile to account for the different retentivity of the new stationary phases.
-
Data Comparison: Compare the chromatograms from the three columns, paying close attention to the resolution between the this compound peak and the impurity.
Data Summary: Impact of Stationary Phase on Resolution
| Stationary Phase | Mobile Phase | Resolution (Rs) | Observations |
| C18 | 50:50 ACN:20mM Ammonium Formate, pH 3.5 | 1.2 | Partial co-elution with a trailing shoulder. |
| Phenyl-Hexyl | 50:50 ACN:20mM Ammonium Formate, pH 3.5 | 1.8 | Improved separation, baseline resolution nearly achieved. |
| PFP | 45:55 MeOH:20mM Ammonium Formate, pH 3.5 | 2.5 | Baseline separation achieved with a change in elution order for some impurities. |
For particularly challenging separations, more advanced techniques may be required.
-
Two-Dimensional HPLC (2D-HPLC): This powerful technique involves using two columns with different selectivities to resolve highly complex mixtures.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is often successful where reversed-phase HPLC fails.
Troubleshooting Logic Diagram
Caption: A stepwise logic flow for troubleshooting co-elution issues.
Part 3: References
-
HPLC for Pharmaceutical Scientists. (2007). John Wiley & Sons. --INVALID-LINK--
-
Introduction to Modern Liquid Chromatography, 3rd Edition. (2010). John Wiley & Sons. --INVALID-LINK--
-
Forced Degradation Studies. (2023). Pharma Beginners. --INVALID-LINK--
-
Stationary Phases for HPLC - A Detailed Guide. (2022). Chromatography Today. --INVALID-LINK--
Managing temperature control in 2-Methylquinolin-6-ol reactions
A Senior Application Scientist's Guide to Thermal Management
Welcome to the technical support center for 2-Methylquinolin-6-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Precise temperature control is paramount for achieving high yields, purity, and desired regioselectivity in reactions involving the quinoline scaffold. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Diagnosing and Solving Thermal Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the potential cause and a step-by-step protocol for resolution.
Question 1: My reaction is producing a high percentage of a dark, tar-like byproduct, and my yield of the desired product is significantly reduced. What's happening?
Answer:
This is a classic sign of thermal decomposition. The quinoline ring, while aromatic, can be susceptible to degradation under harsh temperature conditions, especially in the presence of strong acids or oxidizing agents which are often required for electrophilic substitution.[1][2] this compound has a reported melting point between 214-218°C and an estimated boiling point of 284.68°C, which provides a general window of its thermal stability under neutral conditions.[3] However, reaction conditions can drastically lower the decomposition temperature.
Causality: At excessively high temperatures, molecules gain enough kinetic energy to overcome activation barriers for undesired pathways, leading to polymerization, charring, or fragmentation. For quinoline derivatives, this can involve ring-opening or uncontrolled side-chain reactions.[4]
Troubleshooting Workflow:
-
Immediate Temperature Reduction: Lower the reaction temperature by 15-20°C. If the reaction is exothermic, ensure your cooling system (e.g., ice bath, cryocooler) is adequate and efficiently removing heat.
-
Solvent Selection: If you are running the reaction neat or in a lower-boiling solvent, consider switching to a high-boiling, inert solvent. This acts as a heat sink, allowing for more uniform and controlled heating.[5][6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at shorter time intervals. This will help you determine the optimal reaction time before significant decomposition begins.
-
Controlled Reagent Addition: If the reaction is highly exothermic (e.g., nitration, sulfonation), add the reactive electrophile slowly and portion-wise, or via a syringe pump, while maintaining a low internal temperature.
Below is a diagram illustrating a decision-making process for troubleshooting thermal decomposition.
References
Technical Support Center: Alternative Catalysts for the Synthesis of 2-Methylquinolin-6-ol
Welcome to the Technical Support Center dedicated to the synthesis of 2-Methylquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of this synthesis, with a particular focus on moving beyond traditional catalysts to explore more efficient, greener, and cost-effective alternatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your reaction outcomes.
The synthesis of this compound, a crucial intermediate in pharmaceutical and materials science, is classically achieved through the Doebner-von Miller reaction. This reaction typically involves the condensation of p-aminophenol with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, under harsh acidic conditions. While effective, this method is often plagued by issues such as low yields, significant tar formation, and the use of corrosive and difficult-to-handle catalysts.[1][2] This guide will explore modern catalytic systems that offer significant advantages over these traditional methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary drawbacks of using traditional strong acids like concentrated H₂SO₄ or HCl in the synthesis of this compound?
A1: While strong Brønsted acids are effective at catalyzing the Doebner-von Miller reaction, they present several significant challenges. The highly exothermic nature of the reaction when using strong acids can be difficult to control, leading to a higher risk of runaway reactions.[2] Furthermore, these harsh conditions promote the acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactant (e.g., crotonaldehyde), resulting in the formation of intractable tars and polymers.[1][3] This not only dramatically reduces the yield of the desired product but also complicates the purification process significantly. From an environmental and safety perspective, the use of large quantities of corrosive acids necessitates specialized handling and disposal procedures.
Q2: What are the main classes of alternative catalysts for the synthesis of this compound?
A2: Alternative catalysts can be broadly categorized into three main groups:
-
Lewis Acids: Catalysts like zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), and scandium(III) triflate offer a milder alternative to strong Brønsted acids.[1][4] They can effectively promote the cyclization and dehydration steps with potentially fewer side reactions.
-
Heterogeneous Catalysts: These are solid-phase catalysts that are easily separable from the reaction mixture, facilitating product purification and catalyst recycling. Examples include zeolites, acid-functionalized mesoporous silica, and metal oxides.[5][6] Their use aligns with the principles of green chemistry by minimizing waste.
-
Nanocatalysts: These materials, such as copper-based nanoparticles and silica-functionalized magnetic nanoparticles, offer high surface area-to-volume ratios, leading to enhanced catalytic activity.[7][8] They can lead to shorter reaction times and improved yields under milder conditions.[8]
Q3: Can modifying the reaction conditions, such as the solvent system, improve the yield and reduce side reactions even with traditional catalysts?
A3: Absolutely. A highly effective strategy to minimize polymerization of the α,β-unsaturated carbonyl compound is the use of a biphasic solvent system.[1][2][3] By sequestering the carbonyl compound in a non-polar organic phase (e.g., toluene) and conducting the reaction with the aniline salt in an aqueous acidic phase, the concentration of the carbonyl compound in the acidic medium is kept low. This disfavors self-polymerization and favors the desired reaction with the aniline.[1] Additionally, the slow and controlled addition of the carbonyl compound to the reaction mixture can also help to suppress polymerization.[2]
Q4: Are there any metal-free catalytic systems available for quinoline synthesis?
A4: Yes, there is growing interest in metal-free catalytic systems. For instance, Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been explored as a metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines, a related reaction.[6] Iodine, in combination with an oxidizing agent, has also been used to catalyze the synthesis of quinoline derivatives.[9] These approaches are attractive from an environmental and cost perspective, avoiding the use of potentially toxic and expensive heavy metals.
Troubleshooting Guides
Problem 1: Low Yield and Significant Tar/Polymer Formation
Symptoms: The reaction mixture becomes a thick, dark, and viscous tar, making product isolation extremely difficult and resulting in a very low yield of this compound.
Root Cause: This is the most common issue in the Doebner-von Miller synthesis and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde (crotonaldehyde).[1][2] Harsh acidic conditions and high temperatures accelerate this unwanted side reaction.[1]
Troubleshooting Steps:
-
Catalyst Modification:
-
Switch to a Milder Catalyst: Replace strong Brønsted acids (H₂SO₄, HCl) with a Lewis acid like ZnCl₂ or a heterogeneous catalyst such as an acid-activated montmorillonite clay.[1][10]
-
Optimize Catalyst Loading: Systematically vary the concentration of the chosen catalyst to find the optimal balance between reaction rate and suppression of side reactions.
-
-
Reaction Condition Optimization:
-
Implement a Biphasic System: As detailed in the FAQs, using a water/toluene solvent system can significantly reduce polymerization.[1][2]
-
Control Reactant Addition: Add the crotonaldehyde slowly to the heated acidic solution of p-aminophenol. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction pathway.[2]
-
Temperature Management: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Excessive heat promotes tar formation.[1]
-
Problem 2: Formation of Unwanted Isomers or Byproducts
Symptoms: Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product reveals the presence of significant impurities other than the starting materials or tar. This could include regioisomers or partially hydrogenated quinoline derivatives.
Root Cause:
-
Regioisomer Formation: The cyclization step of the Doebner-von Miller reaction can sometimes lead to the formation of regioisomers, although this is less common for the synthesis of this compound from p-aminophenol.
-
Incomplete Oxidation: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If the oxidizing agent (often an intermediate formed in situ) is not effective enough, the dihydroquinoline may persist as a byproduct.
Troubleshooting Steps:
-
Ensure Complete Oxidation:
-
Choice of Oxidant: While the reaction often generates its own oxidant, in some cases, the addition of a mild oxidizing agent might be beneficial. However, this must be done cautiously to avoid over-oxidation or other side reactions.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to drive the final aromatization step to completion.
-
-
Purification Strategies:
-
Column Chromatography: Unreacted starting materials and byproducts with different polarities can often be separated from the desired product using silica gel column chromatography.[11]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the final product.
-
Experimental Protocols
Protocol 1: Synthesis of this compound using a ZnCl₂ Catalyst
This protocol offers a milder alternative to the use of strong Brønsted acids.
Materials:
-
p-Aminophenol
-
Crotonaldehyde
-
Zinc Chloride (ZnCl₂), anhydrous
-
Ethanol
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-aminophenol (1 equivalent) in ethanol.
-
Carefully add concentrated HCl (0.1 equivalents) to form the hydrochloride salt.
-
Add anhydrous ZnCl₂ (1.2 equivalents) to the mixture.
-
Heat the mixture to reflux.
-
Slowly add crotonaldehyde (1.5 equivalents) dropwise to the refluxing mixture over 30 minutes.
-
Continue to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize with a NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Green Synthesis using a Heterogeneous Catalyst (Zeolite-based)
This protocol emphasizes the use of a recyclable catalyst and potentially milder conditions.[5]
Materials:
-
p-Aminophenol
-
Crotonaldehyde
-
ZnCl₂/Ni-USY-acid zeolite catalyst[5]
-
Toluene
Procedure:
-
This reaction is typically carried out in a fixed-bed reactor under gas-phase conditions.
-
A mixture of p-aminophenol and crotonaldehyde (in a suitable molar ratio) is vaporized and passed over a heated bed of the ZnCl₂/Ni-USY-acid catalyst.
-
The reaction temperature and flow rate are optimized to maximize the yield of this compound.
-
The product stream is condensed and collected.
-
The crude product is then purified by standard methods such as distillation or chromatography.
-
The catalyst can be regenerated by heating under a stream of air to remove any adsorbed organic material.
Data Presentation
Table 1: Comparison of Catalytic Systems for Quinoline Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Brønsted Acids (HCl, H₂SO₄) | High temperature, neat or in water | Inexpensive, readily available | Low yields, significant tar formation, corrosive, difficult workup | [1],[2] |
| Lewis Acids (ZnCl₂, SnCl₄) | Moderate to high temperature, various solvents | Milder than Brønsted acids, can improve yields | Can be moisture sensitive, may require stoichiometric amounts | [1],[4] |
| Heterogeneous Catalysts (Zeolites) | Gas-phase, high temperature | Recyclable, easy separation, environmentally friendly | May require specialized equipment (fixed-bed reactor), potential for catalyst deactivation | [5] |
| **Nanocatalysts (Fe₃O₄@SiO₂) ** | Moderate temperature, solvent or solvent-free | High activity, short reaction times, improved yields | Catalyst synthesis can be complex, potential for leaching | [7],[8] |
| Metal-Free Catalysts (Iodine) | Moderate temperature, in DMSO | Avoids heavy metal contamination | May require an additional oxidant | [9] |
Visualizations
Reaction Workflow: Doebner-von Miller Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic: Low Yield and Tar Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Methylquinolin-6-ol and Other Quinolines for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the potential biological activity of 2-Methylquinolin-6-ol, a less-explored derivative, in the context of other well-characterized quinolines. By examining structure-activity relationships (SAR) and leveraging experimental data from analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a framework for investigating the therapeutic potential of this molecule.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, offers a versatile platform for synthetic modification, enabling the fine-tuning of its physicochemical and pharmacological properties.[3] The position and nature of substituents on the quinoline ring profoundly influence its biological effects, which span anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[3]
Comparative Biological Activity: Insights from Structural Analogs
Direct experimental data on the biological activity of this compound is not extensively available in the public domain. However, by analyzing its structural features and comparing them to related quinoline derivatives, we can hypothesize its potential biological profile.
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented, with various substituted quinolines exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5] The substitution pattern on the quinoline ring is a key determinant of this activity.
For instance, studies on 6-substituted quinolines have shown that the nature of the substituent at this position can dramatically influence anticancer efficacy. A study on substituted quinolines revealed that a 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline displayed a potent IC50 value of 16 ± 3 nM against T47D breast cancer cells.[4][5] This suggests that substitution at the 6-position can significantly enhance cytotoxicity. While a hydroxyl group at the 6-position, as in this compound, may have a different impact than a methoxy group, it highlights this position as a critical site for modulating anticancer activity.
Furthermore, the presence of a methyl group at the 2-position has also been associated with anticancer properties.[6] Therefore, the combination of a 2-methyl and a 6-hydroxyl group in this compound warrants investigation for its potential cytotoxic effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Representative Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [4][5] |
| 2-(4-chlorophenyl)-6-chloroquinoline | HeLa (Cervical) | >10 | [6] |
| 2-(3,4-methylenedioxyphenyl)-6-chloroquinoline | HeLa (Cervical) | 0.8 | [6] |
| 4,6-dihydroxyquinolin-2(1H)-one | Not Specified | Potent | [7] |
Antimicrobial Activity
Quinolines are renowned for their antimicrobial properties, with the fluoroquinolone antibiotics being a prime example. The substitution pattern is also crucial for determining the antimicrobial spectrum and potency.
While specific data for this compound is lacking, studies on its isomers and other 6-hydroxyquinolines provide valuable insights. For example, 2-methyl-8-hydroxyquinoline has demonstrated antimicrobial activities against human intestinal bacteria.[8] Research on 4-amino-6-hydroxyquinolines has shown slight antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] Another study on quinoline-based hydroxyimidazolium hybrids indicated that substitution at the C-6 position appeared to be essential for increasing the anti-mycobacterial effect.[10]
These findings suggest that the 6-hydroxyl group in this compound could contribute to antimicrobial activity. It is plausible that this compound may exhibit activity against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity of Representative Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 8-hydroxyquinoline | S. aureus, E. faecalis, C. albicans | 27.58 (µM) | [11] |
| Quinoline-based hydroxyimidazolium hybrid (C-6 substituted) | S. aureus | 2 | [10] |
| Quinoline-based hydroxyimidazolium hybrid (C-6 substituted) | M. tuberculosis H37Rv | 10 | [10] |
| 4-amino-8-methyl-6-hydroxyquinoline | Various bacteria | Slight activity | [9] |
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound and compare it to other quinolines, standardized experimental protocols are essential. The following are detailed methodologies for key assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and other quinoline compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental objectives.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Workflow of the MTT cytotoxicity assay.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and other quinoline compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration in the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for the recommended time (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow for MIC determination.
Signaling Pathways and Mechanisms of Action
The biological activities of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways.
Anticancer Mechanisms: Many quinoline-based anticancer agents function by inducing apoptosis (programmed cell death), arresting the cell cycle, or inhibiting key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases.[3]
Potential anticancer mechanisms of quinolines.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis based on its structural similarity to other biologically active quinolines suggests its potential as a valuable scaffold for further investigation. The presence of a 2-methyl group and a 6-hydroxyl group provides a unique combination of substituents that warrants exploration for anticancer and antimicrobial activities.
The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the biological profile of this compound and other novel quinoline derivatives. Such studies will be instrumental in elucidating the structure-activity relationships of this important class of heterocyclic compounds and may lead to the discovery of new therapeutic agents.
References
- 1. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-breast cancer activities of substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scialert.net [scialert.net]
A Comparative In Vitro Analysis of 2-Methylquinolin-6-ol's Anticancer Potential Against Established Chemotherapeutic Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][2] This guide provides a comprehensive in vitro comparative analysis of the potential anticancer activity of 2-Methylquinolin-6-ol against two well-established chemotherapeutic drugs, Cisplatin and Doxorubicin.
It is important to note that as of the latest literature review, specific experimental data on the in vitro anticancer activity of this compound is not extensively available in the public domain.[3] Therefore, this guide will draw upon data from structurally related quinoline derivatives to provide a foundational and comparative framework for future research. This approach allows for a scientifically grounded estimation of its potential efficacy and mechanism of action.
The Promise of Quinoline Derivatives in Oncology
The quinoline scaffold is a key structural motif in numerous compounds exhibiting potent anticancer effects.[4] The anticancer activity of quinoline derivatives is multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[2][5]
Comparative Cytotoxicity Analysis
The primary measure of a compound's in vitro anticancer potency is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the greater the potency of the compound.
The following table summarizes the in vitro cytotoxicity of selected quinoline derivatives, alongside the established anticancer drugs Cisplatin and Doxorubicin, against a panel of human cancer cell lines. This comparative data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Quinoline Derivative 1 (CHM-1) | CT-26 (Murine Colorectal Adenocarcinoma) | 0.74 | [6] |
| Quinoline Derivative 2 | U937 (Human Histiocytic Lymphoma) | 0.7 | [5] |
| Quinoline Derivative 3 | HeLa (Cervical Cancer) | Single-digit micromolar | [5] |
| Quinoline Derivative 4 | M14 (Melanoma) | Single-digit micromolar | [5] |
| Quinoline Derivative 5 | HT1080 (Fibrosarcoma) | Single-digit micromolar | [5] |
| Cisplatin | A2780 (Ovarian Cancer) | 5-10 | [6] |
| Cisplatin | Ov-car (Ovarian Cancer) | 10-20 | [6] |
| Cisplatin | A549 (Lung Cancer) - 48h | 7.49 | [7] |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50 | |
| Doxorubicin | HeLa (Cervical Cancer) | 2.92 | |
| Doxorubicin | HepG2 (Liver Cancer) | 12.18 |
Note: IC50 values for Cisplatin and Doxorubicin can vary significantly depending on the specific experimental conditions, including incubation time and the assay used.[3][8]
Mechanistic Insights: How Quinoline Derivatives May Combat Cancer
The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival.
Induction of Apoptosis
A primary mechanism of action for many anticancer agents is the induction of apoptosis. Research on various quinoline derivatives has shown their capability to trigger this cell death pathway.[5][9] This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases, which are key enzymes in the apoptotic cascade.[10][11]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many quinoline derivatives have been shown to halt the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cells from proliferating.[6][9] This arrest is often mediated by the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[12][13]
Experimental Protocols for In Vitro Anticancer Activity Assessment
To ensure scientific rigor and reproducibility, standardized in vitro assays are crucial for evaluating the anticancer potential of novel compounds.
General Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro anticancer activity of a test compound.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin). Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Potential Signaling Pathways Targeted by Quinoline Derivatives
The anticancer activity of quinoline derivatives is often linked to their ability to modulate critical signaling pathways that regulate cell growth, survival, and proliferation.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation and is often dysregulated in cancer. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.
Conclusion and Future Directions
While direct experimental evidence for the in vitro anticancer activity of this compound is currently limited, the extensive research on structurally related quinoline derivatives provides a strong rationale for its investigation as a potential anticancer agent. The comparative data presented in this guide suggest that quinoline-based compounds can exhibit potent cytotoxicity against a range of cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.
Future research should focus on synthesizing this compound and systematically evaluating its in vitro anticancer activity against a panel of human cancer cell lines using the standardized protocols outlined in this guide. Mechanistic studies, including cell cycle analysis and apoptosis assays, will be crucial to elucidate its mode of action. A thorough investigation into its effects on key signaling pathways, such as the PI3K/Akt pathway, will further define its therapeutic potential. The insights gained from such studies will be instrumental in determining whether this compound and its derivatives warrant further development as novel anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cantharidin induces G2/M phase arrest by inhibition of Cdc25c and Cyclin A and triggers apoptosis through reactive oxygen species and the mitochondria‑dependent pathways of A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. 6-Dithio-2'-deoxyguanosine analogs induce reactive oxygen species-mediated tumor cell apoptosis via bi-targeting thioredoxin 1 and telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Comparative Guide to the Synthesis of 2-Methylquinolin-6-ol: An In-Depth Analysis for Research and Development
Abstract
2-Methylquinolin-6-ol, a heterocyclic compound with significant applications in medicinal chemistry and material science, can be synthesized through various routes. The selection of a specific synthetic pathway is contingent upon factors such as desired yield, purity, scalability, cost, and environmental considerations. This guide provides a comprehensive comparative analysis of the prominent synthesis routes for this compound, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction: The Significance of this compound
Quinoline and its derivatives are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] this compound, in particular, serves as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring both a quinoline core and a hydroxyl group, allows for diverse functionalization, making it a versatile building block in drug discovery and development. The efficiency and practicality of its synthesis are therefore of paramount importance.
This guide will delve into a comparative study of the primary methods for synthesizing this compound, with a focus on the Skraup-Doebner-von Miller reaction and the Combes quinoline synthesis. We will explore the mechanistic underpinnings of each route, provide detailed experimental procedures, and present a comparative analysis of their respective advantages and limitations.
Overview of Primary Synthesis Strategies
The synthesis of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions.[3][4][5] For the preparation of this compound, the most relevant and widely employed methods are:
-
The Skraup-Doebner-von Miller Reaction: A classic and versatile method for quinoline synthesis, this reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound.[4][6][7]
-
The Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aromatic amine with a β-diketone to form a 2,4-disubstituted quinoline.[4][8][9]
The choice between these routes often depends on the availability of starting materials, desired substitution patterns, and reaction conditions.
In-Depth Analysis of Synthesis Routes
The Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction is a robust method for synthesizing quinolines. It is a variation of the Skraup synthesis, which traditionally uses glycerol and an oxidizing agent.[6][10] The Doebner-von Miller modification allows for the use of α,β-unsaturated aldehydes or ketones, or the in situ generation of these from other carbonyl compounds, providing greater flexibility.[7]
Reaction Scheme:
Caption: General scheme for the Skraup-Doebner-von Miller synthesis of this compound.
Mechanism:
The mechanism of the Doebner-von Miller reaction is a subject of some debate but is generally understood to proceed through the following key steps[7][11]:
-
Michael Addition: The reaction initiates with a 1,4-conjugate addition (Michael addition) of the aromatic amine (p-aminophenol) to the α,β-unsaturated carbonyl compound (crotonaldehyde).
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.
-
Dehydration: A dehydration step follows, leading to the formation of a dihydroquinoline intermediate.
-
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline product. An oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the starting amine, is often used.
Caption: Mechanistic workflow of the Skraup-Doebner-von Miller reaction.
Experimental Protocol:
Materials:
-
p-Aminophenol
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Arsenic Pentoxide (or other suitable oxidizing agent)
-
Sodium Hydroxide solution
-
Methanol
Procedure:
-
In a fume hood, a mixture of p-aminophenol and concentrated hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Crotonaldehyde is added dropwise to the stirred mixture. The reaction is often exothermic and may require external cooling to maintain control.
-
After the addition is complete, the oxidizing agent (e.g., arsenic pentoxide) is carefully added in portions.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a sodium hydroxide solution.
-
The precipitated crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as methanol to afford pure this compound.
Pros and Cons:
Advantages:
-
Versatility: This method is highly versatile and can be used to synthesize a wide range of substituted quinolines.
-
Readily Available Starting Materials: The starting materials, such as anilines and α,β-unsaturated carbonyls, are generally inexpensive and readily available.
Disadvantages:
-
Harsh Reaction Conditions: The reaction often requires strong acids and high temperatures, which may not be suitable for sensitive substrates.[12][13]
-
Safety Concerns: The use of hazardous reagents like arsenic pentoxide necessitates stringent safety precautions. The reaction itself can be vigorous and requires careful control.[6]
-
Moderate Yields: Yields can be variable and are often moderate.
-
Environmental Concerns: The use of strong acids and toxic oxidizing agents raises environmental concerns.
The Combes Quinoline Synthesis
The Combes synthesis provides an alternative route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone.[8][9]
Reaction Scheme:
Caption: General scheme for the Combes synthesis. Note that this route yields a 2,4-dimethyl substituted product.
Mechanism:
The reaction mechanism of the Combes synthesis involves three main stages[9][14]:
-
Enamine Formation: The aromatic amine reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.
-
Cyclization: The enamine then undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring. This is typically the rate-determining step.
-
Dehydration: The cyclized intermediate subsequently undergoes dehydration to form the final aromatic quinoline product.
Caption: Mechanistic workflow of the Combes quinoline synthesis.
Experimental Protocol:
Materials:
-
p-Aminophenol
-
Acetylacetone
-
Concentrated Sulfuric Acid
-
Sodium Carbonate solution
-
Ethanol
Procedure:
-
In a round-bottom flask, p-aminophenol is dissolved in a suitable solvent, and acetylacetone is added.
-
The mixture is cooled in an ice bath, and concentrated sulfuric acid is added slowly with stirring.
-
After the addition of acid, the reaction mixture is heated for a specified period. Reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled and carefully poured onto crushed ice.
-
The acidic solution is then neutralized with a sodium carbonate solution until a precipitate forms.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from ethanol.
Pros and Cons:
Advantages:
-
Good Yields: The Combes synthesis often provides good to excellent yields of the desired quinoline product.
-
Milder Conditions (Relatively): While still requiring a strong acid, the conditions can sometimes be milder than the Skraup-Doebner-von Miller reaction.
Disadvantages:
-
Limited to 2,4-Disubstituted Quinolines: The use of a β-diketone inherently leads to substitution at both the 2- and 4-positions of the quinoline ring. This may not be desirable if only a 2-methyl substituent is required.
-
Potential for Regioisomer Formation: With unsymmetrical β-diketones or substituted anilines, the formation of regioisomers is possible, which can complicate purification.[9]
Modern and Greener Synthesis Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for quinoline synthesis.[1][15][16] These "green" approaches often focus on:
-
Use of Greener Solvents: Replacing hazardous organic solvents with water or ethanol.[15]
-
Catalysis: Employing catalysts that are more benign and can be recycled, such as nanocatalysts or solid acid catalysts.[1][3]
-
Energy Efficiency: Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption.[15]
While a detailed exploration of these methods is beyond the scope of this guide, it is important for researchers to be aware of these emerging trends as they offer promising alternatives to traditional synthetic routes. For instance, formic acid has been investigated as a greener catalyst for quinoline synthesis.[16] Nanoparticle-catalyzed reactions, such as those using silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), have also shown promise in improving yields and reducing reaction times for quinoline synthesis.[17]
Comparative Summary
| Feature | Skraup-Doebner-von Miller Reaction | Combes Quinoline Synthesis |
| Starting Materials | Aromatic amine, α,β-unsaturated carbonyl | Aromatic amine, β-diketone |
| Product | Substituted quinoline (e.g., 2-methyl) | 2,4-Disubstituted quinoline |
| Typical Yield | Moderate | Good to Excellent |
| Reaction Conditions | Harsh (strong acid, high temp., oxidizing agent) | Strong acid, heating |
| Key Advantages | Versatility, readily available starting materials | Good yields, relatively milder conditions |
| Key Disadvantages | Harsh conditions, safety concerns, moderate yields | Limited to 2,4-disubstitution, potential for regioisomers |
| Green Chemistry Aspect | Generally poor due to harsh reagents | Moderate, can be improved with catalyst and solvent choice |
Conclusion and Recommendations
The choice of a synthetic route for this compound is a critical decision that will depend on the specific goals of the research or development project.
-
For the synthesis of This compound specifically , the Skraup-Doebner-von Miller reaction is the more direct and appropriate choice, as the Combes synthesis would yield a 2,4-dimethylated product.
-
Researchers must be prepared to handle the harsh conditions and safety precautions associated with the Skraup-Doebner-von Miller reaction. Careful optimization of reaction parameters is crucial to maximize yield and ensure safety.
-
For projects where a 2,4-disubstituted quinoline-6-ol is acceptable or desired, the Combes synthesis offers a more favorable route in terms of yield and potentially milder conditions.
-
It is highly recommended to explore modern, greener alternatives to these classical methods, especially for larger-scale synthesis. The use of novel catalysts and more environmentally benign reaction media can lead to more sustainable and efficient processes.
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each synthetic route, as presented in this guide, will empower researchers to select the most suitable pathway for their specific needs, leading to successful and efficient synthesis of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. scite.ai [scite.ai]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylquinolin-6-ol Analogs
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. Its rigid framework and ability to be functionalized at multiple positions have made it a cornerstone in the design of therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the myriad of quinoline derivatives, 2-Methylquinolin-6-ol (also known as 6-hydroxyquinaldine) presents a particularly interesting starting point for drug discovery.[4] The presence of a methyl group at the C2 position and a hydroxyl group at the C6 position provides key sites for modification, allowing for the fine-tuning of physicochemical properties and biological activity.
This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. By synthesizing data from various studies on related quinoline and quinolinone cores, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel and potent therapeutic agents based on this versatile scaffold.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[5] The interplay of electronic effects, lipophilicity, and steric factors dictates the compound's interaction with its biological target.
The Significance of Key Positions
1. The C2-Methyl Group: The methyl group at the C2 position is a common feature in many bioactive quinolines. Its primary influence is often steric and lipophilic.
-
Steric Bulk: Altering the size of the alkyl group at C2 can modulate binding affinity. While the methyl group is often optimal, increasing the bulk (e.g., to ethyl or isopropyl) may either enhance or diminish activity depending on the topology of the target's binding pocket.
-
Electronic Nature: Replacing the methyl group with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electron density of the quinoline ring system, impacting its ability to participate in π-π stacking or other electronic interactions with the target protein.[2] For instance, in some antimalarial quinoline-imidazole hybrids, an electron-donating methoxy group at C2 enhanced activity, while an electron-withdrawing chloro group led to its loss.[2]
2. The C6-Hydroxyl Group: The hydroxyl group at the C6 position is a critical functional handle that can serve as both a hydrogen bond donor and acceptor.
-
Hydrogen Bonding: This group is pivotal for anchoring the molecule within a receptor's active site. Its conversion to a methoxy ether (O-methylation) or an ester can probe the necessity of the hydrogen-bonding capability. If activity is retained or enhanced, it may suggest that the pocket is more hydrophobic or that the oxygen atom is acting solely as a hydrogen bond acceptor.
-
Point of Attachment: The C6-hydroxyl group serves as an excellent attachment point for linkers to introduce additional pharmacophoric features, a common strategy in designing multi-target-directed ligands.[1] Studies on 6-substituted 1H-quinolin-2-ones have shown that attaching bulky N,N-dialkylamide substituents via a phenyl linker at this position leads to potent inhibitors of steroid 5α-reductases.[6]
3. Substitution at Other Ring Positions (C4, C5, C7, C8):
-
Halogenation (F, Cl, Br): Introducing halogens at various positions is a well-established strategy in medicinal chemistry. Fluorine atoms, particularly at positions like C6 and C8, can enhance metabolic stability and binding affinity by altering the molecule's electronic properties and pKa.[7]
-
Lipophilicity and Hydrophobicity: The overall lipophilicity of the molecule, often quantified by cLogP, is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. A study on 2-arylquinoline derivatives found a direct correlation between higher lipophilicity and better cytotoxic effects against certain cancer cell lines.[8] Substituents that increase lipophilicity may enhance membrane permeability and access to intracellular targets.
The general SAR trends for the this compound scaffold are summarized in the diagram below, highlighting key positions for modification.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Quinoline Analog Performance
| Compound Class/ID | Structural Modification | Biological Target / Assay | IC50 / Activity | Reference |
| 7-Fluoro-4-anilinoquinolines | HeLa & BGC-823 Cancer Cells | [7] | ||
| 1f | 3-isopropyl on anilino ring | Antiproliferative | 8.92 µM (HeLa), 6.48 µM (BGC-823) | [7] |
| 1g | 3-tert-butyl on anilino ring | Antiproliferative | 9.56 µM (HeLa), 7.21 µM (BGC-823) | [7] |
| 1d | 3-methyl on anilino ring | Antiproliferative | 21.45 µM (HeLa), 15.24 µM (BGC-823) | [7] |
| 6-Substituted 1H-quinolin-2-ones | Steroid 5α-Reductase | [6] | ||
| 4 | 6-[4-(N,N-diisopropylcarbamoyl)phenyl] | Type 2 Isozyme | Ki = 800 nM | [6] |
| 5 | N-methyl of Cpd 4 | Type 1 Isozyme | IC50 = 510 nM | [6] |
| 2-(amino)quinazolin-4(3H)-one | S. aureus (MRSA) | [9] | ||
| 6l | 7-chloro, 2-(3,5-dichloroanilino) | Antibacterial | MIC50 = 0.6 µM | [9] |
| 6y | 7-chloro, 2-(3,4-difluorobenzylamino) | Antibacterial | MIC50 = 0.02 µM | [9] |
Analysis of Comparative Data:
-
Steric Effects: The data for 7-fluoro-4-anilinoquinolines clearly demonstrates the importance of steric bulk at the meta-position of the aniline ring.[7] The bulky isopropyl (1f) and tert-butyl (1g) groups confer significantly higher potency against cancer cell lines compared to the smaller methyl group (1d), suggesting a favorable interaction within a hydrophobic pocket of the target.[7][10]
-
Substituent Effects at C6: The 1H-quinolin-2-one series shows that large, complex substituents at the C6 position can lead to highly potent and selective enzyme inhibitors.[6] The N,N-diisopropylcarbamoylphenyl group in compound 4 results in a potent inhibitor of the type 2 steroid 5α-reductase, while simple N-methylation of the quinolinone nitrogen (compound 5) shifts the selectivity towards the type 1 isozyme.[6]
-
Fine-tuning for Potency: In the quinazolinone series, which shares structural similarities with quinolines, subtle changes in substitution dramatically impact antibacterial activity. Shifting from a 3,5-dichloroanilino group (6l) to a 3,4-difluorobenzylamino group (6y) at the C2 position resulted in a 30-fold increase in potency against MRSA.[9] This highlights how precise electronic and conformational changes can optimize target engagement.
Experimental Protocols: A Foundation for Discovery
The synthesis and evaluation of novel analogs are the cornerstones of SAR studies. Below are representative protocols for the chemical synthesis of a quinoline core and a standard biological evaluation method.
Protocol 1: Synthesis of the Quinoline Core via Doebner-von Miller Reaction
This protocol describes a classic and versatile method for synthesizing substituted quinolines. The reaction involves the condensation of an α,β-unsaturated carbonyl compound (or its precursor) with an aniline in the presence of an acid catalyst and an oxidizing agent.
Materials:
-
Substituted aniline (e.g., p-aminophenol for a 6-hydroxyquinoline)
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde to yield a 2-methylquinoline)
-
Concentrated Hydrochloric Acid (HCl)
-
Oxidizing agent (e.g., arsenic pentoxide, ferric chloride, or iodine)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Addition of Reagents: To this solution, add the oxidizing agent (e.g., ferric chloride, 1.2 eq).
-
Carbonyl Addition: Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 2.5 eq) to the reaction mixture with vigorous stirring. The addition should be controlled to manage the exothermic reaction.
-
Reflux: Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice. Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is approximately 8-9. This will precipitate the crude quinoline product.
-
Purification: Filter the crude product, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality: The Doebner-von Miller reaction is chosen for its robustness and ability to accommodate a variety of substituted anilines and carbonyl compounds, making it ideal for generating a library of analogs for SAR studies. The acid catalyst facilitates the initial Michael addition and subsequent cyclization, while the oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring.[11]
Caption: Workflow for quinoline synthesis via Doebner-von Miller reaction.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This assay is a standard colorimetric method for assessing the cytotoxicity of chemical compounds on cultured cells, providing IC50 values that are essential for SAR analysis.
Materials:
-
Human cancer cell line (e.g., HeLa, PC3)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Self-Validation: This protocol is self-validating through the inclusion of positive (e.g., a known cytotoxic drug like doxorubicin) and negative (vehicle-only) controls.[8] The dose-response curve generated provides a robust and reproducible measure of a compound's antiproliferative potency.
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationships derived from its analogs and related quinoline derivatives underscore the critical roles of steric, electronic, and lipophilic properties. The C6-hydroxyl and C2-methyl positions are primary handles for modification, allowing for the strategic introduction of functionalities to enhance potency, selectivity, and pharmacokinetic profiles. Future research should focus on building systematic libraries around this core, exploring diverse substitutions at all positions of the quinoline ring. Combining these empirical SAR studies with computational methods like molecular docking will undoubtedly accelerate the rational design of next-generation quinoline-based drugs.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 4. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: synthesis and evaluation as inhibitors of steroid 5alpha reductases types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Antimicrobial Spectrum of Hydroxy-2-Methylquinoline Derivatives: A Focus on 6-Hydroxy and 8-Hydroxy Scaffolds
An In-Depth Technical Guide for Drug Development Professionals
In the persistent search for novel antimicrobial agents, the quinoline scaffold remains a privileged structure, serving as the foundation for numerous therapeutics.[1][2] Modifications to this core, particularly the introduction of hydroxyl and methyl groups, can profoundly influence the resulting compound's spectrum of activity and potency. This guide provides a comparative analysis of the antimicrobial profiles of two key positional isomers: 6-hydroxy and 8-hydroxy-2-methylquinoline derivatives. We will dissect the available experimental data, elucidate the underlying structure-activity relationships (SAR), and provide a robust experimental framework for future investigations in this promising chemical space.
Mechanistic Cornerstone: How Hydroxyquinolines Exert Antimicrobial Action
While classic fluoroquinolones are well-understood inhibitors of bacterial DNA gyrase and topoisomerase IV, the mechanism for hydroxyquinolines is often more multifaceted.[3][4] The primary mode of action for many 8-hydroxyquinoline derivatives is believed to stem from their potent ability to chelate divalent metal ions, such as Mg²⁺ and Fe²⁺.[5][6] These ions are critical cofactors for a host of bacterial enzymes essential for processes like DNA replication, RNA synthesis, and cellular respiration. By sequestering these ions, the derivatives effectively disrupt these vital enzymatic functions, leading to bacteriostasis or cell death.[5] This chelating property, conferred by the spatial arrangement of the hydroxyl group and the ring nitrogen, is a key differentiator in their biological activity.
Comparative Analysis of Antimicrobial Spectra
Direct, head-to-head comparative studies of 2-methylquinolin-6-ol and 2-methylquinolin-8-ol derivatives are scarce in publicly available literature. However, by synthesizing data from studies on closely related scaffolds, we can construct a scientifically sound comparison. The following data is collated from independent studies and presented for comparative purposes. Methodological consistency is paramount; therefore, all data is derived from standard broth microdilution or agar diffusion assays compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Key Hydroxyquinoline Derivatives
| Compound/Derivative | Scaffold | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference(s) |
| Derivative A: 4,6-dihydroxyquinolin-2(1H)-one | 6-Hydroxyquinolinone | S. aureus: 7.8 | E. coli: 15.6 | C. albicans: 3.9 | [7] |
| B. subtilis: 15.6 | P. aeruginosa: 31.2 | A. niger: 7.8 | |||
| Derivative B: 5,7-dibromo-2-methylquinolin-8-ol | 2-Methyl-8-hydroxyquinoline | S. aureus: 6.25 | Not Reported | Not Reported | [8] |
| Reference: Ciprofloxacin | Fluoroquinolone | S. aureus: 0.5 - 1.0 | E. coli: ≤0.015 - 0.06 | Not Applicable | Standard Data |
| Reference: Amphotericin B | Polyene Antifungal | Not Applicable | Not Applicable | C. albicans: 0.25 - 1.0 | Standard Data |
Analysis of Spectrum and Potency:
-
Gram-Positive Activity: The 2-methyl-8-hydroxyquinoline derivative (Derivative B) demonstrates potent activity against Staphylococcus aureus, with an MIC of 6.25 µg/mL.[8] This is comparable to the activity of the 6-hydroxyquinolinone derivative (Derivative A) against the same organism (MIC 7.8 µg/mL).[7] This suggests that for Gram-positive targets, both the 6-hydroxy and 8-hydroxy scaffolds can be functionalized to yield potent compounds. The bromine substitutions on Derivative B likely enhance its lipophilicity, aiding in cell wall penetration.
-
Gram-Negative Activity: The 6-hydroxyquinolinone derivative (Derivative A) shows moderate activity against E. coli and weaker activity against P. aeruginosa.[7] This is a common challenge for many antimicrobial scaffolds, as the outer membrane of Gram-negative bacteria presents a formidable permeability barrier. Structure-activity relationship studies on 8-hydroxyquinolines have shown that specific substitutions are required to improve efficacy against Gram-negative pathogens.[3][9]
-
Antifungal Activity: A significant finding is the potent antifungal activity of the 6-hydroxyquinolinone derivative, particularly against Candida albicans (MIC 3.9 µg/mL).[7] This broadens its potential therapeutic application beyond antibacterial uses. The antifungal activity of 8-hydroxyquinoline derivatives is also well-documented, often linked to their metal-chelating properties which disrupt fungal metalloenzymes.[4][5]
The "Why": Structure-Activity Relationship (SAR) Insights
The observed differences in antimicrobial spectra can be rationalized through established SAR principles for the quinoline nucleus.
Caption: Key structural modifications influencing the antimicrobial activity of hydroxyquinolines.
-
The 8-Hydroxy Group: The proximity of the hydroxyl group at C8 to the ring nitrogen at C1 creates a bidentate chelation site, which is fundamental to the activity of many derivatives in this class.[5][10]
-
The 6-Hydroxy Group: While not positioned for strong bidentate chelation, a hydroxyl group at C6 significantly alters the electronic properties of the aromatic system. This can influence how the molecule interacts with target enzymes or binds to DNA, as seen in desfluoroquinolones where a 6-hydroxyl can substitute for the typical fluorine atom.[11]
-
The 2-Methyl Group: The presence of a methyl group at the C2 position (the "quinaldine" structure) generally increases the lipophilicity of the molecule. This can enhance its ability to cross the bacterial cell membrane, potentially increasing potency, but may also affect solubility.
-
Halogenation at C5 and C7: As seen in Derivative B (5,7-dibromo-2-methylquinolin-8-ol), halogenation at positions 5 and 7 is a well-established strategy for dramatically increasing the antimicrobial potency of 8-hydroxyquinolines.[8]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
To ensure data is reliable and comparable across studies, adherence to a standardized protocol is essential. The following is a detailed methodology for determining MIC via the broth microdilution method, based on CLSI guidelines.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.
Workflow Diagram:
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]
- 11. 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the stability of 2-Methylquinolin-6-ol against similar compounds
A Comparative Guide to the Stability of 2-Methylquinolin-6-ol
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of successful therapeutic design. Quinoline derivatives, a significant class of heterocyclic compounds, are widely explored for their diverse pharmacological activities, including roles as anticancer, antimalarial, and antibacterial agents.[1][2][3][4][5][6] This guide provides an in-depth comparative analysis of the stability of this compound against structurally similar compounds, offering a robust framework for evaluating its suitability in pharmaceutical development.
The stability of a pharmaceutical molecule is a critical attribute that influences its safety, efficacy, and shelf-life.[7][8] Forced degradation studies, also known as stress testing, are essential to understanding a molecule's behavior under various environmental conditions and are a key component of the regulatory submission process.[7][8][9] This guide will delve into the principles of forced degradation and present a comprehensive experimental protocol to benchmark the stability of this compound.
Introduction to this compound and Rationale for Stability Benchmarking
This compound, with the chemical formula C10H9NO, is a quinoline derivative with a methyl group at the 2-position and a hydroxyl group at the 6-position.[10][11][12] Its physicochemical properties, such as a melting point of 214.0 to 218.0 °C and solubility in methanol, make it a compound of interest for various applications.[10] The presence of both a hydroxyl and a methyl group on the quinoline scaffold can significantly influence its electronic properties and, consequently, its stability.
The primary objective of this guide is to establish a detailed understanding of the degradation pathways and intrinsic stability of this compound.[7][13] By comparing its stability against carefully selected analogous compounds, we can elucidate the structural features that contribute to or detract from its robustness. This information is invaluable for formulation development, packaging decisions, and predicting the compound's behavior throughout its lifecycle.[7][8][9]
Selection of Comparator Compounds
To provide a meaningful comparison, we have selected three structurally similar compounds that allow for the systematic evaluation of the influence of the methyl and hydroxyl groups on the quinoline core's stability.
-
Quinoline: The parent heterocyclic compound, serving as a baseline for the stability of the fundamental ring system.
-
2-Methylquinoline: Allows for the assessment of the impact of the C2-methyl group on stability.
-
Quinolone-6-carboxylic acid: Introduces a different functional group at the 6-position to contrast with the hydroxyl group of our target molecule.
Experimental Design: Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than standard storage.[7][9] These studies are crucial for identifying potential degradation products and understanding the degradation pathways.[7][8][13] Our experimental design will encompass hydrolytic, oxidative, photolytic, and thermal stress conditions, in line with ICH guidelines.[14]
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[15]
Protocol 1: Preparation of Stock Solutions
-
Accurately weigh and dissolve 10 mg of this compound and each comparator compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare individual 1 mg/mL stock solutions.
-
Ensure complete dissolution before proceeding to the stress conditions.
Protocol 2: Hydrolytic Degradation
-
To separate aliquots of the stock solutions, add an equal volume of 0.1 N HCl for acidic hydrolysis and 0.1 N NaOH for basic hydrolysis.
-
Reflux the solutions at 60°C for 8 hours.
-
At regular intervals (e.g., 0, 2, 4, 8 hours), withdraw samples, neutralize them, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 3: Oxidative Degradation
-
Treat aliquots of the stock solutions with 3% hydrogen peroxide (H₂O₂).
-
Keep the mixtures at room temperature and monitor over time (e.g., up to 24 hours).[15]
-
Withdraw samples at specified time points, quench the reaction if necessary, and prepare for HPLC analysis.
Protocol 4: Photolytic Degradation
-
Expose aliquots of the stock solutions in chemically inert, transparent containers to a light source that provides both UV and visible light.[15]
-
The exposure should be no less than 1.2 million lux hours and 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][16][17]
-
Simultaneously, keep control samples protected from light.
-
After exposure, analyze the samples by HPLC.
Protocol 5: Thermal Degradation
-
Place aliquots of the stock solutions in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[15]
-
For solid-state thermal stability, place the powdered compounds in the oven.
-
Sample at various time points and analyze by HPLC.
Caption: Detailed workflow for the stability testing of this compound and comparators.
Comparative Data Analysis
The following tables summarize the hypothetical percentage degradation of this compound and the comparator compounds under the various stress conditions after 24 hours.
Table 1: Hydrolytic Degradation (%)
| Compound | 0.1 N HCl | 0.1 N NaOH |
| This compound | 5.2 | 8.9 |
| Quinoline | 3.1 | 4.5 |
| 2-Methylquinoline | 2.8 | 3.9 |
| Quinolone-6-carboxylic acid | 6.8 | 10.5 |
Table 2: Oxidative Degradation (%)
| Compound | 3% H₂O₂ |
| This compound | 15.7 |
| Quinoline | 9.8 |
| 2-Methylquinoline | 11.2 |
| Quinolone-6-carboxylic acid | 12.4 |
Table 3: Photolytic and Thermal Degradation (%)
| Compound | Photolytic (UV/Vis) | Thermal (80°C) |
| This compound | 12.3 | 7.6 |
| Quinoline | 8.5 | 5.1 |
| 2-Methylquinoline | 9.1 | 6.2 |
| Quinolone-6-carboxylic acid | 10.9 | 8.3 |
Interpretation of Results and Scientific Insights
The hypothetical data suggests that this compound exhibits moderate stability under the tested stress conditions.
-
Hydrolytic Stability: The presence of the hydroxyl group at the 6-position appears to increase susceptibility to both acidic and basic hydrolysis compared to quinoline and 2-methylquinoline. This is likely due to the electron-donating nature of the hydroxyl group, which can influence the electron density of the quinoline ring system. Quinolone-6-carboxylic acid shows the least stability under hydrolytic conditions, indicating the carboxylic acid group is more labilizing than the hydroxyl group.
-
Oxidative Stability: this compound shows the highest degradation under oxidative stress. The hydroxyl group can make the aromatic ring more susceptible to oxidation. The methyl group in 2-methylquinoline also shows a slight increase in oxidative degradation compared to quinoline, potentially due to oxidation of the methyl group itself.
-
Photostability: The hydroxyl group in this compound appears to contribute to increased photodegradation. Quinoline itself is known to be photosensitive, and the introduction of substituents can further modulate this property.[15]
-
Thermal Stability: All tested compounds demonstrated relatively good thermal stability at 80°C. The differences in degradation are less pronounced compared to other stress conditions, suggesting that thermolysis is not the primary degradation pathway under these conditions for this class of compounds. Generally, heterocyclic compounds can exhibit high thermal stability.[18][19][20][21]
Conclusion and Implications for Drug Development
This comparative stability guide provides a framework for evaluating the intrinsic stability of this compound. The presence of the 6-hydroxyl group appears to be a key factor influencing its degradation under hydrolytic, oxidative, and photolytic stress. While the methyl group at the 2-position has a lesser impact, it may slightly increase susceptibility to oxidation.
For drug development professionals, this information is critical for:
-
Lead Optimization: Guiding medicinal chemistry efforts to modify the structure for improved stability while retaining pharmacological activity.
-
Formulation Strategy: Developing formulations that protect the molecule from light, oxygen, and unfavorable pH conditions.
-
Packaging Selection: Choosing appropriate packaging to mitigate exposure to environmental factors that accelerate degradation.
Further studies should focus on the identification and characterization of the degradation products to fully understand the degradation pathways and to assess their potential toxicity. This comprehensive approach to stability testing is paramount for ensuring the development of safe and effective pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. acdlabs.com [acdlabs.com]
- 10. chembk.com [chembk.com]
- 11. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. benchchem.com [benchchem.com]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalytic Systems for Quinoline Synthesis: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a vast array of pharmaceuticals, including the renowned antimalarial drug quinine, and its applications in organic light-emitting diodes (OLEDs).[1][2] The development of efficient and selective methods for quinoline synthesis is, therefore, a topic of continuous and intense research. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for quinoline synthesis, offering insights into their mechanisms, performance, and practical applications to assist researchers in selecting the optimal system for their specific needs.
The Landscape of Quinoline Synthesis: Classic Routes and the Rise of Catalysis
Historically, the synthesis of quinolines has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[3][4][5] These methods, while foundational, often require harsh reaction conditions, stoichiometric and sometimes toxic reagents, and can suffer from low yields and limited substrate scope.[6] The advent of modern catalysis has revolutionized quinoline synthesis, introducing milder, more efficient, and highly selective methodologies.
This guide will dissect and compare the performance of three major classes of catalytic systems:
-
Transition-Metal Catalysts: The workhorses of modern organic synthesis.
-
Metal-Free Catalysts: An increasingly important area focused on sustainability and cost-effectiveness.
-
Biocatalysts: Offering unparalleled selectivity and green chemistry credentials.
Transition-Metal Catalysis: The Power of d-Orbitals
Transition metals, with their versatile oxidation states and ability to coordinate with organic molecules, are highly effective catalysts for quinoline synthesis. Key players include catalysts based on iron, gold, palladium, copper, and cobalt.
Iron Catalysis: An Abundant and Eco-Friendly Choice
Iron, being the most abundant and one of the least toxic transition metals, has emerged as a highly attractive catalyst for quinoline synthesis.[7] Iron catalysts, typically simple salts like FeCl₃, can effectively promote the coupling of readily available starting materials such as anilines, aldehydes, and styrenes.[7]
A notable advancement is the use of single-atom iron catalysts, which have demonstrated superior performance in the acceptorless dehydrogenative coupling for quinoline synthesis, outperforming both homogeneous and nanocatalyst systems.[8]
Gold Catalysis: Mild Conditions and Unique Reactivity
Gold catalysts, particularly Au(I) and Au(III) complexes, have carved a niche in quinoline synthesis due to their ability to activate alkynes and carbonyl groups under exceptionally mild conditions.[2][9][10][11] Gold-catalyzed methods often proceed via intermolecular annulation reactions, providing access to a wide range of substituted quinolines.[2] For instance, the gold(III)-catalyzed Friedländer synthesis allows for the sequential condensation and annulation of o-amino aromatic carbonyls and ketones with active methylene groups at room temperature.[10]
Palladium, Copper, and Cobalt Catalysis: Versatile and Robust Systems
-
Palladium: Palladium catalysts are well-established in C-C and C-N bond-forming reactions and have been successfully applied to quinoline synthesis through various oxidative annulation strategies.[12]
-
Copper: Copper catalysts are cost-effective and have been employed in dehydrogenative coupling reactions and one-pot annulations to produce functionalized quinolines.[12][13]
-
Cobalt: Cobalt catalysts have shown high efficacy in the cyclization of 2-aminoaryl alcohols with ketones.[12]
Metal-Free Catalysis: A Greener Approach
The drive towards sustainable chemistry has spurred the development of metal-free catalytic systems for quinoline synthesis. These methods often rely on Brønsted or Lewis acids, iodine, or ionic liquids to promote the cyclization reactions.
Acid Catalysis: The Traditional and Modern Perspective
Strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the traditional catalysts for the Skraup and Doebner-von Miller reactions.[14] More recently, solid acids and milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) have been employed to improve reaction conditions and simplify workup procedures.[9][15] Superacids, such as trifluoromethanesulfonic acid (TFA), have also been utilized as both the reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds.[1]
Iodine and Ionic Liquids: Emerging Metal-Free Systems
Molecular iodine has proven to be a highly efficient catalyst for the Friedländer annulation under solvent-free conditions.[9] Ionic liquids are another promising class of metal-free catalysts, often serving as both the solvent and the catalyst, facilitating easy product separation and catalyst recycling.[12][16][17]
Biocatalysis: The Future of Selective Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. Enzymes, operating under mild conditions in aqueous media, can catalyze the synthesis of quinolines with exquisite precision.
Monoamine Oxidases (MAO-N): Aromatization of Tetrahydroquinolines
Monoamine oxidase (MAO-N) biocatalysts have been successfully used for the aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives in good yields.[18] The efficiency of this enzymatic transformation is influenced by the electronic properties and substitution patterns of the substrate.[18]
Horseradish Peroxidase (HRP): A Chemo-Enzymatic Approach
Horseradish peroxidase (HRP) has been employed in a chemo-enzymatic cascade to construct the quinoline ring from aliphatic precursors.[18] This approach highlights the potential of combining enzymatic and chemical steps to achieve complex molecular transformations.
Head-to-Head Performance Comparison
The choice of a catalytic system is often a trade-off between yield, reaction time, cost, and environmental impact. The following table provides a comparative overview of the performance of various catalytic systems for quinoline synthesis.
| Catalytic System | Synthesis Method | Key Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | References |
| Transition-Metal Catalysts | |||||||
| Iron (FeCl₃) | Three-Component Coupling | Aldehydes, Amines, Styrenes | N/A | N/A | Broad substrate scope | Inexpensive, low toxicity | [7] |
| Single-Atom Iron | Dehydrogenative Coupling | Amino alcohols, Ketones/Alcohols | N/A | N/A | High | High efficiency | [8] |
| Gold (NaAuCl₄·2H₂O) | Friedländer Synthesis | o-Amino aromatic carbonyls, Ketones | Room Temp. | 6 | 89 | Mild conditions, high yield | [10] |
| Copper (Cu(II) complex) | Dehydrogenative Coupling | 2-Aminobenzylalcohols, Ketones | 110 | N/A | Good | Air stable, inexpensive | [13] |
| Cobalt (Co(OAc)₂) | Dehydrogenative Cyclization | 2-Aminoaryl alcohols, Ketones/Nitriles | Mild | N/A | Good | Environmentally benign | [8] |
| Metal-Free Catalysts | |||||||
| H₂SO₄ | Skraup Synthesis | Aniline, Glycerol | 145 - 170 | N/A | ~14 - 47 | Inexpensive | [14] |
| Acid (e.g., HCl, H₂SO₄) | Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | 100 - 140 | 3 - 12 | 42 - 89 | Readily available | [14] |
| Acid or Base | Friedländer Synthesis | o-Aminobenzaldehyde/ketone, Carbonyl compound | 150 - 220 | 3 - 6 | 77 - 95 | Versatile | [14] |
| p-TsOH | Friedländer Synthesis | 2-aminoaryl ketone, α-methylene carbonyl compound | N/A | N/A | High | Milder conditions | [15] |
| Biocatalysts | |||||||
| MAO-N | Aromatization | 1,2,3,4-Tetrahydroquinolines | Mild | N/A | up to 84 | High selectivity, green | [18] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols: A Practical Guide
To further aid researchers, detailed experimental protocols for representative catalytic systems are provided below.
Protocol 1: Iron-Catalyzed Quinoline Synthesis via Visible-Light-Driven Decarboxylation
This protocol describes the synthesis of 4-hydroxyalkyl quinolines from quinoline and a carboxylic acid using an iron catalyst and visible light.[19]
Materials:
-
Quinoline (1 mmol, 0.129 g)
-
Carboxylic acid (e.g., propionic acid) (5 mL)
-
H₂SO₄ (0.1 mL)
-
Fe(phen)Cl₃·H₂O (0.1 mmol, 0.036 g)
-
0.1 M aqueous solution of KIO₃ (10 mL)
-
Deionized water (25 mL)
Procedure:
-
To a solution of quinoline and H₂SO₄ in water, add the carboxylic acid.
-
Treat the mixture successively with Fe(phen)Cl₃·H₂O and the KIO₃ solution.
-
Sparge the reaction mixture with nitrogen and degas.
-
Stir the reaction mixture and irradiate with commercial 36 W 410–456 nm LEDs at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture and purify the product by column chromatography.
Protocol 2: Gold-Catalyzed Friedländer Synthesis
This protocol outlines a general procedure for the gold(III)-catalyzed Friedländer synthesis of polysubstituted quinolines.[10]
Materials:
-
o-amino substituted aromatic ketone (1.0 mmol)
-
1,3-dicarbonyl derivative (1.2 mmol)
-
NaAuCl₄·2H₂O (0.025 mmol, 2.5 mol%)
-
Ethanol
Procedure:
-
To a solution of the o-amino substituted aromatic ketone and the 1,3-dicarbonyl derivative in ethanol, add NaAuCl₄·2H₂O.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Biocatalytic Aromatization using MAO-N
This protocol describes the general procedure for the biocatalytic synthesis of quinolines from 1,2,3,4-tetrahydroquinolines using MAO-N whole cells.[18]
Materials:
-
1,2,3,4-Tetrahydroquinoline substrate
-
MAO-N D11 whole cells
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
Suspend the MAO-N D11 whole cells in the buffer solution.
-
Add the 1,2,3,4-tetrahydroquinoline substrate to the cell suspension.
-
Incubate the reaction mixture under appropriate conditions (e.g., temperature, shaking).
-
Monitor the conversion to the quinoline product by a suitable analytical method (e.g., HPLC, GC-MS).
-
Upon completion, extract the product from the reaction mixture and purify as needed.
Visualizing the Workflows and Mechanisms
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key experimental workflows and reaction mechanisms.
Experimental Workflow for Catalyst Comparison
Caption: A generalized experimental workflow for the comparative evaluation of catalysts in quinoline synthesis.
Simplified Mechanism of the Friedländer Synthesis
References
- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Catalysis for Quinoline Synthesis - ChemistryViews [chemistryviews.org]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. ijstr.org [ijstr.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Mechanism of Action of Novel 2-Methylquinolin-6-ol Kinase Inhibitors
Introduction: Beyond the Quinoline Scaffold
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics with a wide array of biological activities, from anticancer to antimalarial agents.[1][2][3][4] Its rigid, aromatic structure is a privileged scaffold, readily amenable to chemical modification to fine-tune pharmacological properties.[5] This guide focuses on a specific, promising subclass: 2-Methylquinolin-6-ol derivatives. While the parent structure and its close analogs have demonstrated antioxidant and anti-inflammatory properties[6], our interest lies in a novel, synthetically derived candidate, MQ-026 , engineered to act as a potent and selective inhibitor of Target Kinase X (TKX) , a hypothetical serine/threonine kinase implicated in proliferative signaling pathways in oncology.
The journey from a promising chemical structure to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A compound's efficacy is meaningless without a clear understanding of its mechanism of action (MoA). This guide provides a comprehensive, multi-step framework for validating the MoA of MQ-026, comparing its performance against a known, alternative TKX inhibitor ("Alternative Inhibitor A"). We will move logically from direct target binding in a purified system to functional consequences in a complex cellular environment, establishing a clear line of sight from molecular interaction to cellular phenotype.
Section 1: Foundational In Vitro Validation: Does MQ-026 Bind and Inhibit TKX?
The first and most fundamental question is whether MQ-026 physically interacts with its intended target and functionally impairs its enzymatic activity. Answering this requires purified, recombinant protein and robust biochemical assays.
Quantifying Direct Target Engagement: The Kinase Binding Assay
Before assessing function, we must confirm direct physical binding. A highly sensitive and specific method for this is a FRET-based binding assay, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.
Experimental Choice: The LanthaScreen™ Eu Kinase Binding Assay is selected for its robustness and homogeneous format (no-wash steps).[7][8] It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket.[9][10] When a compound like MQ-026 displaces the tracer, the FRET signal is lost, allowing for precise quantification of binding affinity (Kd).
Data Summary: Comparative Binding Affinity
| Compound | Target Kinase | Binding Affinity (Kd) [nM] |
| MQ-026 | TKX | 15.2 |
| Alternative Inhibitor A | TKX | 45.8 |
| Staurosporine (Control) | TKX | 2.5 |
This hypothetical data demonstrates that MQ-026 binds its target TKX with approximately threefold higher affinity than the alternative inhibitor.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A.
-
Prepare a 3X solution of TKX protein mixed with a 3X solution of Eu-labeled anti-GST antibody. Incubate for 20 minutes.
-
Prepare a 3X solution of Kinase Tracer 236.
-
Prepare a serial dilution of MQ-026, Alternative Inhibitor A, and Staurosporine in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X compound intermediate dilution to the appropriate wells.
-
Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
-
Add 5 µL of the 3X Tracer solution to all wells.
-
Incubate the plate, protected from light, at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a FRET-capable plate reader, measuring the emission ratio of 665 nm (acceptor) to 615 nm (donor).
-
Calculate Kd values by fitting the dose-response curves using appropriate software.
-
Assessing Functional Inhibition of Kinase Activity
Confirming binding is crucial, but it must be linked to a functional consequence. We need to determine if MQ-026's binding to the ATP pocket prevents TKX from performing its enzymatic function: phosphorylating a substrate.
Experimental Choice: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less ADP produced in the presence of an inhibitor corresponds to higher inhibitory potency.
Data Summary: Comparative Inhibitory Potency
| Compound | Target Kinase | Inhibitory Potency (IC50) [nM] |
| MQ-026 | TKX | 28.5 |
| Alternative Inhibitor A | TKX | 99.7 |
This data shows that MQ-026 not only binds tighter but is also a more potent functional inhibitor of TKX activity in a purified system compared to the alternative.
Section 2: Confirming Target Engagement in a Cellular Environment
Biochemical assays are clean but exist outside a biological context. It is critical to verify that MQ-026 can enter a cell and bind to TKX in its native environment, amidst a sea of other proteins.
Cellular Target Engagement: The Thermal Shift Assay
Experimental Choice: The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying target engagement in intact cells or cell lysates.[11][12] The principle is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's melting temperature (Tm).[13][14] This stabilization can be detected by heating cell samples to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining via Western blot.[15]
Data Summary: Target Stabilization in Intact Cells
| Treatment | Target Protein | Melting Temperature (Tm) [°C] | Thermal Shift (ΔTm) [°C] |
| Vehicle (DMSO) | TKX | 48.2 | - |
| MQ-026 (10 µM) | TKX | 55.7 | +7.5 |
| Alternative Inhibitor A (10 µM) | TKX | 52.1 | +3.9 |
| Vehicle (DMSO) | GAPDH (Control) | 62.5 | - |
| MQ-026 (10 µM) | GAPDH (Control) | 62.3 | -0.2 |
This data provides strong evidence that MQ-026 specifically engages and stabilizes its target, TKX, inside intact cells, and does so more effectively than the alternative. The lack of a thermal shift for the control protein, GAPDH, demonstrates target specificity.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture TKX-expressing cells to ~80% confluency.
-
Treat cells with either vehicle (0.1% DMSO), 10 µM MQ-026, or 10 µM Alternative Inhibitor A for 1 hour.
-
-
Heat Challenge:
-
Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
-
Analysis:
-
Analyze the soluble protein levels of TKX and a control protein (e.g., GAPDH) by Western blot.
-
Quantify band intensities and plot the percentage of soluble protein against temperature to determine the Tm for each condition.
-
Section 3: Elucidating the Downstream Cellular Mechanism
Having confirmed that MQ-026 binds TKX in cells, we must now demonstrate that this engagement leads to the desired biological outcome: inhibition of the downstream signaling pathway.
Inhibition of Downstream Signaling Substrates
Experimental Choice: Western blotting is a direct and reliable method to measure changes in the phosphorylation state of a known downstream substrate of TKX. Let's assume TKX phosphorylates "Substrate Y" at Serine 100 (p-SubstrateY-S100). A successful inhibitor should reduce the levels of p-SubstrateY-S100 without affecting the total amount of Substrate Y or TKX.
Data Interpretation: A dose-dependent decrease in the p-SubstrateY-S100 signal upon treatment with MQ-026 would confirm that the compound is blocking the TKX signaling cascade as intended. Comparing the effective concentration for pathway inhibition with the cellular engagement data from CETSA provides a powerful link between target binding and functional cellular response.
Signaling Pathway Visualization
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol|72107-05-2 [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. news-medical.net [news-medical.net]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Methylquinolin-6-ol
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 2-Methylquinolin-6-ol, moving beyond a simple checklist to instill a foundational understanding of the principles behind these essential safety protocols.
Understanding the Risks: A Profile of this compound
This compound is a quinoline derivative. While specific toxicological data for this compound is not extensively documented in readily available literature, the known hazards of structurally similar compounds, such as quinoline and other methylquinoline isomers, provide a strong basis for a cautious approach. The primary hazards associated with compounds in this family include:
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy and strict handling protocols are not merely recommended—they are essential.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's hazard profile.
| Activity | Required Personal Protective Equipment | Rationale |
| Routine Handling & Solution Preparation | • Nitrile gloves (or other chemical-resistant gloves)• Laboratory coat• Safety glasses with side shields | This standard level of PPE protects against incidental skin contact and splashes to the eyes, which are primary routes of exposure for skin and eye irritants.[3] |
| Weighing & Transfer of Solids | • Nitrile gloves• Laboratory coat• Chemical splash goggles• Face shield (recommended)• Use of a chemical fume hood or ventilated balance enclosure is essential. | Weighing and transferring solids can generate airborne dust particles. Chemical splash goggles provide a better seal around the eyes than safety glasses.[4] A face shield offers an additional layer of protection for the entire face.[4] A ventilated enclosure minimizes the inhalation of fine particles. |
| Accidental Spills or Releases | • NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate pre-filter• Chemical-resistant gloves• Chemical splash goggles• Long-sleeved shirt and long pants or chemical-resistant suit | In the event of a spill, the potential for higher concentrations of airborne particles and direct contact increases significantly. A respirator is crucial to prevent respiratory irritation.[5][6] More extensive body coverage is necessary to prevent widespread skin contact. |
Operational Plan: A Step-by-Step Approach to Safety
A systematic workflow is critical to minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Pre-Experiment Preparation
-
Information Review: Before handling the compound, all personnel must review this guide and any available Safety Data Sheets (SDS) for this compound or structurally similar compounds.[3]
-
Area Designation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[3] This ensures that any vapors or dusts are effectively contained and removed from the breathing zone of the operator.
-
Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), neutralizing agents (if applicable), and designated hazardous waste disposal bags is readily accessible.[3]
Handling Procedures
-
Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Compound Handling:
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task in a chemical fume hood to minimize the risk of inhaling dust particles.
-
Handle the compound gently to avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Good Laboratory Practices:
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent. Collect all cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
-
PPE Doffing and Disposal: Remove PPE in a manner that avoids contaminating skin or clothing. Dispose of single-use PPE (e.g., gloves) in a designated hazardous waste container.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: Immediately wash skin with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[10] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately.[1][11]
Spill Management
-
Evacuate and Ventilate: Alert others in the area and evacuate if the spill is large. Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]
-
Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[12][13]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled hazardous waste container.[12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[12]
-
Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.[12]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | • Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[10][12] |
| Contaminated Labware (e.g., glassware, pipette tips) | • Rinse with a suitable solvent, collecting the rinsate as hazardous waste.• Dispose of as solid hazardous waste.[3] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | • Place in a designated, sealed hazardous waste bag.• Dispose of as solid hazardous waste.[3] |
Important Note: Do not dispose of this compound or its solutions down the drain.[7][10]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. chemos.de [chemos.de]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
